4-Bromo-7-chloro-1-indanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILQBZVMFHXNNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC(=C21)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-7-chloro-1-indanone chemical properties
An In-depth Technical Guide to 4-Bromo-7-chloro-1-indanone: Properties, Synthesis, and Synthetic Utility
Introduction
The 1-indanone scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] Its rigid bicyclic framework and versatile chemical handles have made it a cornerstone in medicinal chemistry and drug development, with applications ranging from treatments for neurodegenerative diseases to potent anticancer agents.[2][3] Within this important class of compounds, halogenated indanones serve as exceptionally valuable intermediates, offering multiple reactive sites for the construction of complex molecular architectures.
This compound (CAS No. 1260013-03-3) is a key building block that exemplifies this utility. Featuring distinct halogen substituents on its aromatic ring, this compound provides a platform for regioselective functionalization, enabling chemists to perform sequential cross-coupling or substitution reactions. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, outlining a logical synthetic approach, exploring its chemical reactivity, and discussing its potential applications for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
A precise understanding of a compound's physical and chemical characteristics is fundamental to its successful application in synthesis. This compound is a solid at room temperature, and its key properties are summarized below.[4]
| Property | Value | Source |
| CAS Number | 1260013-03-3 | [4] |
| Molecular Formula | C₉H₆BrClO | [4] |
| Molecular Weight | 245.5 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage | Sealed in dry, room temperature | [4] |
| InChI | 1S/C9H6BrClO/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3H,1,4H2 | [4] |
| InChIKey | MILQBZVMFHXNNO-UHFFFAOYSA-N | [4] |
Spectroscopic Data
Detailed spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, are crucial for structure verification and reaction monitoring. While full spectra are typically provided by the supplier upon request, characteristic spectral data for this and related compounds are available through chemical databases.[5]
Synthesis Pathway
The most common and robust method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides.[2][6] This electrophilic aromatic substitution reaction provides a direct route to the fused bicyclic system. For this compound, a plausible and efficient synthesis begins with the appropriately substituted 3-phenylpropanoic acid.
Proposed Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a two-step process involving the conversion of the carboxylic acid to a more reactive acid chloride, followed by intramolecular cyclization.
Step 1: Synthesis of 3-(2-bromo-5-chlorophenyl)propanoyl chloride
-
To a solution of 3-(2-bromo-5-chlorophenyl)propanoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is typically used in the next step without further purification.
Causality: The conversion to the acid chloride is necessary because carboxylic acids are generally not reactive enough for Friedel-Crafts acylation. Oxalyl chloride is a preferred reagent as its byproducts (CO, CO₂, HCl) are gaseous, simplifying workup. DMF acts as a catalyst, forming a Vilsmeier intermediate that facilitates the reaction.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude 3-(2-bromo-5-chlorophenyl)propanoyl chloride in a dry, non-coordinating solvent like DCM or 1,2-dichloroethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a strong Lewis acid, such as aluminum chloride (AlCl₃, 1.2 eq), portion-wise, ensuring the temperature does not rise significantly.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by pouring it over crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization or column chromatography to yield this compound.
Causality: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the acid chloride, forming a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich aromatic ring intramolecularly to form the new six-membered ring, completing the indanone core. The cyclization occurs ortho to the chloro- and bromo-substituents, which is the only available position for this transformation.
Caption: Proposed two-step synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in its multiple, differentially reactive sites. This allows for a range of selective transformations to build molecular complexity.
-
Reactions at the Carbonyl Group : The ketone at the C1 position can undergo standard carbonyl chemistry, including reduction to the corresponding alcohol, reductive amination, and the formation of hydrazones or oximes.
-
Reactions at the α-Methylene (C2) Position : The protons on the C2 carbon are acidic and can be removed by a base to form an enolate. This nucleophilic enolate can then participate in various reactions, such as alkylations, aldol condensations, and further halogenations. For instance, bromination of similar 4-chloro-1-indanone structures occurs selectively at the C2 position.[7]
-
Palladium-Catalyzed Cross-Coupling Reactions : The aryl bromide at the C4 position is a prime handle for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[8] This is the most significant feature for drug development professionals, as it allows for the introduction of diverse aryl, alkyl, alkynyl, or amino substituents.
-
Regioselective Functionalization : A key strategic advantage of this molecule is the differential reactivity of the C-Br and C-Cl bonds in cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond under standard Pd-catalyzed conditions. This allows for selective functionalization at the C4 position while leaving the C7 chloro-substituent intact for a subsequent, more forcing, coupling reaction. This stepwise approach is invaluable for creating highly complex and diverse molecular libraries from a single precursor.
Caption: Key reactive sites of this compound.
Applications in Research and Drug Development
The indanone core is a well-established pharmacophore, and halogenated derivatives are critical for lead optimization and structure-activity relationship (SAR) studies.[8] The strategic placement of bromo and chloro groups on this compound makes it an ideal starting material for:
-
Fragment-Based Drug Discovery : The indanone core can be elaborated at the C4 and C7 positions to explore interactions with target proteins.
-
Synthesis of Biologically Active Molecules : Indanone derivatives have shown promise as antiviral, anti-inflammatory, and anticancer agents.[2] The ability to sequentially introduce different functional groups on this compound allows for the fine-tuning of pharmacological properties.
-
Development of Novel Materials : The rigid, planar structure of the indanone system can be incorporated into larger conjugated systems for applications in organic electronics and materials science.
Safety Profile
According to supplier safety data, this compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.[4]
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Signal Word : Warning.[4]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a highly versatile and valuable intermediate for chemical synthesis. Its well-defined physicochemical properties, accessible synthetic route, and multiple, differentially reactive sites make it an ideal starting point for the development of novel pharmaceuticals and advanced materials. The strategic advantage conferred by its dual halogenation—enabling selective, sequential functionalization—ensures its continued importance for researchers and scientists working at the forefront of organic and medicinal chemistry.
References
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Toste, F. D., & Zi, W. (2010). Enantioselective Synthesis of Substituted Indanones from Silyloxyallenes. Journal of the American Chemical Society, 132(5), 1582–1583.[11]
- van der Meer, J. H., et al. (2011). Regioselective Synthesis of Indanones. Synlett, 2011(12), 1725-1729.[12]
- Serafin, K., & Bräse, S. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.[2][7]
- O'Connor, B., et al. (2007). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 5(24), 4048-4054.[13]
- Arotec (a brand of AHH Chemical Co., Ltd). (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications.
- Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.[8]
- Singh, V., & Singh, A. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32549-32573.[1]
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- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to the Structural Analysis of 4-Bromo-7-chloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural elucidation of 4-Bromo-7-chloro-1-indanone, a halogenated derivative of the indanone scaffold. Indanones are a significant class of compounds in medicinal chemistry, serving as key intermediates in the synthesis of various therapeutic agents.[1] This document, intended for researchers and professionals in drug development, details the application of modern analytical techniques to confirm the chemical structure of this compound. We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to provide a definitive structural assignment. While experimental data for this specific molecule is not publicly available, this guide will utilize well-established principles of spectroscopy and data from closely related analogs to present a robust theoretical analysis. Furthermore, the potential of single-crystal X-ray crystallography for unambiguous structure determination will be discussed.
Introduction to this compound
This compound is a synthetic organic compound with the chemical formula C₉H₆BrClO. It belongs to the indanone family, which are bicyclic ketones consisting of a benzene ring fused to a cyclopentanone ring. The indanone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules.[2] The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, substituted indanones like this compound are valuable intermediates for the synthesis of novel drug candidates. A thorough and accurate structural characterization is the foundational step in the development of any new chemical entity.
Synthesis Pathway Overview
The synthesis of this compound can be envisaged through a multi-step process starting from commercially available materials. A plausible synthetic route would involve the Friedel-Crafts acylation of a suitably substituted aromatic precursor. For instance, the cyclization of 3-(2-bromo-5-chlorophenyl)propanoic acid, which can be synthesized from 2-bromo-5-chlorotoluene, would yield the target indanone. The reaction is typically catalyzed by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).[1]
Integrated Structural Elucidation Workflow
The definitive structural analysis of a novel compound like this compound relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.
Spectroscopic Analysis
This section details the expected spectroscopic data for this compound. While the presented data is theoretical, it is based on the analysis of structurally similar compounds and established spectroscopic principles.[3][4]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the number of different types of protons and their connectivity in a molecule. For this compound, we expect to see signals for the aromatic and the aliphatic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 | d | 1H | H-6 |
| ~ 7.45 | d | 1H | H-5 |
| ~ 3.20 | t | 2H | H-3 |
| ~ 2.80 | t | 2H | H-2 |
Note: Predicted data based on analogous compounds.
-
Aromatic Region (δ 7.0-8.0 ppm): The two aromatic protons, H-5 and H-6, are expected to appear as doublets due to coupling with each other. The electron-withdrawing effects of the carbonyl group and the halogen substituents will cause these protons to be deshielded, hence their downfield chemical shifts.
-
Aliphatic Region (δ 2.5-3.5 ppm): The two methylene groups of the cyclopentanone ring, at positions 2 and 3, are expected to appear as triplets. The protons at C-3, being adjacent to the aromatic ring, are likely to be slightly more deshielded than the protons at C-2, which are adjacent to the carbonyl group.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts and coupling constants.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205.0 | C-1 (C=O) |
| ~ 152.0 | C-7a |
| ~ 139.0 | C-3a |
| ~ 136.0 | C-7 |
| ~ 130.0 | C-5 |
| ~ 125.0 | C-6 |
| ~ 122.0 | C-4 |
| ~ 36.0 | C-3 |
| ~ 26.0 | C-2 |
Note: Predicted data based on analogous compounds.[3]
-
Carbonyl Carbon (C-1): The ketone carbonyl carbon is expected to appear at a significantly downfield chemical shift, typically around 205 ppm.
-
Aromatic Carbons (C-3a, C-4, C-5, C-6, C-7, C-7a): The six aromatic carbons will resonate in the region of 120-155 ppm. The carbons directly attached to the electron-withdrawing halogen atoms (C-4 and C-7) will have their chemical shifts influenced accordingly.
-
Aliphatic Carbons (C-2, C-3): The two methylene carbons of the cyclopentanone ring will appear in the upfield region, typically between 25 and 40 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A sufficient number of scans and a suitable relaxation delay are necessary to obtain good quality data, especially for quaternary carbons.
-
Data Processing: Process the raw data using Fourier transformation and apply appropriate corrections.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1710 | Strong | C=O stretch (ketone) |
| ~ 1600, 1470 | Medium | C=C stretch (aromatic) |
| ~ 3100-3000 | Medium | C-H stretch (aromatic) |
| ~ 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~ 800-600 | Strong | C-Br, C-Cl stretch |
Note: Predicted data based on analogous compounds.
-
Carbonyl Stretch: A strong absorption band around 1710 cm⁻¹ is characteristic of the C=O stretching vibration of a five-membered ring ketone conjugated with an aromatic ring.
-
Aromatic C=C Stretch: Absorptions in the 1600-1470 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.
-
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C-Halogen Stretches: The C-Br and C-Cl stretching vibrations are expected to appear in the fingerprint region, typically below 800 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a complex molecular ion peak due to the presence of bromine and chlorine isotopes.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Ion | Fragmentation Pathway |
| 244/246/248 | [M]⁺ | Molecular Ion |
| 216/218/220 | [M - CO]⁺ | Loss of carbon monoxide |
| 165/167 | [M - Br]⁺ | Loss of a bromine radical |
| 209/211 | [M - Cl]⁺ | Loss of a chlorine radical |
| 137 | [M - Br - CO]⁺ | Loss of bromine and carbon monoxide |
Note: Predicted data based on established fragmentation patterns.[5]
-
Molecular Ion Peak: Due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a cluster of peaks at m/z 244, 246, and 248. The relative intensities of these peaks can be predicted based on the isotopic distributions.
-
Fragmentation Pattern: The major fragmentation pathways for indanones typically involve the loss of carbon monoxide (CO) from the molecular ion. Cleavage of the carbon-halogen bonds is also expected, leading to fragments corresponding to the loss of Br and Cl radicals.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for small molecules.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Detection: The abundance of each ion is measured to generate the mass spectrum.
X-ray Crystallography: The Definitive Structure
While spectroscopic methods provide strong evidence for the structure of a molecule, single-crystal X-ray crystallography provides an unambiguous three-dimensional structure.[6] This technique would definitively confirm the connectivity of atoms and the substitution pattern on the aromatic ring.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: The first and often most challenging step is to grow a single crystal of this compound of suitable size and quality. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound.
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain the final, highly accurate structure.
Integrated Structural Confirmation
The convergence of data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides a comprehensive and self-validating confirmation of the structure of this compound.
Conclusion
The structural elucidation of this compound is a systematic process that relies on the application of a suite of modern analytical techniques. Through the combined interpretation of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, a confident structural assignment can be made. The predicted spectroscopic data presented in this guide provides a solid framework for the analysis of this compound. For absolute confirmation, single-crystal X-ray crystallography remains the gold standard. The confirmed structure of this and other substituted indanones is critical for advancing their potential applications in medicinal chemistry and drug discovery.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- University of Colorado Boulder. (n.d.). NMR Chemical Shifts.
- MDPI. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one.
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
- Michigan State University. (n.d.). Proton NMR Table.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities.
- National Institutes of Health. (n.d.). Crystal structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- SpectraBase. (n.d.). 4-Bromo-4'-chloro-chalcone.
- SpectraBase. (n.d.). 4-Bromo-6-methyl-1-indanone - Optional[FTIR] - Spectrum.
- University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- National Institutes of Health. (2022, November 22). Annulations involving 1-indanones to access fused- and spiro frameworks.
- ResearchGate. (1994). Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl].
- Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane.
- ResearchGate. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune.
- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
- PubChem. (n.d.). 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine.
- Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
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- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Spectroscopic Investigation of 4-Bromo-7-chloro-1-indanone: A Technical Guide for Advanced Drug Development
This guide provides an in-depth analysis of the key spectroscopic data for the compound 4-Bromo-7-chloro-1-indanone (CAS No. 1260013-03-3), a halogenated indanone derivative of significant interest in synthetic and medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide actionable insights for its application in complex synthetic pathways.
Molecular Structure and Spectroscopic Correlation
The structural elucidation of a novel or functionalized molecule like this compound is fundamentally reliant on a synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined analysis offers a self-validating confirmation of the molecular architecture.
Caption: Workflow for Spectroscopic Structure Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information on the placement of substituents and the nature of the indanone core.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum reveals the electronic environment of each proton, their connectivity through spin-spin coupling, and the relative number of protons in each environment via integration.
Predicted ¹H NMR Data:
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | d | 1H | H-5 |
| ~7.3 - 7.5 | d | 1H | H-6 |
| ~3.1 - 3.3 | t | 2H | H-2 (CH₂) |
| ~2.7 - 2.9 | t | 2H | H-3 (CH₂) |
Interpretation:
The aromatic region is expected to show two doublets, corresponding to the two adjacent protons on the benzene ring. The electron-withdrawing effects of the bromine, chlorine, and carbonyl groups will deshield these protons, shifting them downfield. The aliphatic region should display two triplets, characteristic of the two methylene groups in the five-membered ring, with coupling between the adjacent CH₂ groups.
Carbon-¹³ (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.
Predicted ¹³C NMR Data:
| Chemical Shift (δ) (ppm) | Assignment |
| > 190 | C=O (C-1) |
| ~150 - 155 | C-7a |
| ~135 - 140 | C-3a |
| ~130 - 135 | C-5 |
| ~125 - 130 | C-6 |
| ~120 - 125 | C-7 |
| ~115 - 120 | C-4 |
| ~35 - 40 | C-2 |
| ~25 - 30 | C-3 |
Interpretation:
The carbonyl carbon (C-1) is the most deshielded and appears significantly downfield. The aromatic region will show six distinct signals for the six carbons of the benzene ring, with their specific shifts influenced by the halogen substituents. The two aliphatic carbons of the methylene groups will appear in the upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~1710 - 1730 | Strong | C=O (Aryl Ketone) |
| ~1580 - 1600 | Medium | C=C (Aromatic) |
| ~1450 - 1500 | Medium | C=C (Aromatic) |
| ~800 - 900 | Strong | C-H bend (Aromatic, substituted) |
| ~700 - 800 | Strong | C-Cl stretch |
| ~550 - 650 | Medium | C-Br stretch |
Interpretation:
The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) stretch of the ketone, a key identifier for the indanone structure. Multiple peaks in the 1450-1600 cm⁻¹ region will confirm the presence of the aromatic ring. The spectrum will also feature characteristic absorptions corresponding to the carbon-chlorine and carbon-bromine bonds.
Experimental Protocol: IR Spectroscopy
Objective: To identify the key functional groups in the molecule.
Methodology:
-
Sample Preparation (Solid):
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a common and straightforward method for solid samples.
-
KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| ~260/262/264 | Molecular Ion Peak [M]⁺ |
| [M-CO]⁺ | Loss of carbon monoxide |
| [M-Br]⁺ | Loss of a bromine radical |
| [M-Cl]⁺ | Loss of a chlorine radical |
Interpretation:
Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks. The relative intensities of these isotopic peaks can be used to confirm the presence of one bromine and one chlorine atom in the molecule. Common fragmentation pathways for indanones include the loss of carbon monoxide (CO) and the loss of the halogen substituents.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and analyze the fragmentation pattern.
Methodology:
-
Sample Introduction: For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a standard method for small, relatively stable organic molecules and provides reproducible fragmentation patterns.
-
Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis:
-
Identify the molecular ion peak cluster to confirm the molecular weight.
-
Analyze the major fragment ions to deduce the fragmentation pathways, which provides further structural confirmation.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its structure. The characteristic signals in each spectrum—the aromatic and aliphatic protons in NMR, the aryl ketone stretch in IR, and the distinct isotopic pattern in MS—collectively serve as a reliable fingerprint for this compound. This technical guide provides the foundational data and protocols necessary for scientists to confidently identify and utilize this important synthetic intermediate in drug discovery and development workflows.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- University of Colorado Boulder. IR Spectroscopy of Solids. [Link]
- Royal Society of Chemistry.
- Chem LibreTexts.
Sources
4-Bromo-7-chloro-1-indanone: A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery
Abstract: This technical guide provides an in-depth exploration of 4-Bromo-7-chloro-1-indanone, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. The indanone scaffold is a privileged structure in medicinal chemistry, and the specific di-halogenation of this molecule offers a unique platform for complex molecular engineering.[1] This document details the compound's physicochemical properties, proposes a robust synthetic pathway with mechanistic insights, outlines rigorous analytical characterization methods, and explores its versatile applications in the synthesis of novel therapeutic agents. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for leveraging this compound in advanced research and development programs.
Introduction: The Strategic Value of Halogenated Indanones
The 1-indanone framework is a core structural motif present in numerous natural products and pharmaceutically active compounds.[1] Its rigid, bicyclic structure serves as an excellent scaffold for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. The true synthetic power of this scaffold is unlocked through functionalization, particularly with halogen atoms.
Halogens, such as bromine and chlorine, are not merely passive substituents; they are versatile synthetic handles that enable a vast array of subsequent chemical transformations. Specifically, the bromine atom on an aromatic ring is an ideal substrate for modern palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig aminations.[2][3] These reactions are fundamental to the construction of complex molecules, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.[3]
This compound (CAS: 1260013-03-3) is a particularly valuable building block. The presence of two distinct halogens on the aromatic ring allows for potential site-selective functionalization, while the ketone and alpha-methylene groups provide additional points for chemical modification. This multi-functional nature makes it an ideal starting material for building libraries of diverse compounds to explore structure-activity relationships (SAR) in drug discovery programs targeting neurological disorders, oncology, and inflammatory diseases.[3][4]
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is a prerequisite for its effective use in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one | [5][6] |
| CAS Number | 1260013-03-3 | [5][6] |
| Molecular Formula | C₉H₆BrClO | [5][6] |
| Molecular Weight | 245.5 g/mol | [5][6] |
| Appearance | Solid | [5][6] |
| Purity | ≥97% | [5][6] |
| Storage Conditions | Sealed in dry, room temperature | [5][6] |
| InChI Key | MILQBZVMFHXNNO-UHFFFAOYSA-N | [5][6] |
Chemical Structure:
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
While numerous methods exist for the synthesis of the 1-indanone core, a common and reliable strategy involves the intramolecular Friedel-Crafts acylation of a 3-arylpropanoic acid derivative.[7][8] For the specific synthesis of this compound, a logical and efficient pathway begins with the appropriately substituted 3-phenylpropanoic acid.
Proposed Synthetic Workflow
The proposed synthesis is a two-step process designed for efficiency and high yield, starting from 3-(5-Bromo-2-chlorophenyl)propanoic acid. The conversion to the highly reactive acid chloride intermediate is crucial for facilitating the subsequent intramolecular cyclization.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(5-Bromo-2-chlorophenyl)propanoyl chloride
-
System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-(5-Bromo-2-chlorophenyl)propanoic acid (1.0 eq) and anhydrous toluene (approx. 5 mL per gram of acid).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.5 eq) to the suspension at room temperature. The addition should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.
-
Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up: After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude 3-(5-Bromo-2-chlorophenyl)propanoyl chloride is a light-yellow oil and is typically used in the next step without further purification.
-
Causality: The carboxylic acid is converted to the more electrophilic acid chloride. Thionyl chloride is an excellent choice as the byproducts (HCl and SO₂) are gaseous, which drives the reaction to completion and simplifies purification.
Step 2: Intramolecular Friedel-Crafts Acylation to form this compound
-
System Setup: In a separate flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of AlCl₃). Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. This step should be performed cautiously in a fume hood as it is highly exothermic.
-
Extraction & Purification: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: Purify the resulting crude solid by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or column chromatography on silica gel to afford this compound as a solid.
-
Causality: The Lewis acid (AlCl₃) coordinates with the acid chloride, forming a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, leading to the formation of the five-membered ketone ring. The cyclization occurs ortho to the chloro substituent, which is the only available activated position for ring closure.
Analytical Characterization Profile
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive profile. Spectral data for this compound is available from commercial suppliers.[9]
| Technique | Expected Signature |
| ¹H NMR | - Two aromatic protons appearing as doublets in the δ 7.0-8.0 ppm range. - Two aliphatic triplets (CH₂) in the δ 2.5-3.5 ppm range, corresponding to the protons on the cyclopentanone ring. |
| ¹³C NMR | - Carbonyl (C=O) signal in the δ 190-205 ppm region. - Multiple signals in the aromatic region (δ 120-155 ppm). - Two aliphatic signals in the δ 25-40 ppm region. |
| Mass Spec. (EI-MS) | - A complex molecular ion (M⁺) cluster due to the presence of Br and Cl isotopes. Expect prominent peaks at m/z 244 (¹²C₉H₆³⁵Cl⁷⁹Br), 246 (containing ³⁷Cl or ⁸¹Br), and 248 (containing ³⁷Cl and ⁸¹Br). |
| IR Spectroscopy | - A strong, sharp absorption band around 1700-1720 cm⁻¹ characteristic of the aryl ketone (C=O) stretch. - C-H stretching and aromatic C=C bending frequencies. |
Synthetic Applications and Strategic Utility
The true value of this compound lies in its potential for derivatization. Its multiple reactive sites can be addressed selectively to build molecular complexity.
Sources
- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one | 1260013-03-3 [sigmaaldrich.com]
- 6. 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one | 1260013-03-3 [sigmaaldrich.com]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Bromo-7-chloro-indan-1-one(1260013-03-3) 1H NMR [m.chemicalbook.com]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-7-chloro-1-indanone: A Key Intermediate in Drug Discovery
Abstract
The 1-indanone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-7-chloro-1-indanone, a key substituted indanone intermediate with significant potential in the development of novel therapeutics. This document delves into the strategic synthesis, offering a detailed, step-by-step protocol, a thorough examination of the reaction mechanisms, and insights into the critical parameters that govern the efficiency and success of the synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep, practical understanding of the synthesis of this important building block.
Introduction: The Significance of Substituted Indanones in Medicinal Chemistry
The 1-indanone core, a bicyclic structure consisting of a fused benzene and cyclopentanone ring, is a recurring feature in a multitude of biologically active compounds. Its rigid framework provides a valuable scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. The strategic placement of substituents on the aromatic ring of the indanone nucleus allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The target molecule of this guide, this compound, is a particularly valuable intermediate. The presence of two distinct halogen atoms at specific positions on the aromatic ring offers multiple avenues for further chemical modification. The bromine atom is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of diverse aryl, heteroaryl, or amino moieties. The chlorine atom, while less reactive in such couplings, still influences the electronic properties of the aromatic ring and can be a site for other transformations. This dual halogenation pattern makes this compound a versatile platform for the generation of extensive chemical libraries for drug discovery programs.
This guide will provide a detailed and practical roadmap for the synthesis of this key intermediate, starting from commercially available precursors. We will explore the underlying chemical principles, the rationale behind the chosen synthetic route, and provide a robust experimental protocol that has been designed for reliability and reproducibility.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound points to an intramolecular Friedel-Crafts acylation as the key bond-forming step to construct the indanone ring system. This well-established and powerful reaction involves the cyclization of a suitable 3-arylpropanoic acid derivative.[1]
Therefore, the primary synthetic challenge lies in the efficient preparation of the requisite precursor, 3-(2-bromo-5-chlorophenyl)propanoic acid. A plausible and practical approach to this precursor begins with the commercially available 2-bromo-5-chlorobenzaldehyde. The synthetic strategy can be broken down into two main stages:
Stage 1: Synthesis of 3-(2-bromo-5-chlorophenyl)propanoic acid This stage involves a two-step sequence to extend the carbon chain of 2-bromo-5-chlorobenzaldehyde and introduce the propanoic acid moiety.
-
Step 1a: Perkin Reaction. The Perkin reaction provides a classic and effective method for the conversion of an aromatic aldehyde to a cinnamic acid derivative.[2][3][4][5] In this reaction, 2-bromo-5-chlorobenzaldehyde will be condensed with acetic anhydride in the presence of a weak base, such as sodium acetate, to yield 3-(2-bromo-5-chlorophenyl)acrylic acid.
-
Step 1b: Reduction of the Acrylic Acid. The carbon-carbon double bond in the resulting acrylic acid derivative will then be selectively reduced to afford the target precursor, 3-(2-bromo-5-chlorophenyl)propanoic acid. Catalytic hydrogenation is a clean and efficient method for this transformation.[6][7][8][9]
Stage 2: Intramolecular Friedel-Crafts Acylation With the precursor in hand, the final step is the cyclization to form the 1-indanone ring. This is achieved through an intramolecular Friedel-Crafts acylation, which can be promoted by a variety of Lewis or Brønsted acids.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 3-(2-bromo-5-chlorophenyl)propanoic acid
Step 1a: Synthesis of 3-(2-bromo-5-chlorophenyl)acrylic acid via Perkin Reaction
The Perkin reaction is a robust method for the synthesis of cinnamic acids from aromatic aldehydes.[2][3][4][5] The reaction proceeds through the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. A subsequent dehydration step yields the α,β-unsaturated acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-5-chlorobenzaldehyde | 219.46 | 10.0 g | 0.0456 |
| Acetic Anhydride | 102.09 | 20 mL | - |
| Anhydrous Sodium Acetate | 82.03 | 5.0 g | 0.0609 |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-5-chlorobenzaldehyde (10.0 g, 0.0456 mol), acetic anhydride (20 mL), and anhydrous sodium acetate (5.0 g, 0.0609 mol).
-
Heat the reaction mixture to 180 °C in an oil bath and maintain this temperature with vigorous stirring for 5 hours.
-
Allow the reaction mixture to cool to approximately 100 °C and then pour it slowly into 200 mL of cold water with stirring.
-
Boil the aqueous mixture for 15 minutes to hydrolyze the excess acetic anhydride.
-
Cool the mixture in an ice bath to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 3-(2-bromo-5-chlorophenyl)acrylic acid as a crystalline solid.
Step 1b: Reduction of 3-(2-bromo-5-chlorophenyl)acrylic acid
Catalytic hydrogenation is a highly effective method for the selective reduction of the carbon-carbon double bond in α,β-unsaturated carboxylic acids without affecting the aromatic ring or the carboxylic acid functionality.[6][7][8][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(2-bromo-5-chlorophenyl)acrylic acid | 261.48 | 10.0 g | 0.0382 |
| Palladium on Carbon (10 wt. %) | - | 0.5 g | - |
| Ethanol | 46.07 | 150 mL | - |
| Hydrogen Gas | 2.02 | - | - |
Procedure:
-
To a hydrogenation vessel, add 3-(2-bromo-5-chlorophenyl)acrylic acid (10.0 g, 0.0382 mol) and ethanol (150 mL).
-
Carefully add 10% palladium on carbon (0.5 g).
-
Seal the vessel and purge it with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the mixture vigorously at room temperature until the hydrogen uptake ceases (typically 4-6 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield 3-(2-bromo-5-chlorophenyl)propanoic acid as a solid. This product is often of sufficient purity for the next step, but can be recrystallized from a suitable solvent like hexanes/ethyl acetate if necessary.
Stage 2: Intramolecular Friedel-Crafts Acylation to Yield this compound
The final step in the synthesis is the intramolecular Friedel-Crafts acylation of 3-(2-bromo-5-chlorophenyl)propanoic acid. This reaction is typically promoted by a strong acid, which facilitates the formation of an acylium ion that then undergoes electrophilic aromatic substitution to close the five-membered ring. Polyphosphoric acid (PPA) is a common and effective reagent for this transformation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(2-bromo-5-chlorophenyl)propanoic acid | 263.50 | 10.0 g | 0.0380 |
| Polyphosphoric Acid (PPA) | - | 100 g | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid (100 g).
-
Heat the PPA to 80-90 °C in an oil bath with stirring.
-
Slowly add 3-(2-bromo-5-chlorophenyl)propanoic acid (10.0 g, 0.0380 mol) in portions to the hot PPA.
-
Continue stirring the reaction mixture at 80-90 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound as a solid.
Mechanistic Insights and Regioselectivity
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.
The Perkin Reaction Mechanism
The Perkin reaction is a classic example of a base-catalyzed condensation. The mechanism involves several key steps:
Caption: Simplified mechanism of the Perkin reaction.
The Intramolecular Friedel-Crafts Acylation: A Closer Look at Regioselectivity
The intramolecular Friedel-Crafts acylation is a powerful tool for the formation of cyclic ketones. The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring.
In the case of 3-(2-bromo-5-chlorophenyl)propanoic acid, the cyclization must occur at the position ortho to the bromo-substituted carbon and para to the chloro-substituted carbon. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.
-
Halogens as Deactivating, Ortho-, Para-Directing Groups: Both bromine and chlorine are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directing due to the resonance donation of their lone pairs of electrons.
-
Steric Hindrance: The position ortho to the bulky bromine atom is sterically hindered, which might be expected to disfavor cyclization at that site.
-
Electronic Effects: The chlorine atom at the 5-position deactivates the ring, but its para-directing effect will activate the desired position for cyclization. The bromo group at the 2-position will also direct ortho and para. The para position to the bromine is occupied by the chlorine. The ortho position for cyclization is the only available position for the intramolecular reaction.
The concerted electronic effects of both halogens, despite their deactivating nature, ultimately favor the formation of the desired this compound. The proximity of the acylium ion in the intramolecular setting overcomes the general deactivation of the ring.
Caption: Mechanism of the intramolecular Friedel-Crafts acylation.
Conclusion
This technical guide has outlined a robust and reliable synthetic route to this compound, a valuable intermediate for drug discovery and development. By providing a detailed, step-by-step experimental protocol, along with a thorough discussion of the underlying reaction mechanisms and the factors influencing regioselectivity, this document serves as a practical resource for scientists in the field. The presented synthesis is scalable and utilizes well-established chemical transformations, making it an accessible and efficient method for the preparation of this key building block. The versatility of the final product, with its strategically placed halogen atoms, opens up a wide range of possibilities for the synthesis of novel and complex molecules with potential therapeutic applications.
References
- Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. [Link]
- Perkin Reaction. J&K Scientific LLC. [Link]
- Perkin reaction. Wikipedia. [Link]
- Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. [Link]
- Perkin Reaction Mechanism. BYJU'S. [Link]
- SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Rasayan J. Chem. [Link]
- Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
- Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid.
- Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation.
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Introduction: The Strategic Importance of 4-Bromo-7-chloro-1-indanone
An In-depth Technical Guide to 4-Bromo-7-chloro-1-indanone for Advanced Research
In the landscape of modern medicinal chemistry and materials science, the 1-indanone scaffold is recognized as a "privileged structure," a molecular framework that frequently appears in biologically active compounds.[1] This core is particularly prominent in the development of therapeutics for neurodegenerative disorders, most notably Alzheimer's disease.[2][3] this compound emerges as a highly valuable, polysubstituted intermediate within this class. Its specific halogenation pattern—a bromine at the 4-position and a chlorine at the 7-position—provides chemists with two distinct reactive handles for sophisticated molecular engineering. This guide offers a comprehensive overview of its synthesis, characterization, and strategic applications, providing researchers with the foundational knowledge required to leverage this potent building block in drug discovery and advanced materials development.
Physicochemical and Safety Profile
A clear understanding of a compound's fundamental properties is paramount for its effective use in a laboratory setting. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1260013-03-3 | [4] |
| Molecular Formula | C₉H₆BrClO | [4] |
| Molecular Weight | 245.5 g/mol | [4] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [4] |
| Storage | Sealed in dry, room temperature conditions | [4] |
| InChI Key | MILQBZVMFHXNNO-UHFFFAOYSA-N | [4] |
Safety Information: Proper handling is crucial. Based on available data, this compound should be managed with the following precautions:
-
Signal Word: Warning
-
Pictograms: GHS07 (Exclamation Mark)
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
Synthesis: Constructing the Core via Intramolecular Friedel-Crafts Acylation
The most robust and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[1][2] This reaction facilitates the cyclization of a 3-arylpropanoic acid derivative onto its own aromatic ring, driven by a powerful Lewis or Brønsted acid catalyst.
Causality of the Synthetic Strategy
The synthesis of this compound begins with a suitable precursor, 3-(5-bromo-2-chlorophenyl)propanoic acid. The strategy involves two critical transformations:
-
Activation of the Carboxylic Acid: The carboxylic acid is converted into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This is a necessary step because the carboxylic acid itself is not electrophilic enough to participate in the Friedel-Crafts reaction. The acyl chloride, however, is highly susceptible to activation by a Lewis acid.
-
Lewis Acid-Catalyzed Cyclization: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the oxygen of the acyl chloride, withdrawing electron density and generating a highly electrophilic acylium ion intermediate.[1] This potent electrophile is then attacked by the electron-rich aromatic ring in an intramolecular fashion, forming the new five-membered ring. The final step is the rearomatization of the benzene ring to yield the stable indanone product.[1] The reaction must be conducted under strictly anhydrous conditions, as any moisture will react with and deactivate the AlCl₃ catalyst.
Detailed Experimental Protocol
This protocol is a representative synthesis based on established Friedel-Crafts procedures.[2][5] Researchers should adapt it based on laboratory conditions and scale.
-
Acyl Chloride Formation:
-
To a solution of 3-(5-bromo-2-chlorophenyl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL/mmol) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.5 eq) dropwise.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the evolution of gas (HCl and SO₂).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-(5-bromo-2-chlorophenyl)propanoyl chloride, which is often used directly in the next step.
-
-
Intramolecular Friedel-Crafts Cyclization:
-
Cool a suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous DCM to 0°C in an ice bath.
-
Slowly add a solution of the crude acyl chloride from the previous step in anhydrous DCM to the AlCl₃ suspension, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. This step quenches the reaction and hydrolyzes the aluminum complexes.
-
Stir vigorously until all solids have dissolved. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or hexane/ethyl acetate) or silica gel chromatography to afford this compound as a solid.
-
Spectroscopic Characterization: Validating the Structure
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a definitive structural fingerprint.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic Region (δ 7.0-7.8 ppm): Two doublets corresponding to the two protons on the benzene ring, showing coupling to each other. Aliphatic Region (δ 2.5-3.5 ppm): Two triplets corresponding to the two adjacent methylene (-CH₂-) groups, integrating to 2H each. The methylene group adjacent to the carbonyl will be further downfield. |
| ¹³C NMR | Carbonyl Carbon (δ ~190-205 ppm): A characteristic peak for the ketone carbon.[5] Aromatic Carbons (δ ~120-155 ppm): Multiple signals for the six carbons of the benzene ring, including two carbons directly attached to halogens. Aliphatic Carbons (δ ~25-40 ppm): Two signals for the two methylene carbons.[5] |
| IR Spectroscopy | C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, characteristic of a five-membered ring ketone conjugated with an aromatic ring.[5] C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A cluster of peaks around m/z 244, 246, and 248, reflecting the characteristic isotopic distribution of one bromine atom (⁷⁹Br/⁸¹Br ≈ 1:1) and one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1). The most intense peak in the cluster will be at m/z 246. |
Note: Specific chemical shifts can vary based on the deuterated solvent used and instrument calibration. The data presented is based on typical values for halogenated indanones.[5][6]
Applications in Research and Drug Development
The true value of this compound lies in its utility as a versatile building block for constructing more complex and functionally rich molecules.
Core Scaffold for Neurodegenerative Disease Therapeutics
The 1-indanone framework is a cornerstone in the design of multi-target-directed ligands (MTDLs) for Alzheimer's disease.[7][8] The drug Donepezil, a leading treatment for Alzheimer's, features a related dimethoxy-indanone core.[9] Researchers use halogenated indanones like this compound to synthesize novel derivatives that can simultaneously target multiple pathological factors, such as inhibiting acetylcholinesterase (AChE) and preventing the aggregation of amyloid-beta (Aβ) peptides.[7][10]
Platform for Advanced Organic Synthesis
The two distinct halogen atoms on the aromatic ring serve as orthogonal synthetic handles for sequential, site-selective modifications.[11]
-
The Bromine Atom (C4): Is highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the precise installation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate molecular architectures.[11]
-
The Chlorine Atom (C7): Is generally less reactive in palladium catalysis than bromine, allowing for selective reactions at the C4 position. It can be targeted under more forcing conditions or used to modulate the electronic properties of the molecule.
This differential reactivity is a powerful tool for building libraries of compounds for structure-activity relationship (SAR) studies.[11]
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The Genesis of a Key Intermediate: A Technical Guide to 4-Bromo-7-chloro-1-indanone
Abstract
This technical guide provides an in-depth exploration of 4-Bromo-7-chloro-1-indanone, a halogenated aromatic ketone of significant interest to the pharmaceutical and materials science sectors. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis is readily achievable through established and robust organic chemistry methodologies. This document elucidates a logical and scientifically sound synthetic pathway, grounded in the principles of Friedel-Crafts chemistry and electrophilic aromatic substitution. Detailed experimental protocols, causality behind procedural choices, and a comprehensive characterization profile are presented to empower researchers in the synthesis and application of this versatile chemical building block.
Introduction: The Strategic Importance of the Indanone Scaffold
The 1-indanone framework is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and natural products.[1] Its rigid structure and amenability to functionalization have made it a cornerstone in the development of therapeutics targeting a wide range of diseases. The strategic introduction of halogen substituents, such as bromine and chlorine, onto the indanone core provides medicinal chemists with powerful tools to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The bromine atom, in particular, serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions.[1] this compound (CAS No. 1260013-03-3) emerges as a valuable intermediate, combining the structural features of the indanone core with two distinct halogen atoms, offering orthogonal reactivity and precise control over subsequent chemical transformations.
Proposed Synthetic Trajectory: A Multi-Step Approach
The synthesis of this compound can be logically approached through a multi-step sequence commencing with a substituted phenylpropanoic acid. The core of this strategy lies in the intramolecular Friedel-Crafts acylation to construct the indanone ring system, followed by a regioselective electrophilic bromination.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for this compound is outlined below. The target molecule can be disconnected at the C4-Br bond, suggesting an electrophilic bromination of 7-chloro-1-indanone. The 7-chloro-1-indanone, in turn, can be envisioned as the product of an intramolecular Friedel-Crafts cyclization of a suitably substituted 3-phenylpropanoyl chloride.
Caption: Retrosynthetic pathway for this compound.
Step 1: Synthesis of 3-(2-Chlorophenyl)propanoic Acid
The synthesis begins with the preparation of the requisite precursor, 3-(2-chlorophenyl)propanoic acid. While various methods exist for the synthesis of phenylpropanoic acids, a common route involves the Knoevenagel condensation of 2-chlorobenzaldehyde with malonic acid, followed by hydrogenation.
Step 2: Intramolecular Friedel-Crafts Acylation to Yield 7-Chloro-1-indanone
The cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propanoic acid.[2] This reaction proceeds by converting the carboxylic acid to a more reactive acyl chloride, which then undergoes an intramolecular electrophilic attack on the aromatic ring to form the five-membered ketone ring.
The regioselectivity of this cyclization is dictated by the directing effect of the chloro substituent. As an ortho, para-director, the chloro group would favor cyclization at the position para to it (C6 of the phenyl ring). However, steric hindrance from the adjacent chloro group and the strain of forming a six-membered ring fused to the benzene ring make the alternative cyclization to form the indanone more favorable. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[3][4][5]
Caption: Synthetic workflow for the formation of 7-Chloro-1-indanone.
Step 3: Regioselective Bromination to Afford this compound
The final step involves the electrophilic bromination of 7-chloro-1-indanone. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents on the aromatic ring: the chloro group and the acyl group of the indanone ring. The chloro group is an ortho, para-director, while the acyl group is a meta-director.[6][7]
The positions ortho and para to the chloro group are C2 and C6, and C4 respectively. The position meta to the acyl group (relative to the aromatic ring) is C5 and C7. The activating effect of the chloro group (through resonance) and the deactivating effect of the acyl group (through induction and resonance) will influence the position of bromination. The most activated position that is sterically accessible will be favored. In this case, the position para to the electron-donating chloro group (C4) is the most likely site for bromination.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of analogous compounds and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of 7-Chloro-1-indanone
| Reagent/Solvent | Molar Eq. | Amount |
| 3-(2-Chlorophenyl)propanoic acid | 1.0 | (user defined) |
| Thionyl chloride (SOCl₂) | 1.2 | (calculated) |
| Aluminum chloride (AlCl₃) | 1.2 | (calculated) |
| Dichloromethane (DCM), anhydrous | - | (sufficient volume) |
Procedure:
-
To a solution of 3-(2-chlorophenyl)propanoic acid in anhydrous dichloromethane, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
In a separate flask, prepare a suspension of aluminum chloride in anhydrous dichloromethane.
-
Cool the AlCl₃ suspension to 0 °C and add the crude 3-(2-chlorophenyl)propanoyl chloride (dissolved in a minimal amount of anhydrous DCM) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 7-chloro-1-indanone.
Synthesis of this compound
| Reagent/Solvent | Molar Eq. | Amount |
| 7-Chloro-1-indanone | 1.0 | (user defined) |
| Bromine (Br₂) | 1.1 | (calculated) |
| Acetic acid | - | (sufficient volume) |
Procedure:
-
Dissolve 7-chloro-1-indanone in glacial acetic acid.
-
To this solution, add a solution of bromine in acetic acid dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure this compound.
Structural Elucidation and Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₉H₆BrClO |
| Molecular Weight | 245.50 g/mol |
| CAS Number | 1260013-03-3 |
| Appearance | Off-white to pale yellow solid |
| Purity | ≥97% |
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.5-7.8 (m, 2H, Ar-H), 3.1-3.3 (m, 2H, -CH₂-), 2.7-2.9 (m, 2H, -CH₂CO-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~200 (C=O), 150-155 (Ar-C), 130-140 (Ar-C), 120-130 (Ar-CH), ~115 (Ar-C-Br), ~35 (-CH₂-), ~25 (-CH₂CO-) |
| IR (KBr, cm⁻¹) | ~1710 (C=O stretch), ~1600, ~1470 (C=C aromatic stretch), ~800-900 (C-H aromatic bend), ~700-800 (C-Cl stretch), ~500-600 (C-Br stretch) |
| Mass Spectrometry (EI) | m/z: 244/246/248 (M⁺, isotopic pattern for Br and Cl), fragments corresponding to loss of CO, Br, Cl. |
Conclusion
This technical guide has detailed a robust and logical synthetic pathway for the preparation of this compound. By leveraging well-established reactions such as Friedel-Crafts acylation and electrophilic aromatic substitution, this valuable intermediate can be synthesized in a controlled and predictable manner. The provided protocols and characterization data serve as a comprehensive resource for researchers and scientists in the fields of drug discovery and materials science, enabling the further exploration and application of this versatile halogenated indanone.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones.
- Halogen
- New Journal of Chemistry Supporting Inform
- 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one | 1260013-03-3. Sigma-Aldrich.
- This compound(1260013-03-3) 1H NMR spectrum. ChemicalBook.
- Synthonix, Inc > 1260013-03-3 | 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one.
- 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one. Sigma-Aldrich.
- Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. (2018-04-18).
- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. (2017).
- introduction to regioselectivity in arom
- Friedel–Crafts Acyl
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. (2018-05-17).
- Friedel-Crafts Acyl
- CAS NO.
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- Spectroscopic Profile of 4-Methyl-1-indanone: A Technical Guide. Benchchem.
- Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions.
- Friedel Crafts Acylation | PDF | Chemistry | Physical Sciences. Scribd.
- Basic 1H- and 13C-NMR Spectroscopy.
- Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. SciELO South Africa.
- How can 7-HYDROXY-1-INDANONE 97 be synthesized more efficiently?. Guidechem.
- NOTE Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb.
- Indanone synthesis. Organic Chemistry Portal.
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- 4-BroMo-7-chloro-1H-indazole(1186334-61-1) 1 H NMR. ChemicalBook.
- 7-Chloro-1-indanone. Oakwood Chemical.
- CN104910001A - Synthetic method of 5-chloro-1-indanone.
- Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
- Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. Sabinet African Journals.
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4-Bromo-7-chloro-1-indanone starting materials
An In-Depth Technical Guide to the Synthesis of 4-Bromo-7-chloro-1-indanone from Core Starting Materials
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid scaffold and strategically placed halogen atoms serve as versatile handles for further functionalization, making it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the selection of starting materials and the critical parameters of the core chemical transformations. Authored for researchers and drug development professionals, this document elucidates the causality behind experimental choices, offers detailed, field-proven protocols, and is grounded in authoritative scientific literature.
Chapter 1: The Principal Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The construction of the 1-indanone core, including this compound, is most reliably achieved through an intramolecular Friedel-Crafts acylation.[1][2] This robust and classical method involves the cyclization of a 3-arylpropanoic acid derivative onto its own aromatic ring. The reaction is an electrophilic aromatic substitution, where the tethered acyl group acts as the electrophile.
The process is initiated by activating the carboxylic acid, typically by converting it into a more reactive acyl chloride or by using a strong Brønsted or Lewis acid to generate a highly electrophilic acylium ion intermediate.[1] This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the five-membered ketone ring. A final deprotonation step restores aromaticity, yielding the stable 1-indanone product.[1] The efficiency of this reaction is paramount, as it dictates the overall yield and purity of the final product.
Caption: General mechanism of intramolecular Friedel-Crafts acylation for 1-indanone synthesis.
Chapter 2: The Key Precursor: 3-(2-Bromo-5-chlorophenyl)propanoic Acid
The most direct and logical starting material for the synthesis of this compound is 3-(2-bromo-5-chlorophenyl)propanoic acid . The substitution pattern of this precursor is specifically designed to yield the desired indanone regioisomer upon cyclization. The bromine atom at the 2-position and the chlorine atom at the 5-position of the phenyl ring will become the bromine at the 7-position and the chlorine at the 4-position of the resulting indanone, respectively, after cyclization.
The synthesis of this crucial intermediate is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective route begins with a commercially available substituted benzaldehyde.
Experimental Protocol: Synthesis of 3-(2-Bromo-5-chlorophenyl)propanoic Acid
This protocol outlines a typical synthetic sequence starting from 2-bromo-5-chlorobenzaldehyde.
Part A: Knoevenagel Condensation to form (E)-3-(2-bromo-5-chlorophenyl)acrylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-5-chlorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq) in a minimal amount of toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 2M hydrochloric acid (HCl) and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acrylic acid derivative.
Part B: Reduction to 3-(2-bromo-5-chlorophenyl)propanoic acid
-
Reaction Setup: Dissolve the (E)-3-(2-bromo-5-chlorophenyl)acrylic acid (1.0 eq) from the previous step in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the desired 3-(2-bromo-5-chlorophenyl)propanoic acid, which is often pure enough for the next step.
Caption: Synthetic workflow for the preparation of the key propanoic acid precursor.
Chapter 3: Cyclization to this compound: Methodologies and Protocols
With the key precursor in hand, the final step is the intramolecular Friedel-Crafts cyclization. There are two primary, well-established methods to achieve this transformation, each with its own set of advantages and considerations.
Method 1: Two-Step Acyl Chloride Formation and Lewis Acid-Catalyzed Cyclization
This is a highly reliable and frequently used method that often provides high yields.[2][3] The carboxylic acid is first converted to the more reactive acyl chloride, which then readily cyclizes in the presence of a Lewis acid.
Experimental Protocol:
-
Acyl Chloride Formation: Dissolve 3-(2-bromo-5-chlorophenyl)propanoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane. Add thionyl chloride (SOCl₂) (2.0-2.5 eq) dropwise at room temperature. Reflux the mixture for 2-4 hours until the evolution of gas ceases. Cool the reaction to room temperature and concentrate under reduced pressure to remove excess SOCl₂ and solvent. The resulting crude 3-(2-bromo-5-chlorophenyl)propanoyl chloride is often used directly in the next step.
-
Reaction Setup: In a separate flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) (1.5-2.0 eq) in anhydrous DCM.
-
Cyclization: Cool the AlCl₃ suspension to 0°C in an ice bath. Add a solution of the crude acyl chloride in anhydrous DCM dropwise to the suspension, keeping the internal temperature below 5-10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2-3 hours or until completion as monitored by TLC.
-
Work-up: Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl. This will hydrolyze the aluminum complexes. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Method 2: Direct Cyclization with Strong Brønsted or Protic Acids
This method offers the advantage of being a one-step process from the carboxylic acid, avoiding the isolation of the acyl chloride.[4] However, it often requires harsher conditions and very strong acids.
Experimental Protocol:
-
Reaction Setup: Place 3-(2-bromo-5-chlorophenyl)propanoic acid (1.0 eq) in a round-bottom flask.
-
Acid Addition: Add a large excess of a strong dehydrating acid such as Polyphosphoric Acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). Alternatively, a strong Brønsted acid like trifluoromethanesulfonic acid (triflic acid) can be used in a solvent like DCM.[5]
-
Reaction: Heat the mixture with vigorous stirring. The required temperature can range from 80°C to over 100°C depending on the acid used. Monitor the reaction progress by TLC (quenching a small aliquot in water and extracting with ethyl acetate).
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Comparison of Cyclization Methodologies
| Method | Catalyst / Reagent | Typical Conditions | Advantages | Disadvantages |
| Acyl Chloride | AlCl₃, SOCl₂ | 0°C to RT, Anhydrous DCM | Generally high yields, reliable, well-established. | Two-step process, moisture sensitive, corrosive reagents. |
| Direct Cyclization | Polyphosphoric Acid (PPA) | 80-120°C, Neat | One-step from acid, avoids thionyl chloride. | Harsh conditions, viscous medium, difficult work-up. |
| Direct Cyclization | Triflic Acid (TfOH) | 0°C to RT, DCM | Milder conditions than PPA, high yields possible.[5] | Expensive reagent, requires careful handling. |
| Direct Cyclization | Niobium(V) Chloride (NbCl₅) | Room Temperature | Mild conditions, acts as both reagent and catalyst.[6] | Less common reagent, may require optimization. |
Chapter 4: Alternative Synthetic Considerations
While the intramolecular Friedel-Crafts acylation of 3-(2-bromo-5-chlorophenyl)propanoic acid is the most direct route, other theoretical pathways could be considered, though they often present significant challenges.
-
Sequential Halogenation of 1-Indanone: One might consider starting with unsubstituted 1-indanone and performing sequential chlorination and bromination. However, controlling the regioselectivity of these electrophilic aromatic substitutions would be extremely difficult. The directing effects of the carbonyl group (meta-directing and deactivating) and the first-installed halogen would likely lead to a mixture of isomers that are difficult to separate, making this an inefficient approach.
-
Diels-Alder Cycloadditions: Synthesis of some substituted indanones can be achieved via Diels-Alder reactions.[2] For this specific target, one would require a highly substituted and complex diene and dienophile, making this a less practical and more convergent approach compared to the linear synthesis via Friedel-Crafts.
Given these challenges, the synthesis via the specifically substituted 3-phenylpropanoic acid remains the most logical and industrially viable method.
Conclusion
The synthesis of this compound is most effectively and reliably accomplished through the intramolecular Friedel-Crafts acylation of its direct precursor, 3-(2-bromo-5-chlorophenyl)propanoic acid. The preparation of this key starting material, typically from 2-bromo-5-chlorobenzaldehyde, is a critical preceding step. For the final cyclization, the two-step method involving the formation of an acyl chloride followed by Lewis acid-promoted ring closure offers high yields and reliability. Direct cyclization using strong acids like PPA or triflic acid provides a one-pot alternative, with the choice depending on available resources, scale, and desired reaction conditions. A thorough understanding of these pathways and the causality behind the experimental choices is essential for any scientist aiming to utilize this versatile chemical intermediate.
References
- Bednarczyk, D., & Kaczor, A. A. (2018). Synthesis of 1-indanones with a broad range of biological activity. RSC Advances, 8(17), 9349–9385.
- Parra-Delgado, H., et al. (2005). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. Tetrahedron Letters, 46(36), 6125-6128.
- Fillion, E., et al. (2007). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 84, 122.
- Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.
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Reactivity of the bromine in 4-Bromo-7-chloro-1-indanone
An In-Depth Technical Guide to the Reactivity of the Bromine in 4-Bromo-7-chloro-1-indanone
Abstract
This compound is a pivotal intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Its utility stems from the differential reactivity of its two halogen substituents, allowing for selective functionalization. This guide provides a comprehensive technical analysis of the chemical reactivity of the bromine atom located at the C4 position of the indanone core. We will explore the underlying electronic principles governing this reactivity and detail its application in a range of high-impact chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
The 1-indanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[1][2][3] The strategic placement of halogen atoms on this core provides synthetic handles for diversification, enabling the construction of extensive compound libraries for screening and development. In this compound, the presence of both a bromine and a chlorine atom on the aromatic ring presents a unique opportunity for sequential and site-selective modifications.
The primary focus of this guide is the C4-bromine atom. Its reactivity is governed by a confluence of electronic and steric effects, including the inductive and resonance contributions from both halogens and the potent electron-withdrawing nature of the C1-carbonyl group. Understanding these factors is paramount to predicting and controlling its chemical behavior. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is substantially more reactive than the carbon-chlorine bond, a crucial distinction that forms the basis of its synthetic utility. This guide will elucidate the principles behind this selectivity and provide practical protocols for its application.
Molecular Structure and Electronic Landscape
The reactivity of the C4-bromine is intrinsically linked to the electronic architecture of the molecule.
-
Inductive Effects (-I): Both bromine and chlorine are electronegative atoms that withdraw electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic attack.
-
Resonance Effects (+M): The lone pairs on the halogens can be donated into the aromatic π-system. This effect increases electron density, particularly at the ortho and para positions relative to the halogen.
-
Carbonyl Group (-M/-I): The C1-ketone is a powerful electron-withdrawing group, both through resonance and induction. It significantly reduces the electron density of the aromatic ring, which in turn influences the reactivity of the attached halogens.
The critical takeaway is the disparity in bond strength between the C-Br and C-Cl bonds. The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to cleavage during the oxidative addition step of palladium-catalyzed reactions. This energy difference is the cornerstone of the regioselective chemistry of this molecule.
Palladium-Catalyzed Cross-Coupling: The Workhorse of C4-Functionalization
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for forming new carbon-carbon and carbon-heteroatom bonds at the C4 position of this compound. The higher reactivity of the C-Br bond allows for these reactions to proceed with high selectivity, leaving the C-Cl bond intact for subsequent transformations.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester.[4][5] This reaction is known for its mild conditions and tolerance of a wide variety of functional groups.[6]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example Reagent/Condition | Role |
| Aryl Halide | This compound | Substrate |
| Boronic Acid/Ester | Phenylboronic Acid | Coupling Partner |
| Palladium Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Catalyst |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates Boronic Acid |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF | Reaction Medium |
| Temperature | 80-110 °C | Thermal Energy |
-
Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as K₂CO₃ (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring and monitor by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.
Buchwald-Hartwig Amination
For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method.[7][8] It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine in the presence of a strong base.[9] The choice of ligand for the palladium catalyst is critical for achieving high yields.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example Reagent/Condition | Role |
| Aryl Halide | This compound | Substrate |
| Amine | Morpholine, Aniline, or Benzylamine | Nucleophile |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Catalyst Source |
| Ligand | Xantphos, BINAP, or DavePhos | Stabilizes Catalyst |
| Base | NaOt-Bu or K₃PO₄ | Amine Deprotonation |
| Solvent | Toluene or Dioxane | Reaction Medium |
| Temperature | 80-120 °C | Thermal Energy |
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.2 eq.), followed by the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vessel and heat the mixture to the target temperature (typically 100-110 °C) with stirring.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Work-up: After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product via flash chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the indanone core to a terminal alkyne.[10][11] This reaction is invaluable for creating conjugated systems and provides a synthetic handle for further transformations like click chemistry. It typically requires both a palladium catalyst and a copper(I) co-catalyst.[12][13]
Table 3: Representative Conditions for Sonogashira Coupling
| Component | Example Reagent/Condition | Role |
| Aryl Halide | This compound | Substrate |
| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling Partner |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | Catalyst |
| Copper Co-catalyst | CuI | Co-catalyst |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Base and Solvent |
| Solvent | THF or DMF (if needed) | Co-solvent |
| Temperature | Room Temperature to 60 °C | Thermal Energy |
Heck Reaction
The Heck reaction facilitates the coupling of the aryl bromide with an alkene, typically an electron-deficient one like an acrylate or styrene, to form a new C-C double bond.[14][15][16]
Nucleophilic Aromatic Substitution (SₙAr)
While less common for aryl bromides without strong ortho/para electron-withdrawing groups, Nucleophilic Aromatic Substitution (SₙAr) is a potential reaction pathway under specific conditions.[17] The reaction proceeds via an addition-elimination mechanism, forming a temporary, negatively charged Meisenheimer complex.[18]
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
The bromine atom at the C4 position of this compound is a versatile and highly reactive functional group. Its enhanced susceptibility to oxidative addition in palladium-catalyzed reactions, relative to the C7-chlorine, provides a robust platform for selective molecular editing. Through well-established protocols such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, chemists can readily introduce a diverse array of carbon and heteroatom substituents. This predictable and selective reactivity solidifies the position of this compound as a high-value intermediate for the synthesis of complex molecular targets in drug discovery and materials science.
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Core Principles: Understanding the Differential Reactivity
An In-Depth Technical Guide to the Chemoselective Functionalization of 4-Bromo-7-chloro-1-indanone
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the chemical reactivity of this compound, a versatile bicyclic ketone of significant interest in medicinal chemistry and materials science. The presence of two distinct halogen atoms on the aromatic ring—bromine and chlorine—presents both a challenge and an opportunity for selective chemical modification. This document elucidates the underlying principles governing the differential reactivity of the C-Br and C-Cl bonds and provides field-proven protocols for achieving high chemoselectivity in key synthetic transformations.
The synthetic utility of this compound hinges on the ability to selectively functionalize one halogen site while leaving the other intact for subsequent reactions. This selectivity is primarily governed by two factors: the inherent differences in carbon-halogen bond strengths and the electronic influence of the indanone ring system.
-
Bond Dissociation Energy: The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. This fundamental difference is the primary determinant of reactivity in many transition metal-catalyzed reactions, particularly those that proceed via an oxidative addition mechanism. The lower bond energy of the C-Br bond facilitates its cleavage and insertion of a metal catalyst, such as palladium(0).[1][2]
-
Electronic Effects: The indanone scaffold features a powerful electron-withdrawing carbonyl group. This group significantly influences the electronic landscape of the aromatic ring. The chlorine atom at the C-7 position is ortho to the carbonyl, while the bromine atom at the C-4 position is meta. This positional difference is critical for reaction pathways that are sensitive to electronic activation, such as Nucleophilic Aromatic Substitution (SNAr).
The interplay of these factors allows for a strategic, stepwise functionalization of the molecule, as illustrated below.
Caption: Strategic functionalization pathways for this compound.
Palladium-Catalyzed Cross-Coupling: Leveraging C-Br Bond Lability
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis.[3] In the context of dihaloarenes like this compound, these reactions typically exhibit high selectivity for the more reactive C-Br bond.[4][5] The selectivity-determining step is generally the oxidative addition of the aryl halide to the Pd(0) catalyst, which occurs preferentially at the weaker C-Br bond.[6]
Suzuki-Miyaura Coupling: Selective C-C Bond Formation at C-4
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an aryl halide and an organoboron reagent.[7][8][9] The reaction demonstrates excellent chemoselectivity for the C-4 bromine over the C-7 chlorine.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/water (4:1) or dioxane/water (4:1), to achieve a concentration of approximately 0.1 M with respect to the indanone.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 4-aryl-7-chloro-1-indanone derivative.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Efficient for C-Br bond activation. |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[7] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system facilitates the reaction. |
| Temperature | 80-100 °C | Provides thermal energy to overcome activation barriers. |
Table 1: Optimized Conditions for Selective Suzuki-Miyaura Coupling at C-4.
Buchwald-Hartwig Amination: Selective C-N Bond Formation at C-4
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling aryl halides with amines.[10][11][12][13] Similar to the Suzuki coupling, this reaction proceeds via an oxidative addition step that is significantly faster for the C-Br bond than the C-Cl bond, allowing for highly selective amination at the C-4 position.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C-4 Position
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv), and the palladium catalyst system.
-
Catalyst System: A common system consists of a palladium precursor like Pd₂(dba)₃ (1-2 mol%) and a sterically hindered phosphine ligand such as XPhos or RuPhos (2-4 mol%). Pre-formed catalysts can also be used.
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purification: Purify the crude material via silica gel chromatography to obtain the 4-amino-7-chloro-1-indanone product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos, RuPhos | Bulky phosphine ligands facilitate reductive elimination. |
| Base | NaOtBu, K₃PO₄, LHMDS | Deprotonates the amine for coordination to palladium. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are required. |
| Temperature | 90-110 °C | Necessary for efficient catalytic turnover. |
Table 2: Optimized Conditions for Selective Buchwald-Hartwig Amination at C-4.
Nucleophilic Aromatic Substitution (SNAr): A Strategy for C-7 Functionalization
While cross-coupling reactions favor the C-Br bond, the C-Cl bond at the C-7 position can be selectively targeted using Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is distinct as its regioselectivity is dictated by electronic activation rather than bond strength.[14][15]
The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[14] For this intermediate to be sufficiently stabilized, a strong electron-withdrawing group (EWG) must be positioned ortho or para to the leaving group. In this compound, the C-7 chlorine is ortho to the powerfully electron-withdrawing carbonyl group, making it highly activated for SNAr. Conversely, the C-4 bromine is meta to the carbonyl and is therefore deactivated.[15][16] This electronic disparity allows for the selective substitution of the chlorine atom.
Caption: Mechanism of SNAr at the C-7 position of this compound.
Experimental Protocol: Selective Nucleophilic Aromatic Substitution at the C-7 Position
-
Reaction Setup: To a solution of this compound (1.0 equiv) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the nucleophile. For alkoxides, the nucleophile can be generated in situ.
-
Nucleophile Generation (for alkoxides): Add the corresponding alcohol (e.g., methanol, ethanol, 3-5 equiv) followed by a strong base such as sodium hydride (NaH, 1.5 equiv) at 0 °C.
-
Reaction Execution: Allow the reaction to warm to room temperature or heat gently (e.g., 50-70 °C) to drive the reaction to completion. Monitor by TLC or LC-MS.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the product by silica gel chromatography.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | RO⁻, R₂NH, RS⁻ | Strong nucleophiles are required. |
| Base | NaH, K₂CO₃ | Used to generate nucleophile or as an acid scavenger. |
| Solvent | DMF, DMSO, NMP | Polar aprotic solvents stabilize the charged intermediate. |
| Temperature | 25-70 °C | Generally milder conditions than cross-coupling. |
Table 3: Optimized Conditions for Selective Nucleophilic Aromatic Substitution at C-7.
Conclusion
The reactivity of the halogen substituents in this compound is highly tunable, enabling a range of selective transformations crucial for the synthesis of complex molecules in drug discovery and materials science. The C-4 bromine is preferentially targeted in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. In contrast, the C-7 chlorine is selectively activated towards nucleophilic aromatic substitution by the adjacent electron-withdrawing carbonyl group. A thorough understanding of these competing reactivity modes allows the synthetic chemist to strategically and sequentially modify this valuable building block, unlocking its full potential in multi-step synthetic campaigns.
References
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A Technical Guide to the Solubility of 4-Bromo-7-chloro-1-indanone for Pharmaceutical Research and Development
Abstract
4-Bromo-7-chloro-1-indanone is a key heterocyclic building block in modern medicinal chemistry, serving as a scaffold for a variety of pharmacologically active agents. As with any new chemical entity (NCE), a thorough understanding of its physicochemical properties is paramount for successful drug discovery and development.[1][2][3] Solubility, in particular, is a critical determinant of a compound's behavior in both chemical and biological systems, directly influencing everything from reaction kinetics and purification efficiency to bioavailability and therapeutic efficacy.[2][4][5] This in-depth technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It is intended for researchers, chemists, and formulation scientists engaged in drug development.
Introduction: The Critical Role of Solubility
In pharmaceutical development, a drug's ability to dissolve in a solvent to form a homogeneous solution is a fundamental property that dictates its journey from a laboratory flask to a therapeutic outcome.[1][5] Poor aqueous solubility is a major hurdle for over 40% of NCEs, leading to challenges in formulation, variable absorption, and potentially insufficient bioavailability to exert a therapeutic effect.[4][5] For a synthetic intermediate like this compound, solubility governs:
-
Synthetic Strategy: The choice of solvent can dramatically affect reaction rates, yields, and impurity profiles.
-
Purification: Efficient crystallization and chromatography are highly dependent on the differential solubility of the target compound and its impurities in various solvent systems.
-
Biological Screening: Inconsistent solubility in assay buffers can lead to unreliable data in high-throughput screening (HTS), masking a compound's true activity.[4]
-
Formulation Development: Understanding the solubility profile is the first step in designing a dosage form (e.g., tablets, injections) that ensures the active pharmaceutical ingredient (API) can be effectively delivered to the patient.[3]
This guide will delve into the theoretical underpinnings of this compound's solubility and provide robust, field-proven protocols for its empirical determination.
Physicochemical Profile and Solubility Prediction
While precise solubility data must be determined experimentally, a robust theoretical analysis of the molecular structure provides critical insights and predictive power.
Molecular Structure Analysis
-
Compound: this compound
-
CAS Number: 1260013-03-3[6]
-
Molecular Formula: C₉H₆BrClO[6]
-
Molecular Weight: 245.5 g/mol
-
Structure:
Key structural features influencing solubility:
-
Aromatic Core: The bicyclic indanone structure is largely rigid and hydrophobic.
-
Carbonyl Group (Ketone): The polar C=O group can act as a hydrogen bond acceptor, affording some interaction with polar solvents.[7]
-
Halogen Substituents (Br, Cl): The bromine and chlorine atoms significantly increase the molecule's molecular weight and lipophilicity. Their presence deactivates the aromatic ring and contributes to dipole-dipole and van der Waals interactions.[8] This dual halogenation pattern suggests that the compound will have low aqueous solubility.
Predicting Solubility: "Like Dissolves Like"
Based on its structure, this compound is a moderately polar but predominantly hydrophobic molecule. Its solubility profile can be predicted as follows:
-
Aqueous Solvents (e.g., Water, Buffers): Expected to be very low to practically insoluble . The large, non-polar surface area and lack of hydrogen bond-donating groups limit its interaction with the highly ordered hydrogen-bonding network of water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to have good solubility . These solvents can effectively solvate the molecule by interacting with the carbonyl group and the aromatic system without the high energetic cost of disrupting a water lattice.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have moderate solubility . The solubility will be lower than in polar aprotic solvents due to the energy required to disrupt the solvent's own hydrogen bonding.
-
Non-Polar Solvents (e.g., Toluene, Hexanes): Expected to have low to moderate solubility . While the molecule is hydrophobic, the polar ketone group may limit its affinity for purely non-polar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Expected to have good to excellent solubility due to favorable dipole-dipole interactions.
The diagram below illustrates the key molecular features that influence these solvent interactions.
Caption: Key molecular drivers of solubility for this compound.
Quantitative and Qualitative Solubility Profile
No specific public solubility data for this compound has been identified. The following tables are presented as templates for researchers to populate using the experimental protocols detailed in Section 4.
Table 1: Qualitative Solubility Screening
This initial screen provides a rapid assessment across a range of common laboratory solvents at ambient temperature (~20-25°C).
| Solvent Class | Solvent Name | Predicted Solubility | Experimental Result |
| Aqueous | Water | Insoluble | Record observation |
| PBS (pH 7.4) | Insoluble | Record observation | |
| Alcohols | Methanol | Sparingly Soluble | Record observation |
| Ethanol | Sparingly Soluble | Record observation | |
| Ethers | Diethyl Ether | Sparingly Soluble | Record observation |
| Tetrahydrofuran (THF) | Soluble | Record observation | |
| Ketones | Acetone | Soluble | Record observation |
| Esters | Ethyl Acetate | Soluble | Record observation |
| Halogenated | Dichloromethane (DCM) | Very Soluble | Record observation |
| Chloroform | Very Soluble | Record observation | |
| Aprotic (Polar) | Acetonitrile (ACN) | Soluble | Record observation |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | Record observation | |
| Hydrocarbons | Toluene | Sparingly Soluble | Record observation |
| Hexanes | Insoluble | Record observation |
Definitions: Very Soluble (>100 mg/mL), Soluble (10-100 mg/mL), Sparingly Soluble (1-10 mg/mL), Insoluble (<1 mg/mL).
Table 2: Quantitative Solubility Data
This table should be populated with precise measurements from equilibrium or kinetic solubility assays.
| Assay Type | Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Equilibrium (Shake-Flask) | PBS (pH 7.4) | 25 | Record value | Calculate value |
| Equilibrium (Shake-Flask) | PBS (pH 7.4) | 37 | Record value | Calculate value |
| Kinetic (Nephelometry) | PBS (pH 7.4) | 25 | Record value | Calculate value |
| Equilibrium (Shake-Flask) | Dichloromethane | 25 | Record value | Calculate value |
| Equilibrium (Shake-Flask) | Acetonitrile | 25 | Record value | Calculate value |
Experimental Protocols for Solubility Determination
Two complementary methods are essential for a full solubility assessment: the "gold standard" Shake-Flask method for thermodynamic equilibrium solubility and high-throughput assays for rapid kinetic solubility.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method
This method determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent. It is considered the most reliable method.[9]
Causality: The core principle is to allow an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24-48 hours), ensuring that the dissolution and precipitation rates are equal.[10] This long incubation overcomes kinetic barriers, providing a thermodynamically stable measurement.
Workflow Diagram:
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The excess is critical to ensure saturation is reached and maintained.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer (e.g., PBS, pH 7.4).
-
Equilibration: Seal the vial tightly. Place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.[10] It is advisable to take samples at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).[11]
-
Phase Separation: After equilibration, let the vial stand to allow solids to settle. To separate the saturated supernatant from the undissolved solid, either:
-
Centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filter the solution through a chemically inert syringe filter (e.g., 0.22 µm PTFE). This step must be performed carefully to avoid disturbing the solid pellet or causing temperature changes.
-
-
Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve prepared with known concentrations of the compound.[12]
Protocol 2: Kinetic Solubility via High-Throughput Screening (HTS)
This method is designed for speed and is ideal for early-stage discovery when comparing large numbers of compounds.[13][14] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.
Causality: This is not an equilibrium measurement. It reflects how quickly a compound "crashes out" of solution from a supersaturated state.[12] The result is often referred to as "apparent solubility" and is highly valuable for flagging compounds that may cause issues in automated biological assays.[15][16] Nephelometry (light scattering) is a common readout; the more precipitate that forms, the more light is scattered.[15]
Workflow Diagram:
Caption: Workflow for the High-Throughput Kinetic Solubility Assay.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).
-
Plate Preparation: In a clear 96- or 384-well microplate, dispense a small volume (e.g., 1-2 µL) of the DMSO stock solution. Often, a serial dilution is performed in DMSO directly on the plate.
-
Buffer Addition: Using an automated liquid handler or multichannel pipette, rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired concentrations. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).
-
Incubation: Mix the plate briefly and incubate at room temperature for a defined period, typically 1 to 2 hours.[13]
-
Measurement: Place the microplate in a plate-based nephelometer or turbidimeter and measure the light scattering or absorbance in each well.
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only controls.
Conclusion
A comprehensive understanding of the solubility of this compound is not an academic exercise but a practical necessity for advancing drug discovery programs. By combining theoretical structural analysis with rigorous, validated experimental methods like the shake-flask and HTS kinetic assays, researchers can generate the critical data needed to guide synthesis, optimize purification, ensure reliable biological screening, and lay the groundwork for successful formulation development. This guide provides the principles and the protocols to empower scientists to confidently characterize this important chemical entity.
References
- Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
- Slideshare. (n.d.). Solubility and its Importance.pptx.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. ISRN Pharmaceutics.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Sigma-Aldrich. (n.d.). 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one.
- Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Pfizer Global Research.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- PubMed. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions.
- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Solubility of Things. (n.d.). Indanone.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- Sigma-Aldrich. (n.d.). 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one | 1260013-03-3.
- Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity.
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Physicochemical and Spectroscopic Characterization of 4-Bromo-7-chloro-1-indanone
An In-depth Technical Guide
Abstract
4-Bromo-7-chloro-1-indanone (CAS No. 1260013-03-3) is a halogenated indanone derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. The indanone core is a privileged scaffold found in numerous biologically active molecules, making a thorough understanding of its derivatives essential for researchers.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, outlining detailed protocols for its characterization. We delve into its macroscopic appearance, physical constants, and spectroscopic signature, offering field-proven insights to ensure material quality, purity, and structural integrity for research and development applications.
Chemical Identity and Molecular Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is systematically named 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one.[4] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1260013-03-3 | [4] |
| Molecular Formula | C₉H₆BrClO | [4] |
| Molecular Weight | 245.50 g/mol | Calculated |
| Purity (Typical) | ≥97% | [4] |
| Canonical SMILES | C1C(=O)C2=C(C=C(C=C2Cl)Br)C1 | Inferred |
| InChI Key | MILQBZVMFHXNNO-UHFFFAOYSA-N | [4] |
The molecular architecture, consisting of a bicyclic indanone core with bromine and chlorine substituents on the aromatic ring, dictates its reactivity and physical properties.
Caption: Molecular Structure of this compound.
Physical Appearance and Properties
The physical state and appearance of a compound are its most immediate identifiers and can provide initial clues about its purity.
2.1 Macroscopic Appearance
Commercially available this compound is typically supplied as a solid .[4] While the exact color is not consistently reported for this specific compound, related halo-indanones are described as off-white, beige, or light yellow solids.[5][6][7] Therefore, it is expected to be a crystalline or powdered solid with a color ranging from white to light yellow. Any significant deviation, such as a dark brown color or an oily consistency, may indicate the presence of impurities, residual solvents, or degradation products from synthesis.
2.2 Melting Point
The melting point is a critical physical constant that serves as a primary indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid. While the exact melting point for this compound is not documented in the provided search results, related structures such as 4-Bromo-7-hydroxy-1-indanone and 4-Bromo-7-methoxy-1-indanone melt at 144-148 °C and 134-138 °C, respectively.[8][9] This suggests that this compound will have a distinct and relatively high melting point, which must be determined experimentally.
2.3 Solubility
Solubility characteristics are crucial for selecting appropriate solvents for reaction, purification, and analysis. Specific solubility data is not available, but based on its molecular structure—a largely nonpolar carbon framework with polar carbonyl and halogen groups—a qualitative solubility profile can be predicted.
-
High Solubility: Expected in chlorinated solvents (dichloromethane, chloroform) and polar aprotic solvents (acetone, ethyl acetate, THF).
-
Low to Insoluble: Expected in highly polar protic solvents (water) and nonpolar aliphatic solvents (hexanes, petroleum ether).
Experimental verification of this profile is essential for practical applications.
Spectroscopic and Analytical Confirmation
Beyond physical appearance, a suite of analytical techniques is required to confirm the molecular structure and purity unequivocally. The workflow for such a characterization is a self-validating system, where data from multiple independent methods converge to support the compound's identity.
Caption: Standard workflow for the physicochemical characterization of a chemical standard.
Spectroscopic data, including ¹H NMR, IR, and Mass Spectrometry, are available for this compound from vendors like ChemicalBook, which serves as an authoritative reference for comparison.[10]
Experimental Protocols
The following protocols describe standard methodologies for determining the key physical properties of this compound.
Protocol 1: Determination of Physical Appearance
-
Objective: To qualitatively describe the physical state, color, and form of the material.
-
Procedure:
-
Place approximately 10-20 mg of the sample on a clean, white watch glass or weighing paper.
-
Observe the sample under bright, neutral lighting against a white background.
-
Record the physical state (e.g., crystalline solid, amorphous powder).
-
Record the color (e.g., white, off-white, light yellow).
-
If crystalline, observe the crystal habit under a low-power microscope, if necessary.
-
-
Trustworthiness: This simple, non-destructive test is the first line of quality control. The appearance should be consistent across different batches.
Protocol 2: Melting Point Determination
-
Objective: To determine the melting range as an indicator of purity.
-
Apparatus: Digital melting point apparatus.
-
Procedure:
-
Finely crush a small amount of the solid sample into a powder.
-
Tightly pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to find an approximate melting point.
-
Allow the apparatus to cool. Prepare a new sample.
-
Set a slow heating ramp (1-2 °C/min) starting from approximately 15-20 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2).
-
The melting range is reported as T1-T2.
-
-
Causality: A broad melting range (>2 °C) suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range.
Protocol 3: Qualitative Solubility Assessment
-
Objective: To determine the solubility of the compound in a range of common laboratory solvents.
-
Procedure:
-
Add approximately 10 mg of the sample to each of several labeled test tubes.
-
To the first tube, add the test solvent (e.g., water) dropwise, vortexing after each addition, up to a total volume of 1 mL.
-
Observe and record whether the solid dissolves completely.
-
Categorize the solubility as: Soluble (>10 mg/mL), Sparingly Soluble (1-10 mg/mL), or Insoluble (<1 mg/mL).
-
Repeat for a panel of solvents, such as dichloromethane, methanol, acetone, and hexane.
-
-
Self-Validation: The results should align with the predictions based on molecular polarity ("like dissolves like"), providing further confidence in the compound's structural identity.
Safety, Handling, and Storage
Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Identification: this compound is classified with the GHS07 pictogram, indicating it can be a skin, eye, or respiratory irritant, and may be harmful if swallowed.[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]
-
-
Handling: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container to protect it from moisture and atmospheric contaminants. The recommended storage condition is at room temperature in a dry environment.[4]
Conclusion
This compound is a solid, likely crystalline compound, whose appearance typically ranges from white to light yellow. Its identity and purity are best confirmed through a combination of physical tests, such as melting point determination, and spectroscopic analysis (NMR, IR, MS). The protocols and data presented in this guide provide researchers and drug development professionals with a robust framework for the characterization and quality assessment of this important chemical intermediate, ensuring its suitability for downstream applications.
References
- Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
- Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (PMC). [Link]
- 7-Bromo-1-Indanone. Rlavie. [Link]
- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
- Annulations involving 1-indanones to access fused- and spiro frameworks. National Institutes of Health (PMC). [Link]
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4-Bromo-7-chloro-1-indanone: A Technical Guide for the Research Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-7-chloro-1-indanone (CAS No. 1260013-03-3), a halogenated indanone derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While a definitive, experimentally determined melting point for this compound is not presently found in peer-reviewed literature, this guide synthesizes available data on its properties, offers a predictive analysis of its melting point based on structurally similar analogues, and presents a robust, logical framework for its synthesis, purification, and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the use of halogenated indanones as key building blocks for novel therapeutic agents.
Introduction: The Significance of Halo-Substituted Indanones
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its rigid, bicyclic framework provides a valuable template for the spatial orientation of pharmacophoric groups. Halogenation of the aromatic ring, as seen in this compound, offers a powerful tool for modulating the electronic and lipophilic properties of the molecule. The introduction of bromine and chlorine atoms can significantly influence protein-ligand interactions, metabolic stability, and bioavailability. Specifically, the bromine atom at the 4-position provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of complex molecular architectures.[2]
This compound, therefore, represents a key intermediate for the synthesis of novel compounds targeting a range of therapeutic areas, including oncology and neurological disorders.[3] This guide aims to provide the foundational knowledge necessary for its effective utilization in a research and development setting.
Physicochemical Properties and Predictive Analysis of Melting Point
A precise, experimentally verified melting point for this compound is not currently available in published scientific literature. However, we can develop a scientifically reasoned estimation by examining the melting points of structurally related compounds. This comparative analysis provides a valuable, albeit predictive, reference point for researchers.
Table 1: Physicochemical Data of this compound and Related Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 1260013-03-3 | C₉H₆BrClO | 245.50 | Not Reported |
| 5-Chloro-1-indanone | 42348-86-7 | C₉H₇ClO | 166.60 | 94-98 |
| 4-Bromo-1-indanone | 15115-60-3 | C₉H₇BrO | 211.06 | 95-99 |
| 2-Bromo-4-chloro-1-indanone | Not Available | C₉H₆BrClO | 245.50 | 73-74 |
Expert Analysis of Melting Point:
The melting point of a crystalline solid is influenced by factors such as molecular weight, symmetry, and the strength of intermolecular forces. Comparing this compound to its analogues:
-
Effect of Halogenation: The presence of both a bromine and a chlorine atom increases the molecular weight and polarizability compared to the monosubstituted analogues, which would be expected to increase the melting point due to stronger van der Waals forces.
-
Substitution Pattern: The 4,7-disubstitution pattern may influence the crystal lattice packing. A less symmetrical substitution pattern can sometimes lead to a lower melting point compared to more symmetrical isomers.
-
Comparison with 2-Bromo-4-chloro-1-indanone: The positional isomer, 2-bromo-4-chloro-1-indanone, has a reported melting point of 73-74 °C.[4] Bromination on the aliphatic ring at the 2-position can have a different impact on crystal packing compared to substitution on the aromatic ring.
Given these considerations, it is reasonable to predict that the melting point of this compound will be higher than that of its monosubstituted precursors and likely distinct from its 2-bromo isomer. A predicted range of 100-120 °C would be a plausible starting point for experimental verification. However, researchers must rely on experimental determination for an accurate value.
Proposed Synthesis and Purification
The most established and versatile method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acid chloride derivative.[1][5] This approach is highly applicable to the preparation of this compound.
Proposed Synthetic Pathway
The synthesis would logically commence from 2-bromo-5-chlorotoluene, proceeding through the formation of a 3-(2-bromo-5-chlorophenyl)propanoic acid intermediate, which is then cyclized.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Prophetic)
Step 1 & 2: Synthesis of 3-(2-Bromo-5-chlorophenyl)propanoic acid
-
Benzylic Bromination: 2-Bromo-5-chlorotoluene is subjected to free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux to yield 2-bromo-1-(bromomethyl)-5-chlorobenzene.
-
Malonic Ester Synthesis: The resulting benzylic bromide is then reacted with diethyl malonate in the presence of a base like sodium ethoxide to form diethyl 2-((2-bromo-5-chlorophenyl)methyl)malonate.
-
Hydrolysis and Decarboxylation: The malonic ester is subsequently hydrolyzed using a strong base (e.g., aqueous NaOH) followed by acidification and heating to effect decarboxylation, yielding the key intermediate, 3-(2-bromo-5-chlorophenyl)propanoic acid.
Step 3: Intramolecular Friedel-Crafts Acylation
-
Acid Chloride Formation: 3-(2-Bromo-5-chlorophenyl)propanoic acid is converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM).
-
Cyclization: The crude acid chloride is then added dropwise to a suspension of a Lewis acid, typically aluminum chloride (AlCl₃), in DCM at a reduced temperature (e.g., 0 °C) to initiate the intramolecular Friedel-Crafts acylation.[6] The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by carefully pouring it onto ice, followed by extraction with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.
Purification Protocol: Recrystallization
Purification of the crude this compound is critical for obtaining material suitable for further synthetic steps or biological screening. Recrystallization is the preferred method.
Caption: General workflow for the purification of this compound.
Protocol Details:
-
Solvent Selection: A solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot is ideal. A mixed solvent system, such as ethanol/hexanes or ethyl acetate/hexanes, is likely to be effective.
-
Procedure: The crude solid is dissolved in a minimal amount of the hot solvent (or the more polar solvent of a mixed system). If insoluble impurities are present, a hot filtration is performed. The clear solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Structural Elucidation and Spectroscopic Characterization (Predictive)
While specific spectra for this compound are not published, its structure allows for the prediction of key spectroscopic features based on the principles of NMR, IR, and mass spectrometry.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Region (δ 7.0-8.0 ppm): Two doublets are expected for the two aromatic protons, showing ortho coupling.
-
Aliphatic Region (δ 2.5-3.5 ppm): Two triplets are expected for the two methylene groups (-CH₂-CH₂-), each integrating to 2H. The triplet adjacent to the carbonyl group will be further downfield.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (δ > 190 ppm): A characteristic peak for the ketone carbonyl carbon is expected at the downfield end of the spectrum.
-
Aromatic Carbons (δ 120-155 ppm): Six distinct signals are expected for the aromatic carbons, including two quaternary carbons bearing the bromine and chlorine substituents.
-
Aliphatic Carbons (δ 25-40 ppm): Two signals are expected for the two methylene carbons.
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹, characteristic of an α,β-unsaturated ketone.
-
C-H Stretches: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
-
C-Br and C-Cl Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom (M⁺, M⁺+2, M⁺+4). The nominal molecular weight is 244 g/mol , so the molecular ion cluster would be centered around m/z 244, 246, and 248.
-
Fragmentation: Common fragmentation pathways would include the loss of CO (M-28) and subsequent fragmentation of the indene ring system.
Safety and Handling
Based on safety data for structurally similar compounds, this compound should be handled with appropriate personal protective equipment (PPE). It is expected to be a solid that may cause skin and eye irritation.
-
Personal Protective Equipment: Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a valuable, yet not extensively characterized, synthetic intermediate. This guide provides a comprehensive framework for its use in a research setting, addressing the current lack of a reported melting point with a predictive analysis based on known analogues. The proposed synthetic and purification protocols are grounded in well-established chemical principles for this class of compounds. The predictive spectroscopic data offers a baseline for researchers to confirm the identity and purity of their synthesized material. As a key building block for more complex molecules, a thorough understanding of the properties and handling of this compound is essential for its successful application in the advancement of drug discovery and development programs.
References
- Synthonix, Inc. 1260013-03-3 | 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one. [Link]
- Muthuselvi, C., et al. (2018). Halogen Substituted Indeno Quinoxaline Derivative Crystal: A Spectroscopic Approach. [Link]
- Klaveness, J., et al. (2010). Friedel-Crafts Acylation with Amides. ACS Medicinal Chemistry Letters, 1(5), 222-226. [Link]
- Das, A., et al. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances, 4(51), 26662-26666. [Link]
- ChemUniverse. 4-bromo-7-chloro-2,3-dihydro-1h-inden-1-one. [Link]
- Cui, D. M., et al. (2004). Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3. Tetrahedron Letters, 45(9), 1741-1744. [Link]
- Jasouri, S., et al. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]
- Krasiński, A., & Rachoń, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]
- Fillion, E., & Fishlock, D. (2003). Convenient Access to Polysubstituted 1-Indanones by Sc(OTf)3-Catalyzed Intramolecular Friedel−Crafts Acylation of Benzyl Meldrum's Acid Derivatives. Organic Letters, 5(24), 4653-4656. [Link]
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Methodological & Application
The Strategic Application of 4-Bromo-7-chloro-1-indanone in Modern Medicinal Chemistry: Advanced Protocols and Application Notes
Introduction: The Architectural Value of a Dihalogenated Indanone Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with inherent biological relevance is paramount. 4-Bromo-7-chloro-1-indanone has emerged as a particularly valuable and versatile building block for the medicinal chemist. Its rigid, bicyclic core, adorned with two distinct and strategically placed halogen atoms, presents a unique platform for the elaboration of complex molecular entities. The differential reactivity of the bromine and chlorine substituents, coupled with the synthetic handles offered by the ketone and the adjacent methylene group, allows for a controlled and sequential introduction of diverse pharmacophoric elements. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and the causal reasoning behind methodological choices, designed for researchers, scientists, and drug development professionals. The indanone scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide array of pharmacologically active compounds.[1]
Core Applications in Drug Discovery
The true potential of this compound is realized in its application as a starting material for the synthesis of compounds targeting a range of therapeutic areas. Notably, derivatives of this scaffold have shown significant promise in the fields of oncology and neurodegenerative diseases.
Anticancer Agents: Targeting Tubulin Polymerization
A significant body of research has highlighted the potential of indanone derivatives as potent anticancer agents.[2] One of the key mechanisms through which these compounds exert their cytotoxic effects is the inhibition of tubulin polymerization.[3] By binding to the colchicine binding site on β-tubulin, these molecules disrupt the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5] The 4-bromo and 7-chloro substituents on the indanone core can be strategically functionalized to enhance binding affinity and selectivity for the colchicine site.
The inhibition of tubulin polymerization by indanone derivatives initiates a cascade of events culminating in apoptotic cell death. This pathway is a cornerstone of the mechanism of action for many successful anticancer drugs.
Caption: Signaling pathway of indanone-based tubulin inhibitors.
Neuroprotective Agents: Modulating Key Neurological Enzymes
The indanone scaffold is also a promising framework for the development of agents targeting neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[4] Derivatives have been shown to modulate the activity of key enzymes implicated in the pathophysiology of these conditions, including monoamine oxidases (MAO) and acetylcholinesterase (AChE). The strategic placement of substituents on the indanone ring system allows for the fine-tuning of inhibitory potency and selectivity.
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating systems, providing a clear rationale for each step. These methods serve as a robust starting point for the synthesis of diverse derivatives from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-4 Arylation
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[6] In the context of this compound, the higher reactivity of the C-Br bond allows for selective arylation at the C-4 position. This protocol is adapted from established methodologies for similar bromo-substituted aromatic ketones.[7][8]
Sources
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- 3. The concise synthesis of chalcone, indanone and indenone analogues of combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Chemoselective Suzuki Coupling of 4-Bromo-7-chloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation on a Dihalogenated Indanone Scaffold
The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted functionalization of this core allows for the systematic exploration of structure-activity relationships (SAR) essential for drug discovery. 4-Bromo-7-chloro-1-indanone presents a unique opportunity for selective C-C bond formation through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is the cornerstone of this strategy. In palladium-catalyzed reactions like the Suzuki-Miyaura coupling, the C-Br bond is significantly more susceptible to oxidative addition than the more robust C-Cl bond.[1] This inherent chemoselectivity enables the precise introduction of aryl and heteroaryl moieties at the 4-position while preserving the 7-chloro substituent for potential subsequent transformations.
This guide provides a comprehensive technical overview and detailed protocols for the selective Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The methodologies described herein are designed to be robust and reproducible, offering a reliable platform for the synthesis of novel 4-aryl-7-chloro-1-indanone derivatives.
The Mechanistic Rationale: Achieving Chemoselectivity
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[2][3][4] The reaction mechanism proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5]
The chemoselectivity in the coupling of this compound is primarily dictated by the initial oxidative addition step. The relative reactivity of aryl halides in this step follows the general trend: I > Br > OTf >> Cl.[4] The weaker C-Br bond (bond dissociation energy ~71 kcal/mol) compared to the C-Cl bond (~81 kcal/mol) facilitates its preferential cleavage and insertion of the palladium(0) catalyst. By carefully controlling the reaction conditions, particularly the choice of catalyst, ligand, and temperature, the reaction can be directed to occur exclusively at the C-Br bond, leaving the C-Cl bond intact for further synthetic elaboration.
Caption: Figure 1. Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
General Considerations and Reagent Preparation
-
Inert Atmosphere: Suzuki coupling reactions are sensitive to oxygen, which can deactivate the palladium catalyst. It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen). This is typically achieved using standard Schlenk line techniques or in a glovebox.[1]
-
Solvent Degassing: The reaction solvents must be thoroughly degassed to remove dissolved oxygen prior to use. Common methods include bubbling a stream of inert gas (argon or nitrogen) through the solvent for 20-30 minutes or using the freeze-pump-thaw technique (three cycles are recommended).[1]
-
Reagent Purity: The purity of the starting materials, particularly the arylboronic acid, is critical for achieving high yields. Commercial boronic acids can sometimes contain varying amounts of the corresponding anhydride (boroxine), which can affect the stoichiometry and reactivity.
Protocol 1: General Procedure for the Selective Suzuki Coupling of this compound
This protocol is a robust starting point for the selective coupling at the 4-position and is based on conditions proven effective for similar bromo-chloro aromatic substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%) or a suitable Buchwald ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., triphenylphosphine, 0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Degassing: Further degas the reaction mixture by bubbling argon through the solvent for an additional 15-20 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for the duration of the reaction (typically 12-24 hours).
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-7-chloro-1-indanone product.
Caption: Figure 2. Experimental workflow for selective Suzuki coupling.
Optimization and Troubleshooting
While the general protocol is a reliable starting point, optimization may be necessary for specific arylboronic acids, particularly those that are sterically hindered or electronically deactivated.
| Parameter | Recommendation & Rationale |
| Catalyst System | For challenging couplings, consider using more advanced palladium precatalysts and bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps.[5] |
| Base | While K₂CO₃ is often effective, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial, especially with less reactive boronic acids. The choice of base can significantly influence the reaction rate and yield.[6][7] |
| Solvent System | The ratio of organic solvent to water can be adjusted. A higher proportion of the organic solvent may be necessary for poorly soluble substrates. Other solvent systems such as toluene/water or DMF/water can also be explored. |
| Temperature | The reaction temperature can be increased to 100-110 °C for sluggish reactions. However, excessively high temperatures may lead to undesired side reactions, including protodeboronation of the boronic acid or coupling at the C-Cl position. |
Expected Outcomes: A Survey of Arylboronic Acid Scope
The following table provides a representative, though not exhaustive, list of potential products from the selective Suzuki coupling of this compound with various arylboronic acids, based on known reactivity patterns.
| Arylboronic Acid | Expected Product | Notes |
| Phenylboronic acid | 7-chloro-4-phenyl-1-indanone | A standard coupling partner, generally provides good to excellent yields. |
| 4-Methoxyphenylboronic acid | 7-chloro-4-(4-methoxyphenyl)-1-indanone | Electron-donating groups on the boronic acid often lead to high yields. |
| 4-(Trifluoromethyl)phenylboronic acid | 7-chloro-4-(4-(trifluoromethyl)phenyl)-1-indanone | Electron-withdrawing groups may require slightly longer reaction times or a more active catalyst system. |
| 3,5-Dimethylphenylboronic acid | 7-chloro-4-(3,5-dimethylphenyl)-1-indanone | Steric hindrance on the boronic acid can impact the reaction rate; a bulkier ligand on the palladium catalyst may be beneficial. |
| 2-Thienylboronic acid | 7-chloro-4-(thiophen-2-yl)-1-indanone | Heteroarylboronic acids are generally good coupling partners, though some may be prone to protodeboronation. |
| 3-Pyridylboronic acid | 7-chloro-4-(pyridin-3-yl)-1-indanone | The basic nitrogen in pyridylboronic acids can sometimes interfere with the catalyst. Using a stronger base or a different catalyst system may be necessary. |
Conclusion: A Versatile Tool for Drug Discovery
The chemoselective Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of a diverse library of 4-aryl-7-chloro-1-indanone derivatives. By leveraging the inherent reactivity differences between the C-Br and C-Cl bonds, this protocol provides a strategic entry point for the late-stage functionalization of the indanone scaffold. The preservation of the 7-chloro position opens avenues for subsequent orthogonal cross-coupling reactions, enabling the creation of complex, multi-substituted indanone-based molecules for evaluation in drug discovery programs. The protocols and guidelines presented here offer a solid foundation for researchers to successfully implement this valuable synthetic transformation.
References
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457–2483. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Yadav, P., et al. Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2025, in press. [Link]
- Patil, S. A., et al. Effect of different bases on the Suzuki-Miyaura coupling.
- Kotha, S., et al. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002, 58(48), 9633-9695. [Link]
- Wikipedia. Suzuki reaction. [Link]
- Myers, A. G. The Suzuki Reaction. Harvard University Chemistry Department. [Link]
- Tamizharasan, N., et al. Light-Driven Synthesis of 3-(Hetero)Aryl/Alkyl-1-indanone Derivatives from Indan-1,3-diones and Boronic acids via N-Tosylhydrazones.
- Cholewiak, A., et al. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 2017, 13, 1946-1971. [Link]
- Cholewiak, A., et al. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]
- Xiao, Q., et al. Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 2011, 13(2), 268-271. [Link]
- Johnson, C., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2020, 10(52), 31215-31219. [Link]
- Kumar, S., et al. Palladium Catalyzed Heck Oxyarylation in Lawsone Derivatives.
- Dander, J. E., et al. Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. Organic & Biomolecular Chemistry, 2016, 14(25), 5943-5946. [Link]
- Kim, Y. W., & Georg, G. I. Boron-Heck reaction of cyclic enaminones: regioselective direct arylation via oxidative palladium(II) catalysis. Organic Letters, 2014, 16(6), 1574-1577. [Link]
- Segawa, Y., et al. Palladium-catalysed C–H arylation of benzophospholes with aryl halides. Chemical Science, 2022, 13(42), 12518-12524. [Link]
- J-GLOBAL. Palladium-Catalyzed α-Arylation Reactions in Total Synthesis. [Link]
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- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
Strategic C4-Arylation of 4-Bromo-7-chloro-1-indanone via Palladium-Catalyzed Heck Coupling
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide to the palladium-catalyzed Heck coupling of 4-bromo-7-chloro-1-indanone. Indanone scaffolds are crucial building blocks in medicinal chemistry, and selective functionalization is key to developing novel therapeutic agents. This application note details a robust protocol for the selective C-C bond formation at the C4-position, leveraging the differential reactivity of aryl halides. We will explore the mechanistic underpinnings of the Heck reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure high yield and selectivity. This guide is intended for researchers in organic synthesis and drug development seeking to synthesize novel indanone derivatives.
Introduction and Strategic Rationale
The 1-indanone framework is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals, including the antidepressant Indatraline and the acetylcholinesterase inhibitor Donepezil.[1] The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene using a palladium catalyst and a base.[2][3][4] This reaction is celebrated for its tolerance of a wide range of functional groups and its operational simplicity.[5][6]
The substrate, this compound, presents a unique synthetic challenge and opportunity due to the presence of two different halogen atoms. A key principle in palladium-catalyzed cross-coupling is the relative reactivity of aryl halides, which generally follows the order: I > Br > Cl.[7] This inherent reactivity difference allows for a highly regioselective coupling reaction. By carefully controlling the reaction conditions, the palladium catalyst will preferentially undergo oxidative addition into the more reactive carbon-bromine bond at the C4 position, leaving the more robust carbon-chlorine bond at the C7 position untouched. This selective functionalization provides a strategic entry point for creating a library of C4-substituted indanones, which can be further modified at the C7 position in subsequent reactions.
This protocol will focus on the coupling of this compound with ethyl acrylate, a representative electron-deficient alkene that is highly effective in the Heck reaction.[2]
The Mizoroki-Heck Catalytic Cycle
The Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The active catalyst is typically a 14-electron Pd(0) complex, which is often generated in situ from a stable Pd(II) precatalyst like palladium(II) acetate.[5][8]
The cycle consists of four primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the this compound, forming a square planar Pd(II) complex.[5][9]
-
Alkene Coordination and Migratory Insertion: The alkene (ethyl acrylate) coordinates to the palladium center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[3][5] This step forms the new carbon-carbon bond and dictates the regioselectivity of the addition to the alkene.
-
β-Hydride Elimination: For the product to be released, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon (a β-hydrogen) is eliminated. This is also a syn-elimination process and forms a palladium-hydride species and the final substituted alkene product.[3][10]
-
Catalyst Regeneration: A base, such as triethylamine, is required to neutralize the generated H-X species and facilitate the reductive elimination of HX from the palladium-hydride complex, thereby regenerating the active Pd(0) catalyst to continue the cycle.[3][8]
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Protocol
This protocol describes the coupling of this compound with ethyl acrylate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Purity | Supplier | Comments |
| This compound | 247.49 | >98% | Commercial Source | Starting material |
| Ethyl acrylate | 100.12 | >99% | Commercial Source | Alkene partner. Inhibitor should be removed. |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | >98% | Commercial Source | Catalyst precursor. |
| Triphenylphosphine (PPh₃) | 262.29 | >99% | Commercial Source | Ligand. |
| Triethylamine (Et₃N) | 101.19 | >99% | Commercial Source | Base. Should be distilled before use. |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Commercial Source | Solvent. Should be deoxygenated.[5] |
| Diethyl ether | 74.12 | Anhydrous | Commercial Source | For work-up. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | - | - | Lab Prepared | For work-up. |
| Brine | - | - | Lab Prepared | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Commercial Source | Drying agent. |
| Celite® | - | - | Commercial Source | Filtration aid. |
Equipment
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Syringes and needles
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
The following workflow provides a clear overview of the experimental process from start to finish.
Caption: Step-by-step experimental workflow for the Heck coupling.
Step-by-Step Protocol:
-
Preparation: To an oven-dried two-neck 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 4.04 mmol, 1.0 eq), palladium(II) acetate (45 mg, 0.20 mmol, 0.05 eq), and triphenylphosphine (106 mg, 0.40 mmol, 0.1 eq).
-
Inert Atmosphere: Seal the flask with septa, and purge the system with an inert gas (Nitrogen or Argon) for 15 minutes. It is crucial to maintain an inert atmosphere as the Pd(0) species is sensitive to oxygen.[5]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, deoxygenated DMF (20 mL) via syringe. Stir the mixture until all solids are dissolved. Sequentially add triethylamine (1.13 mL, 8.08 mmol, 2.0 eq) and ethyl acrylate (0.66 mL, 6.06 mmol, 1.5 eq) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C. Let the reaction stir vigorously at this temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
-
Work-up: After the starting material is fully consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite® to remove the palladium black and other insoluble materials.[5]
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product, (E)-ethyl 3-(7-chloro-1-oxo-2,3-dihydro-1H-inden-4-yl)acrylate.
Expected Results & Troubleshooting
| Parameter | Condition |
| Substrate | This compound (1.0 eq) |
| Alkene | Ethyl Acrylate (1.5 eq) |
| Catalyst System | Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%) |
| Base | Triethylamine (2.0 eq) |
| Solvent | DMF (0.2 M) |
| Temperature | 100 °C |
| Expected Yield | 75-90% |
| Expected Product | (E)-ethyl 3-(7-chloro-1-oxo-2,3-dihydro-1H-inden-4-yl)acrylate |
| Stereoselectivity | The reaction typically yields the trans (E) isomer as the major product due to steric considerations in the transition state.[4] |
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst (Pd(0) oxidized); Insufficient temperature. | Ensure all solvents are properly deoxygenated.[5] Increase reaction temperature in 10 °C increments. Use a more active ligand system (e.g., a biarylphosphine). |
| Formation of Palladium Black | Catalyst decomposition. | The ligand-to-palladium ratio may be too low. Increase the amount of phosphine ligand slightly (e.g., to 4:1 L:Pd ratio).[11] |
| Side Product Formation | Double bond isomerization; reaction at the C-Cl position. | Adding silver or thallium salts can sometimes minimize alkene isomerization.[11] Reaction at C-Cl is unlikely under these conditions but could occur at very high temperatures or with specialized catalysts. |
| Difficult Purification | Residual base or DMF. | Ensure the aqueous work-up is thorough. DMF can be removed by repeated co-evaporation with a high-boiling nonpolar solvent like toluene. |
Conclusion
This application note provides a reliable and scientifically grounded protocol for the regioselective Heck coupling of this compound. By exploiting the differential reactivity of the C-Br and C-Cl bonds, this method offers a strategic pathway to synthesize C4-functionalized indanones, which are valuable intermediates for pharmaceutical research and development. The detailed procedure, mechanistic insights, and troubleshooting guide are designed to enable researchers to successfully implement and adapt this powerful transformation in their own laboratories.
References
- Heck reaction - Wikipedia. (n.d.). Wikipedia.
- Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- NROChemistry. (n.d.). Heck Coupling.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wipf Group. (2007). Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal.
- Yaşar, S., et al. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH.
- ACS Publications. (n.d.). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry.
- ProQuest. (n.d.). Heck coupling reactions of aryl halides catalyzed by saturated ferrocenylmethylimidazolinium salts/palladium.
- SciSpace. (2008). Mechanisms of the Mizoroki–Heck Reaction.
- University of Liverpool IT Services. (2020). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade.
- ResearchGate. (n.d.). Optimization of the Heck coupling and cyclization conditions for the synthesis of 4-aryl-2-quinolin-2(1H)-one.
- ResearchGate. (n.d.). Optimization of conditions for the Heck reaction.
- OUCI. (n.d.). Palladium Nanoparticles‐Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- ResearchGate. (n.d.). Optimization of Heck reaction conditions. a.
- ResearchGate. (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
- ResearchGate. (n.d.). The Development of Efficient Catalysts for Palladium-Catalyzed Coupling Reactions of Aryl Halides.
- American Chemical Society. (2016). Optimizing the Heck–Matsuda reaction in flow with a constraint-adapted direct search algorithm.
- SpringerLink. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction.
- Reddit. (2021). Regioselectivity of Heck Coupling.
- NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons.
- YouTube. (2020). Heck Coupling.
- PMC - NIH. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
- MDPI. (n.d.). Heck Reaction—State of the Art.
- ResearchGate. (n.d.). Heck coupling reaction between bromo/iodoanisoles and acrylates.
- Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre.
- MDPI. (n.d.). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- ResearchGate. (2019). Mizoroki‐Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts.
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Application Notes and Protocols for the Synthesis of Derivatives from 4-Bromo-7-chloro-1-indanone
Introduction: The Strategic Value of 4-Bromo-7-chloro-1-indanone
This compound is a highly versatile and strategically important scaffold for the synthesis of complex molecules in medicinal chemistry and materials science.[1] Its rigid indanone core is a common motif in a variety of biologically active compounds.[2] The true synthetic power of this molecule, however, lies in the differential reactivity of its two halogen substituents: an aryl bromide at the C-4 position and an aryl chloride at the C-7 position. In modern organometallic catalysis, particularly palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chloride bond.[3][4] This reactivity gap allows for the sequential and chemoselective functionalization of the aromatic ring, making this compound an ideal starting material for building molecular complexity in a controlled, stepwise manner.
This guide provides an in-depth exploration of the synthetic pathways accessible from this compound. It offers detailed protocols and the underlying scientific rationale for a suite of transformations, including chemoselective C-C and C-N bond formations and modifications of the indanone core itself.
Part 1: Chemoselective Functionalization of the Aryl Halides
The cornerstone of derivatization from this compound is the selective reaction at the C-4 bromo position while leaving the C-7 chloro position intact for subsequent transformations. This selectivity is governed by the relative bond dissociation energies of the C-X bonds, which dictates the ease of the rate-determining oxidative addition step in palladium-catalyzed catalytic cycles.[3][5] The general reactivity trend is C-I > C-Br > C-OTf > C-Cl, allowing for a broad synthetic window where the C-Br bond can be selectively coupled under conditions that do not affect the C-Cl bond.[6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an aryl halide and an organoboron species, such as a boronic acid or ester.[7][8] For this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at the C-4 position.
-
Catalyst System: A palladium(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄ is common. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition of aryl chlorides, but for the more reactive aryl bromides, traditional phosphine ligands like triphenylphosphine (PPh₃) or ferrocene-based ligands like dppf are often sufficient and cost-effective.[9][10]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[9] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence reaction rate and prevent side reactions like proto-deboronation.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
This protocol describes the selective coupling of an arylboronic acid to the C-4 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine [PPh₃] (8 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, the palladium catalyst/ligand, and K₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture (1,4-dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂/PPh₃ or Pd(dppf)Cl₂ | Effective for aryl bromides; milder than systems needed for aryl chlorides. |
| Base | K₂CO₃ | Sufficiently strong to form the boronate; readily available. |
| Solvent | 1,4-Dioxane / Water | Good solvent for reactants and facilitates base action. |
| Temperature | 80-100 °C | Promotes reaction without activating the C-Cl bond. |
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[11][12] This reaction allows for the selective amination of the C-4 position of this compound with a wide range of primary and secondary amines.
-
Catalyst System: This reaction is highly dependent on the ligand. For aryl bromides, catalyst systems composed of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand are essential. Ligands like BINAP were early developments, while modern "generations" of ligands (e.g., XPhos, RuPhos) offer broader substrate scope and milder conditions.[13] The choice of ligand can be critical for achieving high yields and avoiding side reactions.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[13] Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate can also be used, especially for sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.[14]
This protocol details the selective amination of the C-4 position.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.1-1.3 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equiv)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To a glovebox or a dry Schlenk flask under an inert atmosphere, add NaOtBu.
-
In a separate flask, add this compound, the palladium precursor, and the ligand.
-
Dissolve the indanone mixture in anhydrous toluene and add it to the flask containing the base.
-
Add the amine (if liquid, via syringe; if solid, add with the indanone).
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A modern, highly active system for C-N coupling of aryl bromides. |
| Base | NaOtBu | Strong, non-nucleophilic base to deprotonate the amine coupling partner. |
| Solvent | Anhydrous Toluene | Aprotic solvent to ensure stability of the catalyst and base. |
| Temperature | 90-110 °C | Sufficient thermal energy to drive the catalytic cycle for Ar-Br. |
Diagram: Buchwald-Hartwig Amination Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr | www.wenxuecity.com [wenxuecity.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Application Note: Protocol for the Synthesis of 4-Bromo-7-chloro-1-indanone
Introduction
4-Bromo-7-chloro-1-indanone is a key chemical intermediate in the fields of pharmaceutical research and advanced organic synthesis.[1] Its indanone core, functionalized with both bromo and chloro substituents, offers significant versatility for creating complex molecular architectures. Specifically, the bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the overall scaffold is integral to the development of novel therapeutics, particularly in oncology and neurology.[1]
This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The procedure is based on a robust two-step sequence involving the formation of an acyl chloride followed by an intramolecular Friedel-Crafts acylation. The causality behind each step, including reagent choice and reaction conditions, is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.
Reaction Scheme & Mechanism
The synthesis of 1-indanones is a well-established area of organic chemistry, with the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides being one of the most common and effective methods.[2][3][4] This protocol follows the acyl chloride route, which generally proceeds under milder conditions and with higher efficiency than the direct cyclization of the carboxylic acid.
The overall reaction is depicted below:
Step 1: Acyl Chloride Formation
3-(3-Bromo-6-chlorophenyl)propanoic acid is converted to its corresponding acyl chloride using thionyl chloride.
Step 2: Intramolecular Friedel-Crafts Acylation
The acyl chloride undergoes an intramolecular cyclization catalyzed by aluminum chloride to yield the final product, this compound.
Mechanism Insight
The cornerstone of this synthesis is the intramolecular Friedel-Crafts acylation.[5] This reaction is a classic example of electrophilic aromatic substitution.[6][7]
-
Generation of the Acylium Ion: The Lewis acid, anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic acylium ion.[7][8]
-
Electrophilic Attack: The acylium ion is then attacked by the electron-rich aromatic ring of the same molecule. This intramolecular attack is regioselective, leading to the formation of the desired five-membered ring.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the benzene ring, yielding the final 1-indanone product.
Materials and Equipment
Reagents & Chemicals
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Purity | Supplier Example |
| 3-(3-Bromo-6-chlorophenyl)propanoic acid | C₉H₈BrClO₂ | 279.52 | N/A | ≥97% | Sigma-Aldrich |
| Thionyl chloride | SOCl₂ | 118.97 | 7719-09-7 | ≥99% | Sigma-Aldrich |
| Anhydrous Aluminum chloride | AlCl₃ | 133.34 | 7446-70-0 | ≥99.99% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | ≥99.8% | Sigma-Aldrich |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 107-06-2 | ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl), concentrated | HCl | 36.46 | 7647-01-0 | ~37% | Fisher Scientific |
| Saturated Sodium bicarbonate solution | NaHCO₃ | 84.01 | 144-55-8 | - | Lab Alley |
| Anhydrous Sodium sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | ≥99% | Fisher Scientific |
| Ice | H₂O | 18.02 | 7732-18-5 | - | - |
Equipment
-
Three-neck round-bottom flasks (various sizes)
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Dropping funnel
-
Mechanical stirrer (for larger scale reactions)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum oven
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Personal Protective Equipment (PPE): Safety glasses, face shield, fire-retardant laboratory coat, impervious gloves (e.g., nitrile rubber).[9][10]
Experimental Protocol
Workflow Diagram
Sources
- 1. nbinno.com [nbinno.com]
- 2. guidechem.com [guidechem.com]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. redox.com [redox.com]
- 10. carlroth.com [carlroth.com]
Application Notes and Protocols for 4-Bromo-7-chloro-1-indanone in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 1-Indanone Scaffold in Oncology
The 1-indanone core is a privileged structure in medicinal chemistry, serving as a foundational scaffold for a multitude of biologically active compounds.[1][2] Its rigid, fused-ring system provides a versatile platform for the strategic placement of functional groups to modulate pharmacological activity. Within the landscape of cancer research, 1-indanone derivatives have emerged as a promising class of therapeutic agents, demonstrating a wide spectrum of anticancer activities including potent cytotoxicity against various cancer cell lines, the induction of apoptosis, and cell cycle arrest.[3][4][5]
While extensive research on the specific biological activity of 4-Bromo-7-chloro-1-indanone is not yet prevalent in the public domain, its structural characteristics—a halogenated 1-indanone—place it within a class of compounds with demonstrated potential in oncology. The presence of bromine and chlorine atoms on the aromatic ring can significantly influence the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its interaction with biological targets. These substitutions are common in the design of kinase inhibitors and other targeted therapies.
This document serves as a detailed guide for researchers interested in exploring the potential of this compound in cancer research. The following sections provide a hypothesized mechanism of action based on related compounds, along with detailed protocols for its initial characterization and evaluation in in vitro cancer models.
Hypothesized Mechanism of Action: A Dual-Pronged Attack on Cancer Cells
Based on the established activities of structurally similar 1-indanone derivatives, it is plausible that this compound exerts its anticancer effects through a multi-targeted approach, primarily involving the inhibition of tubulin polymerization and the modulation of the NF-κB signaling pathway.
1. Inhibition of Tubulin Polymerization:
Several 2-benzylidene-1-indanone derivatives have been shown to be potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division.[1] These agents often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis.[6][7][8] The rigid indanone scaffold is well-suited for occupying this hydrophobic pocket.
2. Modulation of the NF-κB Signaling Pathway:
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and survival.[9][10] Its constitutive activation is a hallmark of many cancers, contributing to tumor progression and resistance to therapy.[11][12] Certain indanone derivatives have been reported to inhibit the NF-κB signaling cascade, often by preventing the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit.[4] This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and a heightened sensitivity of cancer cells to apoptotic stimuli.
The proposed dual mechanism of action for this compound is depicted in the signaling pathway diagram below.
Experimental Protocols
The following protocols provide a framework for the initial in vitro evaluation of this compound. It is recommended to perform these experiments in a panel of cancer cell lines representing different tumor types to assess the breadth of its activity.
General Handling and Stock Solution Preparation
This compound is a solid at room temperature. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, and safety glasses), should be followed.[13][14][15]
-
Materials:
-
This compound (CAS: 1260013-03-3)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
To prepare a 10 mM stock solution, dissolve 2.11 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
For cell culture experiments, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cytotoxicity.
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
-
Data Presentation:
| Cell Line | Compound Concentration (µM) | % Cell Viability (48h) | IC₅₀ (µM) |
| e.g., MCF-7 (Breast) | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| e.g., HCT-116 (Colon) | 0.1 | ||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compound on the cell cycle distribution of cancer cells.
-
Materials:
-
Cancer cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the treated and control cells by trypsinization and centrifuge to obtain a cell pellet.
-
Wash the cells with ice-cold PBS and fix by resuspending in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Western Blotting for Protein Expression Analysis
This technique is used to detect changes in the expression levels of key proteins involved in the hypothesized signaling pathways.
-
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-β-tubulin, anti-p65, anti-IκBα, anti-Bcl-2, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Lyse treated cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the initial in vitro characterization of a novel anticancer compound like this compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of 1-Indanone Derivatives for Anticancer Studies.
- Garg, A. K., & Aggarwal, B. B. (2002). NF-κB as a target for cancer drug development. Leukemia, 16(7), 1053–1068.
- Panda, D., Rathinasamy, K., Santra, M. K., & Wilson, L. (2005). Kinetic suppression of microtubule dynamics by noscapine induces apoptosis in tumor cells. Journal of Biological Chemistry, 280(13), 12175-12184.
- MDPI. (2023). Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types.
- Taylor & Francis Online. (2025). Development of tubulin polymerization inhibitors as anticancer agents.
- National Institutes of Health. (2010). NF-κB in Carcinoma Therapy and Prevention.
- ACS Publications. (2022). Discovery of Novel Acridane-Based Tubulin Polymerization Inhibitors with Anticancer and Potential Immunomodulatory Effects.
- National Institutes of Health. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy.
- PubMed. (2016). NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates.
- Google Patents. (n.d.). Use of NF-κB inhibition in combination therapy for cancer.
- National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks.
- PubMed. (2012). Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative.
- National Institutes of Health. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- PubMed. (2017). Recent developments in biological activities of indanones.
- Frontiers. (2022). Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study.
- PubMed. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines.
Sources
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- 2. 15115-60-3|4-Bromo-1-indanone|BLD Pharm [bldpharm.com]
- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]
- 5. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
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- 9. Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types [mdpi.com]
- 10. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB in Carcinoma Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Investigating 4-Bromo-7-chloro-1-indanone in Neurodegenerative Disease Research
Introduction: The Indanone Scaffold as a Privileged Structure in Neuroscience
The 1-indanone core is a versatile and privileged scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a valuable framework for the spatial orientation of functional groups, enabling precise interactions with various biological targets. The successful development of Donepezil, an indanone-derived acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, has spurred significant interest in this chemical class.[2] Subsequent research has revealed that indanone derivatives can modulate a range of targets implicated in the pathophysiology of neurodegenerative disorders, including monoamine oxidases (MAO-A and -B), acetylcholinesterase (AChE), and the aggregation of misfolded proteins like α-synuclein.[1]
This document focuses on 4-Bromo-7-chloro-1-indanone , a halogenated derivative of the 1-indanone scaffold. While specific biological data for this compound is not yet widely published, its structural features—namely the electron-withdrawing halogen atoms on the aromatic ring—present a compelling starting point for a target-oriented discovery campaign. Such substitutions can significantly influence a molecule's pharmacokinetic properties and its binding affinity for target proteins. One of the most critical targets in neurodegeneration research is Glycogen Synthase Kinase 3β (GSK-3β), a serine/threonine kinase implicated in tau hyperphosphorylation, amyloid-β production, and neuroinflammation.[3] This guide will, therefore, focus on protocols to evaluate the potential of this compound as a novel GSK-3β inhibitor and to characterize its broader neuroprotective profile.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one |
| Synonyms | This compound |
| CAS Number | 1260013-03-3 |
| Molecular Formula | C₉H₆BrClO |
| Molecular Weight | 245.50 g/mol |
| Appearance | Solid |
| Purity | Typically ≥97% |
Part 1: The GSK-3β Hypothesis - A Primary Target for Investigation
GSK-3β is a constitutively active kinase that plays a central role in numerous cellular processes. Its overactivity is a key pathological feature in Alzheimer's disease, contributing directly to the formation of neurofibrillary tangles (NFTs) through the hyperphosphorylation of the tau protein.[4] Inhibiting GSK-3β is therefore a major therapeutic strategy. We hypothesize that the specific halogenation pattern of this compound may facilitate its entry into the ATP-binding pocket of GSK-3β, leading to potent and selective inhibition.
Proposed Signaling Pathway and Point of Intervention
The diagram below illustrates the central role of GSK-3β in tau pathology and the proposed point of intervention for an inhibitor like this compound.
Caption: Proposed mechanism of GSK-3β inhibition by this compound.
Part 2: Experimental Protocols for Compound Evaluation
This section provides detailed, step-by-step protocols to assess the biological activity of this compound. The experimental workflow is designed to first establish direct target engagement and then to evaluate cellular efficacy and neuroprotective potential.
Experimental Workflow Overview
Caption: A tiered workflow for evaluating this compound.
Protocol 1: In Vitro GSK-3β Kinase Inhibition Assay (ADP-Glo™)
This protocol determines the compound's ability to directly inhibit recombinant human GSK-3β by quantifying ADP production.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed from a kinase reaction.[5] Kinase activity is correlated with the amount of ADP produced, which is converted to a light signal.
Materials:
-
Recombinant human GSK-3β enzyme (BPS Bioscience, Cat# 79004 or similar)
-
GSK Substrate Peptide (e.g., from BPS Bioscience Cat# 79336)[6]
-
ATP, Dithiothreitol (DTT)
-
Kinase Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.4)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V9101)
-
This compound (test compound), dissolved in 100% DMSO
-
384-well white, flat-bottom plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from 1 mM. This will be your 100x stock plate.
-
Assay Plate Setup:
-
Add 0.5 µL of each compound dilution (or DMSO for controls) to the wells of a 384-well plate.
-
Prepare a "No Enzyme" control (DMSO only) and a "No Inhibitor" control (DMSO only).
-
-
Enzyme Addition:
-
Reaction Initiation:
-
Prepare a Master Mix containing the GSK substrate peptide and ATP in 1x Kinase Assay Buffer. Final concentrations in the 50 µL reaction should be at the Km for ATP (e.g., 10 µM) and a suitable substrate concentration (e.g., 0.2 mg/ml).
-
Add 25 µL of the Master Mix to all wells to start the reaction.
-
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.[6][7]
-
Signal Detection (as per ADP-Glo™ manual):
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the "No Enzyme" background from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" control.
-
Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Data Summary:
| Compound | Target | Assay Format | IC₅₀ (µM) |
| This compound | GSK-3β | ADP-Glo™ | To be determined |
| Staurosporine (Control) | Pan-Kinase | ADP-Glo™ | ~0.01 |
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol assesses the compound's potential as a multi-target agent by measuring its ability to inhibit AChE.
Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of thiocholine when acetylthiocholine is hydrolyzed.[8] The resulting thiocholine reacts with Ellman's reagent (DTNB) to produce a yellow product, 5-thio-2-nitrobenzoate, which is detected at 412 nm.[8][9]
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATChI) - Substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
This compound, dissolved in DMSO
-
Donepezil (positive control inhibitor)
-
96-well clear, flat-bottom plates
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATChI (e.g., 14 mM) and DTNB (e.g., 3 mM) in phosphate buffer.
-
-
Assay Plate Setup: In a 96-well plate, add the following to each well (total volume 200 µL):
-
140 µL Phosphate Buffer
-
20 µL DTNB solution
-
10 µL of test compound dilution in DMSO (or DMSO for control).
-
10 µL of AChE enzyme solution.
-
-
Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes.[10]
-
Reaction Initiation: Add 20 µL of ATChI substrate solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every 60 seconds for 10-15 minutes using a microplate reader.[8]
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.
-
Determine the IC₅₀ value by plotting percent inhibition against compound concentration.
Protocol 3: Neuroprotection Assay in SH-SY5Y Cells
This protocol evaluates the ability of the compound to protect neuronal cells from toxicity induced by amyloid-β (Aβ) oligomers, a key pathological driver in Alzheimer's disease.
Principle: The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to assess neurotoxicity.[11] Cell viability after exposure to Aβ₁₋₄₂ oligomers, in the presence or absence of the test compound, is measured using the MTT assay. A reduction in cell death indicates a neuroprotective effect.[12]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Aβ₁₋₄₂ peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO and isopropanol with 0.04 M HCl
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours.[13]
-
Compound Pre-treatment: Remove the medium and replace it with a serum-free medium containing various concentrations of this compound. Incubate for 2 hours.
-
Aβ₁₋₄₂ Treatment:
-
Prepare aggregated Aβ₁₋₄₂ by incubating a stock solution (e.g., 100 µM in DMSO/saline) at 37°C for 24-48 hours.
-
Add the aggregated Aβ₁₋₄₂ to the wells to a final concentration known to induce toxicity (e.g., 10-20 µM).[12][14]
-
Include controls: Vehicle only (DMSO), Aβ₁₋₄₂ only, and compound only (to test for intrinsic toxicity).
-
-
Incubation: Incubate the cells for an additional 24 hours at 37°C.[12]
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and dissolve the resulting formazan crystals in 150 µL of acidified isopropanol.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle-treated control cells (representing 100% viability).
-
Plot cell viability (%) against compound concentration for both Aβ-treated and non-treated cells.
-
Determine the EC₅₀ (effective concentration for 50% neuroprotection) for the compound in the presence of Aβ.
Protocol 4: Cellular Tau Phosphorylation Assay
This protocol assesses whether the compound can reduce tau phosphorylation in a cellular context, consistent with GSK-3β inhibition.
Principle: U2OS cells stably expressing mutant human tau can be used to model tau pathology.[4][15] Kinase inhibitors promote the dephosphorylation of tau, leading to its re-association with microtubules and the formation of microtubule bundles, which can be quantified by immunofluorescence and image analysis.[15]
Materials:
-
U2OS cell line stably expressing a fluorescently-tagged tau construct (e.g., Tau-tGFP).[15]
-
Cell culture medium and reagents.
-
Okadaic acid (a phosphatase inhibitor to induce hyperphosphorylation).
-
Primary antibody against phosphorylated tau (e.g., AT8 epitope, pS202/pT205).
-
Fluorescently-labeled secondary antibody.
-
DAPI for nuclear staining.
-
High-content imaging system or fluorescence microscope.
Procedure:
-
Cell Plating: Plate Tau-tGFP U2OS cells in a 96-well imaging plate.
-
Treatment:
-
Treat cells with varying concentrations of this compound for 1-2 hours.
-
Induce tau hyperphosphorylation by adding okadaic acid (e.g., 100 nM) for 4-6 hours. Include a vehicle control.
-
-
Immunofluorescence:
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-phospho-tau antibody overnight at 4°C.
-
Wash and incubate with the corresponding fluorescent secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the mean fluorescence intensity of the phospho-tau signal per cell.
-
Data Analysis:
-
Normalize the phospho-tau signal to the okadaic acid-treated control.
-
Plot the reduction in phospho-tau signal against compound concentration to determine the IC₅₀ for cellular target engagement.
Protocol 5: α-Synuclein Aggregation Assay (Thioflavin T)
This protocol evaluates if the compound can interfere with the aggregation of α-synuclein, a pathological hallmark of Parkinson's disease.
Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the β-sheet structures characteristic of amyloid fibrils.[16] An increase in ThT fluorescence over time indicates protein aggregation, which can be monitored in real-time to assess the effect of potential inhibitors.[17]
Materials:
-
Recombinant human α-synuclein monomer.
-
Thioflavin T (ThT) stock solution (e.g., 1 mM, freshly prepared and filtered).
-
Aggregation Buffer (e.g., PBS, pH 7.4 with 0.05% Sodium Azide).
-
96-well black, clear-bottom plates.
-
Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm).[18]
Procedure:
-
Reaction Setup: In each well of the 96-well plate, prepare a reaction mixture (e.g., 100 µL final volume) containing:
-
α-synuclein monomer (e.g., 50-100 µM).
-
ThT (e.g., 25 µM final concentration).[16]
-
Varying concentrations of this compound (or DMSO for control).
-
-
Incubation and Monitoring:
Data Analysis:
-
Plot ThT fluorescence intensity versus time for each concentration.
-
Analyze the resulting sigmoidal curves to extract key kinetic parameters:
-
Lag time (t_lag): Time to the onset of rapid aggregation.
-
Maximum fluorescence (F_max): Correlates with the total amount of fibrils formed.
-
-
Compare these parameters between the control and compound-treated samples to determine if the compound inhibits or delays aggregation.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a potential therapeutic lead for neurodegenerative diseases. By systematically evaluating its activity against key targets like GSK-3β and its ability to confer neuroprotection in cellular models, researchers can efficiently determine the viability of this scaffold for further development. The halogenated nature of this compound makes it a chemically interesting starting point, and these methodologies will provide the critical data needed to advance it from a chemical entity to a validated hit compound.
References
- Gaspar, R., et al. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2932.
- BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit.
- Teil, M., & El-Habr, E. (2024). α-Synuclein aggregation monitored by thioflavin-T (ThT)
- Sui, D., et al. (2015). In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein. Journal of Visualized Experiments, (95), 51537.
- Innoprot. (n.d.). tau Phosphorylation Assay.
- Kuča, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2550–2561.
- Toma, V. (n.d.). Ellman Esterase Assay Protocol. Scribd.
- JoVE. (2022, July 29). Aggregation Assays Using Hyperphosphorylated Tau Protein l Protocol Preview [Video]. YouTube. [Link]
- Landrieu, I., et al. (2017). Identification of the Tau phosphorylation pattern that drives its aggregation. Proceedings of the National Academy of Sciences, 114(34), 9090–9095.
- Creative Bioarray. (n.d.). Tau Phosphorylation Assay.
- de Mello, N. P., et al. (2023). The human neuroblastoma SH-SY5Y cell line as a model to assess β-amyloid neurotoxicity. bioRxiv.
- Fernandes, C., et al. (2021). Design and Synthesis of CNS-targeted Flavones and Analogues with Neuroprotective Potential Against H2O2- and Aβ1-42-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells. Molecules, 26(11), 3169.
- Singh, P., et al. (2023). In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Journal of Ethnopharmacology, 308, 116281.
- Yoshida, H., et al. (2019). Effect of low-concentration amyloid-β 1–42 (Aβ42) on human neuroblastoma SH-SY5Y cell viability. Hirosaki Medical Journal, 70, 24-38.
- Kumar, A., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(02), 062-066.
- Raj, K., et al. (2025). Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models. Journal of Alzheimer's Disease.
- Davallo, M., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.
- Scott, P. J. H., et al. (2019). Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. Journal of Medicinal Chemistry, 62(21), 9600–9617.
- Alza, E., et al. (2021). Compounds for use in the treatment of synucleinopathies.
- Sudoł, T., & Słoczyńska, K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Oliverio, M., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5599–5610.
- Patel, S. B., et al. (2018). Novel inhibitors of map4k1.
- Kim, Y., et al. (2022). Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation. International Journal of Molecular Sciences, 23(11), 6062.
- Hoechst Aktiengesellschaft. (2009). process for the preparation of indanones, and use of an indanone.
- Amboldi, N., et al. (2019). Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model. ACS Medicinal Chemistry Letters, 10(11), 1555–1561.
- Amadasi, A., et al. (2021). GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? International Journal of Molecular Sciences, 22(16), 8871.
- Sudoł, T., & Słoczyńska, K. (2017). Synthesis of 1-indanones with a broad range of biological activity.
- Wang, F., et al. (2014). Glycogen Synthase Kinase 3β Inhibitor (2'Z,3'E)-6-Bromo-indirubin-3'-Oxime Enhances Drug Resistance to 5-Fluorouracil Chemotherapy in Colon Cancer Cells. PLoS ONE, 9(2), e89121.
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Asymmetric Synthesis of Chiral Indanols: A Practical Guide Featuring 4-Bromo-7-chloro-1-indanone
Introduction: The Significance of Chiral Indanones in Medicinal Chemistry
The indanone scaffold is a privileged structural motif frequently encountered in a diverse array of natural products and pharmaceutically active compounds. The strategic introduction of chirality into the indanone framework can profoundly influence its biological activity, as the specific stereochemistry of a molecule dictates its interaction with chiral biological targets such as enzymes and receptors. A noteworthy example is the diuretic agent indacrinone, where the two enantiomers exhibit distinct natriuretic and uricosuric profiles.[1] This underscores the critical importance of robust and efficient methods for the asymmetric synthesis of chiral indanones and their derivatives, particularly chiral indanols, which are versatile intermediates in drug development.
This comprehensive technical guide focuses on the asymmetric synthesis of chiral alcohols derived from 4-Bromo-7-chloro-1-indanone. We will delve into the mechanistic underpinnings of the highly reliable Corey-Bakshi-Shibata (CBS) reduction, provide a detailed experimental protocol for its application to substituted indanones, and discuss the broader implications for the synthesis of complex chiral molecules.
Core Methodology: The Corey-Bakshi-Shibata (CBS) Asymmetric Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of modern asymmetric synthesis, enabling the highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[2] This method employs a chiral oxazaborolidine catalyst in conjunction with a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[3][4]
Mechanism of Stereoselection: A Tale of Steric and Electronic Control
The remarkable enantioselectivity of the CBS reduction stems from a well-defined, catalyst-substrate complex in the transition state. The mechanism can be elucidated through the following key steps:
-
Catalyst Activation: The borane source (BH₃) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[2]
-
Substrate Coordination: The ketone substrate then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst. The orientation of this coordination is governed by steric factors, with the larger substituent on the ketone preferentially oriented away from the bulky group on the catalyst.
-
Enantioselective Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to the carbonyl carbon via a six-membered ring transition state. This intramolecular hydride transfer occurs on a specific face of the ketone, dictated by the chiral environment of the catalyst.[4]
-
Catalyst Regeneration: Following hydride transfer, the resulting alkoxyborane is released, and the catalyst is regenerated for the next catalytic cycle. An acidic workup is then performed to liberate the chiral alcohol.
The predictability of the stereochemical outcome is a major advantage of the CBS reduction. For a given enantiomer of the CBS catalyst, the stereochemistry of the resulting alcohol can be reliably predicted based on the relative sizes of the substituents flanking the ketone.
Diagram: Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction
Caption: Catalytic cycle of the CBS reduction for this compound.
Experimental Protocol: Asymmetric Reduction of a Substituted 1-Indanone
Materials and Reagents
-
This compound
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Step-by-Step Procedure
-
Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.05 - 0.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dilute the catalyst with anhydrous THF.
-
Addition of Borane: Cool the catalyst solution to 0 °C. Slowly add the borane-dimethyl sulfide complex or borane-THF solution (0.6 - 1.0 equivalents) dropwise, ensuring the internal temperature does not rise significantly. Stir the mixture at this temperature for 10-15 minutes.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the cooled catalyst-borane mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within a few hours.
-
Quenching the Reaction: Once the starting material is consumed, carefully and slowly quench the reaction by the dropwise addition of methanol at 0 °C to decompose any excess borane.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the chiral 4-bromo-7-chloro-1-indanol.
-
Characterization and Enantiomeric Excess Determination: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, IR, MS). Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.
Data Presentation: Expected Outcomes for Substituted Indanones
The following table presents representative data for the asymmetric reduction of various substituted ketones using the CBS methodology, highlighting the expected high enantioselectivities.
| Entry | Substrate | Catalyst (mol%) | Borane Source | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |
| 1 | Acetophenone | 10 | BMS | 25 | 0.5 | 98 | 97 (R) | [5] |
| 2 | 1-Indanone | 5 | BH₃-THF | -30 | 1 | 95 | 94 (S) | Hypothetical |
| 3 | α-Tetralone | 10 | BMS | 0 | 2 | 92 | 96 (S) | Hypothetical |
| 4 | 2-Chloroacetophenone | 10 | BMS | 25 | 1 | 90 | 91 (S) | [6] |
Note: Data for 1-indanone and α-tetralone are hypothetical and serve as illustrative examples of expected outcomes for cyclic ketones.
Application Notes: The Utility of Chiral 4-Bromo-7-chloro-1-indanol
The enantiomerically enriched 4-bromo-7-chloro-1-indanol is a valuable chiral building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Synthesis of Diuretic Agents: As previously mentioned, the indanone core is central to the structure of diuretics like indacrinone. The chiral alcohol produced can be a key intermediate in the synthesis of enantiomerically pure analogues, allowing for the fine-tuning of their pharmacological properties.[1]
-
Introduction of Further Functionality: The bromo and chloro substituents on the aromatic ring provide handles for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the synthesis of a library of diverse chiral indanol derivatives for structure-activity relationship (SAR) studies.
-
Probing Biological Systems: The availability of both enantiomers of 4-bromo-7-chloro-1-indanol allows for detailed investigations into the stereochemical requirements of biological targets, aiding in the design of more potent and selective drug candidates.
Conclusion and Future Perspectives
The asymmetric synthesis of chiral indanols from their corresponding prochiral indanones is a critical transformation in medicinal chemistry. The Corey-Bakshi-Shibata reduction stands out as a robust and highly predictable method for achieving this goal with excellent enantioselectivity. The resulting chiral 4-bromo-7-chloro-1-indanol is a versatile intermediate with significant potential in the development of novel therapeutic agents. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of organocatalysis and biocatalysis, to further expand the synthetic toolbox for accessing these valuable chiral building blocks.
References
- Dolling, U. H., Davis, P., & Grabowski, E. J. J. (1984). Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society, 106(2), 446–447. [Link]
- Dolling, U. H., Davis, P., & Grabowski, E. J. J. (1984). Efficient Catalytic Asymmetric Alkylations. 1. Enantioselective Synthesis of (+)-Indacrinone via Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 106(2), 446-447. [Link]
- Dolling, U. H. (1983). Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)
- Dolling, U., Davis, P., & Grabowski, E. (1984). Efficient catalytic asymmetric alkylations. 1. Enantioselective synthesis of (+)-indacrinone via chiral phase-transfer catalysis. Journal of the American Chemical Society. [Link]
- Minatti, A., & Dorta, R. (2007). Synthesis of chiral 3-substituted indanones via an enantioselective reductive-Heck reaction. The Journal of organic chemistry, 72(24), 9253–9259. [Link]
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- Djukanovic, D., & Kappe, C. O. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Reaction Chemistry & Engineering, 6(9), 1537-1563. [Link]
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Application Notes & Protocols: 4-Bromo-7-chloro-1-indanone as a Versatile Building Block for Bioactive Molecules
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including agents for treating Alzheimer's disease and various cancers.[1][2][3][4] This guide focuses on 4-bromo-7-chloro-1-indanone , a di-halogenated derivative that offers exceptional synthetic versatility. The differential reactivity of its carbon-bromine and carbon-chlorine bonds allows for sequential, site-selective functionalization, making it an invaluable building block for creating complex molecular architectures and diverse compound libraries. We provide an in-depth analysis of its reactivity, detailed protocols for key transformations, and a discussion of its application in the synthesis of targeted therapeutics, such as KRAS G12C inhibitors.[5][6]
Physicochemical Profile and Safety Data
A thorough understanding of a reagent's properties and handling requirements is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 1260013-03-3 | |
| Molecular Formula | C₉H₆BrClO | |
| Molecular Weight | 245.50 g/mol | |
| Appearance | Solid, typically cream, yellow, or orange-brown crystalline powder | [7][8][9] |
| Melting Point | 90-92 °C | [10] |
| Purity | Typically ≥97% | |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place. | [11] |
Safety Summary: this compound is an irritant. Users should handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][11] Operations should be performed in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[7][12] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[7][11] Refer to the full Safety Data Sheet (SDS) before use.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from its three distinct reactive sites: the C4-Bromine, the C7-Chlorine, and the C1-Ketone. The significant difference in reactivity between the C-Br and C-Cl bonds under palladium-catalyzed cross-coupling conditions is the cornerstone of its application as a building block, enabling selective and sequential modifications.
dot digraph "Reactivity_Map" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Orthogonal reactivity map of this compound.
-
C4-Br Bond: This is the most reactive site for palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of C(sp²)-Br compared to C(sp²)-Cl. This allows for selective functionalization at the C4 position while leaving the C7-chloro group intact for subsequent modifications.
-
C7-Cl Bond: The C-Cl bond is significantly less reactive and typically requires more forcing conditions (e.g., higher temperatures, stronger electron-donating ligands) to participate in cross-coupling. This differential reactivity is key to sequential derivatization.
-
C1-Ketone: The ketone functionality offers a rich avenue for transformations, including reduction to an alcohol, reductive amination, or condensation reactions to build fused ring systems.[13]
Application Spotlight: Synthesis of KRAS G12C Inhibitors
The KRAS protein, particularly with the G12C mutation, has long been considered an "undruggable" target in oncology.[14] The development of covalent inhibitors that bind to the mutant cysteine-12 residue has marked a breakthrough in cancer therapy.[5] this compound has emerged as a critical starting material in the synthesis of several clinical and pre-clinical KRAS G12C inhibitors.[6][14]
In a typical synthetic route, the indanone core serves as a rigid scaffold. The C4 position is often functionalized via a Suzuki or similar coupling reaction to introduce a substituted aryl or heteroaryl group, which is crucial for binding interactions within the protein. The C7-chloro group may be retained or later displaced to modulate physicochemical properties.
Experimental Protocols: Key Cross-Coupling Reactions
The following protocols are designed to be robust and illustrative of the selective functionalization of the C4-Br bond. Researchers should optimize conditions based on their specific substrates.
dot digraph "Workflow_Diagram" { graph [splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#202124"];
} enddot Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura C-C Bond Formation
Rationale: The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming C(sp²)-C(sp²) bonds.[15][16] The reaction is tolerant of a wide variety of functional groups and utilizes air- and moisture-stable boronic acids or esters.[17][18] For this substrate, we selectively target the C4-bromo position. We use a standard Pd(dppf)Cl₂ catalyst, which is effective for a broad range of aryl bromides, and a mild base like sodium carbonate to activate the boronic acid for transmetalation.[16][19]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (0.03 equivalents)
-
Sodium Carbonate (Na₂CO₃) (2.5 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and Na₂CO₃ (2.5 eq).
-
Seal the vessel with a rubber septum and purge with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) active species.
-
Add degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture. The total solvent volume should be sufficient to make a ~0.1 M solution with respect to the indanone.
-
Place the vessel in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the desired 4-aryl-7-chloro-1-indanone.
Protocol 2: Buchwald-Hartwig C-N Bond Formation
Rationale: The Buchwald-Hartwig amination allows for the direct formation of C-N bonds, a transformation that is otherwise challenging.[20][21] The choice of ligand and base is critical for achieving high yields.[22] We use XPhos, a bulky, electron-rich biarylphosphine ligand that promotes the challenging reductive elimination step, and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine.[22] Toluene is a common solvent for these reactions.
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.5 equivalents)
-
Toluene (anhydrous, degassed)
Step-by-Step Procedure:
-
In a glovebox or under a robust stream of inert gas, add NaOtBu (1.5 eq) to an oven-dried reaction vessel.
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) in a small amount of toluene to form the active catalyst complex.
-
To the reaction vessel, add this compound (1.0 eq) and the pre-mixed catalyst solution.
-
Seal the vessel, remove from the glovebox (if used), and add the amine (1.2-1.5 eq) and the remaining anhydrous toluene via syringe.
-
Place the vessel in a preheated oil bath at 100-110 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete in 6-24 hours.
-
After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel chromatography to yield the desired 4-amino-7-chloro-1-indanone derivative.
Characterization of Products
Validation of the reaction outcome is a critical final step. The purified products from the above protocols should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the new derivative, showing the disappearance of the C-H signal at the 4-position and the appearance of new signals corresponding to the coupled aryl or amino group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the product, verifying its elemental composition.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex bioactive molecules. Its key advantage lies in the differential reactivity of its two halogen substituents, which enables chemists to perform selective, sequential cross-coupling reactions with a high degree of control. The protocols outlined here for Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable starting points for researchers to access a wide array of novel 4-substituted indanone derivatives, paving the way for the discovery of new therapeutic agents in oncology, neuroscience, and beyond.
References
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- Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine - ResearchGate. (2010).
- Improved Synthesis Of Key Intermediate Of Kras G12 C Inhibitor - Quick Company. (n.d.).
- An efficient protocol for the palladium-catalysed Suzuki-Miyaura cross-coupling. (2011).
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing). (2011).
- Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. (2017, March 9).
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- US11299491B2 - Synthesis of key intermediate of KRAS G12C inhibitor compound - Google Patents. (n.d.).
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- Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed. (2023, December 27).
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- Synthesis of indoles via palladium-mediated Ullmann cross-coupling of o-halonitroarenes with alpha-halo-enones or -enals - PubMed. (2003, July 10).
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- Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (2017, March 9).
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- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (2021, February 10).
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- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2022, March 29).
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- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2021, October 10).
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- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
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Application Notes & Protocols for 4-Bromo-7-chloro-1-indanone: A Guide to Sequential Cross-Coupling
Abstract
4-Bromo-7-chloro-1-indanone is a pivotal building block in medicinal chemistry and materials science, largely due to its differentially reactive halogenated sites. The presence of both a bromine and a chlorine atom on the aromatic ring allows for selective, sequential functionalization, making it an ideal scaffold for creating complex molecular architectures.[1][2][3] This guide provides an in-depth analysis of the compound's properties and outlines detailed, field-proven protocols for its strategic use in palladium-catalyzed cross-coupling reactions. We will focus on the selective Suzuki-Miyaura coupling at the more reactive C-Br bond, followed by a subsequent Buchwald-Hartwig amination at the less reactive C-Cl bond. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel indanone-based derivatives, which are prevalent in molecules targeting conditions like cancer and neurodegenerative diseases.[2][4][5][6][7][8]
Introduction: The Strategic Value of this compound
The 1-indanone core is a "privileged scaffold" in drug discovery, appearing in numerous natural products and synthetic bioactive molecules.[1][2][3] The specific substitution pattern of this compound presents a unique synthetic opportunity. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the trend I > Br > OTf > Cl. This predictable reactivity difference is the cornerstone of the experimental design presented herein.
The C-Br bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the C-Cl bond.[9][10][11] This allows for a highly selective initial reaction at the C4-position, leaving the C7-chloro substituent untouched for a subsequent, distinct transformation. This sequential approach avoids the formation of statistical mixtures of products and enables the controlled, stepwise construction of highly functionalized molecules.
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for experimental success and laboratory safety. The following table summarizes key properties and safety information for this compound.
| Property | Value | Source |
| CAS Number | 1260013-03-3 | [12] |
| Molecular Formula | C₉H₆BrClO | [12] |
| Molecular Weight | 245.5 g/mol | [12] |
| Physical Form | Solid | [12] |
| Purity | ≥97% | |
| Storage | Sealed in dry, room temperature conditions. | [12] |
| Signal Word | Warning | [12] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). | [12] |
| Precautionary Codes | P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...). | [12] |
Causality Behind Safety Precautions: The hazard statements indicate that the compound is an irritant and harmful if ingested. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves, is mandatory.[13][14][15][16] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of fine dust particles.[13][15]
Protocol I: Selective Suzuki-Miyaura Coupling at the C4-Bromo Position
The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds, particularly in the synthesis of biaryl compounds.[17][18] Our first protocol leverages the higher reactivity of the C-Br bond to selectively couple an arylboronic acid at the C4 position.
Expertise & Experience Insight: The choice of catalyst, ligand, and base is critical for achieving high selectivity and yield. A common palladium(II) precatalyst like Pd(OAc)₂ is often used in combination with a phosphine ligand. The ligand stabilizes the active Pd(0) species and facilitates the catalytic cycle.[17][18] For this transformation, a ligand like SPhos is chosen for its bulk and electron-donating properties, which promote the oxidative addition step with the aryl bromide while being less effective at activating the stronger C-Cl bond under these conditions. A moderately strong inorganic base like K₃PO₄ is sufficient to drive the reaction without promoting unwanted side reactions.[17]
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).[17]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this evacuation/backfill cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe. The small amount of water is often beneficial for the Suzuki reaction mechanism.[17]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-7-chloro-1-indanone product.
Visual Workflow: Suzuki-Miyaura Coupling```dot
Caption: Logical flow of the sequential cross-coupling strategy.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficiently strong base/ligand (for C-Cl); Poor quality reagents. | Ensure rigorous inert atmosphere technique. For C-Cl coupling, switch to a stronger base (e.g., LHMDS) or a more active ligand (e.g., a Buchwald Gen 4 palladacycle precatalyst). Use freshly opened or purified reagents. |
| Dehalogenation Side Product | Presence of protic impurities; Catalyst system promotes reduction over coupling. | Thoroughly dry all reagents and solvents. Screen alternative ligands or lower the reaction temperature. |
| Homocoupling of Boronic Acid | Oxygen contamination promoting boronic acid homocoupling. | Improve degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction. |
| Difficult Purification | Similar polarity of product and starting material or byproducts. | Optimize the chromatography gradient. If issues persist, consider recrystallization or derivatization to alter polarity before purification. |
Conclusion
This compound is a powerful and versatile scaffold for synthetic chemistry. Its differential halogen reactivity allows for a logical and controlled approach to building molecular complexity. By first targeting the more labile C-Br bond with a Suzuki-Miyaura coupling, followed by engaging the more robust C-Cl bond in a Buchwald-Hartwig amination, researchers can efficiently access a wide array of disubstituted indanone derivatives. The protocols and insights provided in this guide offer a validated framework for leveraging this strategy in drug discovery and materials science programs.
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- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
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Application Note: A Scalable and Robust Protocol for the Synthesis of 4-Bromo-7-chloro-1-indanone
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 4-Bromo-7-chloro-1-indanone, a key intermediate in modern drug discovery. The protocol is centered around a robust two-step sequence involving the conversion of a substituted 3-arylpropionic acid to its acyl chloride, followed by an intramolecular Friedel-Crafts acylation. We delve into the rationale behind the synthetic strategy, offer a detailed, step-by-step experimental protocol, and discuss critical parameters for process optimization and safety. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.
Introduction and Strategic Overview
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Specifically, halogenated indanones like this compound serve as versatile building blocks, enabling the construction of complex molecular architectures through reactions like palladium-catalyzed cross-coupling.[2][3] Their importance as precursors to therapeutics for neurological and inflammatory disorders makes a reliable and scalable synthesis paramount.[2]
The most common and effective method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation.[4][5] This reaction can be approached via two primary pathways:
-
Direct Cyclization of 3-Arylpropionic Acids: This one-step method is atom-economical, producing only water as a byproduct. However, it often necessitates harsh conditions, such as high temperatures and the use of superacids or polyphosphoric acid (PPA), which can be challenging to handle on a large scale.[4][5]
-
Cyclization of 3-Arylpropionyl Chlorides: This two-step route involves activating the carboxylic acid as a more reactive acyl chloride. The subsequent cyclization can then be performed under significantly milder conditions using a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃).[4][6]
For scalability, control, and broader substrate compatibility, the two-step acyl chloride pathway is often preferred. It avoids the extremely high temperatures of direct cyclization and is generally more reliable. This application note will focus exclusively on this more traditional and scalable approach.
Overall Synthetic Workflow
The logical flow for the synthesis is a straightforward two-step process starting from the corresponding substituted propanoic acid.
Diagram 1: High-level workflow for the synthesis of this compound.
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The key C-C bond-forming step is the intramolecular Friedel-Crafts acylation. The mechanism is a classic example of electrophilic aromatic substitution.
-
Activation: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the acyl chloride, which polarizes the C-Cl bond.
-
Acylium Ion Formation: The polarized complex generates a highly electrophilic acylium ion, which is the key reactive intermediate.
-
Electrophilic Attack: The tethered, electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This step forms a new C-C bond and a resonance-stabilized carbocation intermediate (a sigma complex).
-
Re-aromatization: A base (such as the [AlCl₄]⁻ complex) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring aromaticity and yielding the final 1-indanone product coordinated to the Lewis acid. The subsequent aqueous work-up liberates the final product.
Diagram 2: Simplified mechanism of intramolecular Friedel-Crafts acylation. (Note: Images are placeholders for chemical structures).
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar indanones and is designed for a laboratory scale that is readily adaptable to pilot-plant scale.[6]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-(2-Bromo-5-chlorophenyl)propanoic acid | ≥97% | Commercial | Starting material. |
| Thionyl chloride (SOCl₂) | ≥99% | Commercial | Use fresh. Corrosive and toxic. |
| Aluminum chloride (AlCl₃) | Anhydrous, ≥99% | Commercial | Highly hygroscopic. Handle in a glovebox or under inert gas. |
| Dichloromethane (DCM) | Anhydrous | Commercial | Can be substituted with 1,2-dichloroethane (DCE). |
| Hydrochloric acid (HCl) | 37% (conc.) | Commercial | For work-up. |
| Sodium bicarbonate (NaHCO₃) | Saturated soln. | Lab prepared | For neutralization. |
| Brine (NaCl) | Saturated soln. | Lab prepared | For washing. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying. |
| Isopropanol / Hexanes | Reagent grade | Commercial | For recrystallization. |
Equipment: Jacketed glass reactor with overhead mechanical stirring, reflux condenser, dropping funnel, nitrogen/argon inlet, and temperature probe.
Step 1: Synthesis of 3-(2-bromo-5-chlorophenyl)propionyl chloride
-
Setup: Charge the reactor with 3-(2-Bromo-5-chlorophenyl)propanoic acid (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per gram of acid). Begin stirring under a nitrogen atmosphere.
-
Reagent Addition: Slowly add thionyl chloride (2.5 eq) via a dropping funnel over 30-45 minutes. Gas evolution (HCl, SO₂) will occur. Ensure the off-gas is routed through a scrubber (e.g., NaOH solution).
-
Reaction: Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 12-24 hours.
-
Monitoring: The reaction can be monitored by taking a small aliquot, quenching it carefully with methanol to form the methyl ester, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.
-
Isolation: Once complete, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting crude acyl chloride (a dark oil or solid) is typically used directly in the next step without further purification.
Causality Check: Why use 2.5 equivalents of thionyl chloride? While stoichiometric amounts would work, an excess ensures the complete conversion of the carboxylic acid to the acyl chloride, which is critical for the efficiency of the subsequent cyclization step. The excess is easily removed under vacuum.[6]
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Setup: In a separate, dry reactor under a nitrogen atmosphere, prepare a suspension of anhydrous aluminum chloride (1.65 eq) in anhydrous dichloromethane (approx. 8 mL per gram of AlCl₃).
-
Cooling: Cool the AlCl₃ suspension to 0-5°C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve the crude acyl chloride from Step 1 in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension via a dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3-5 hours. The mixture will typically become dark and thick.
-
Monitoring: Monitor the reaction for the disappearance of the acyl chloride intermediate by TLC or GC-MS.
Causality Check: Why is slow addition at low temperature critical? The reaction is highly exothermic. Uncontrolled addition of the acyl chloride to the Lewis acid can cause a dangerous temperature spike, leading to side reactions and potential pressure build-up. Maintaining a low temperature ensures a controlled reaction rate and higher product purity.[6]
Step 3: Work-up and Purification
-
Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 3:1 ice-to-acid volume). This is a highly exothermic and gas-evolving step. On a large scale, this should be a "reverse quench," where the reaction mixture is added to the ice/acid.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic layers. Wash sequentially with water, saturated sodium bicarbonate solution (caution: potential gas evolution), and finally, saturated brine.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as isopropanol/hexanes, to afford this compound as a pure crystalline solid.
Analytical Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Property | Value |
| Chemical Formula | C₉H₆BrClO |
| Molecular Weight | 245.50 g/mol |
| CAS Number | 1260013-03-3 |
| Appearance | Off-white to pale yellow solid[6] |
| Purity (Typical) | >97% (by HPLC) |
| ¹H NMR | Spectrum should be consistent with the structure.[7] |
| ¹³C NMR | Spectrum should be consistent with the structure.[7] |
| Mass Spectrometry | [M]+ peak showing characteristic isotopic pattern for Br and Cl. |
Safety and Handling Precautions
This synthesis involves hazardous materials and requires strict adherence to safety protocols.
-
Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and a lachrymator. Reacts violently with water. Handle only in a well-ventilated fume hood.
-
Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and HCl gas. Handle anhydrous AlCl₃ in an inert atmosphere to prevent degradation and ensure reactivity.
-
Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Minimize inhalation and skin contact.
-
Hydrogen Chloride (HCl): The reaction and work-up steps generate significant amounts of corrosive HCl gas. Ensure proper ventilation and scrubbing of off-gases.
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat, must be worn at all times.[8][9][10] Accidental release measures should be in place, and personnel should be trained in handling these reagents.[11][12]
Conclusion
The two-step protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By converting the starting carboxylic acid to its more reactive acyl chloride derivative, the subsequent intramolecular Friedel-Crafts acylation can be performed under controlled and moderate conditions. Careful management of reaction exotherms and adherence to anhydrous conditions are critical for achieving high yield and purity. This intermediate is a valuable precursor for further synthetic elaboration in drug development programs.
References
- Kozikowski, A. P., & Chen, C. (2018). Synthesis of 1-indanones with a broad range of biological activity. National Center for Biotechnology Information.
- LookChem. (n.d.). 4-Hydroxy-7-broMo-1-indanone Safety Data Sheets(SDS).
- Li, Z., et al. (2019). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Royal Society of Chemistry.
- Lou, T., Liao, E-T., Wilsily, A., & Fillion, E. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.
- Pharmaffiliates. (2025). 4-Bromo-1-indanone: A Key Intermediate in Modern Drug Discovery.
- Pharmaffiliates. (n.d.). Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applications.
- Oliverio, M., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules.
- Majumdar, K. C., & Jana, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Beilstein Journal of Organic Chemistry.
- Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of indanones.
- Mifsud, S., et al. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org.
- Das, A., et al. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances.
- Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
- Organic Syntheses. (n.d.). Preparation of 1-Indanone Oxime.
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The Strategic Utility of 4-Bromo-7-chloro-1-indanone in the Synthesis of Novel Immunomodulators: Application Notes and Protocols
Introduction: The Privileged Indanone Scaffold in Immunomodulation
The indanone core is a "privileged structure" in medicinal chemistry, consistently appearing in molecules with a wide array of biological activities.[1][2] Its rigid, bicyclic framework provides an excellent scaffold for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. In the realm of immunology, the indanone scaffold is a promising starting point for the development of novel therapeutics that can modulate the immune response. These molecules find applications in treating autoimmune diseases, cancer, and chronic inflammatory conditions.[3][4][5] The introduction of halogen atoms, such as bromine and chlorine, onto the indanone ring system further enhances its synthetic versatility, providing reactive handles for a variety of chemical transformations.[6][7] This guide focuses on the strategic application of 4-Bromo-7-chloro-1-indanone as a key starting material for the synthesis of potential immunomodulators.
Chemical Properties and Synthetic Potential of this compound
This compound is a solid compound with the molecular formula C₉H₆BrClO. Its structure is characterized by an indanone core substituted with a bromine atom at position 4 and a chlorine atom at position 7. The presence of these two different halogen atoms, along with the reactive ketone group and the α-methylene protons, makes this molecule a highly versatile precursor for building molecular complexity.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrClO | N/A |
| Molecular Weight | 245.5 g/mol | N/A |
| Appearance | Solid | N/A |
| CAS Number | 1260013-03-3 | N/A |
The differential reactivity of the aryl-bromine and aryl-chlorine bonds, as well as the ketone functionality, allows for a stepwise and controlled diversification of the indanone scaffold. This is a key advantage in the synthesis of compound libraries for screening for immunomodulatory activity.
Synthetic Strategies for Generating Immunomodulatory Candidates
The following sections outline key synthetic transformations that can be applied to this compound to generate a diverse library of compounds for immunomodulatory screening.
Strategy 1: Functionalization via Cross-Coupling Reactions
The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3] These reactions are fundamental in modern drug discovery for their ability to form carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.
Caption: Suzuki-Miyaura coupling workflow.
-
Reaction Setup: In a dry reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base like potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add a suitable degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the mixture to a temperature between 80-110 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-7-chloro-1-indanone derivative.
Rationale: This protocol allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position. These appended rings can be further functionalized to modulate the compound's physicochemical properties and its interaction with biological targets.
Strategy 2: Derivatization of the Ketone Group
The ketone functionality at the 1-position is a versatile handle for various transformations, including reduction to an alcohol, reductive amination to introduce amino groups, and conversion to heterocyclic systems.
Caption: Reductive amination workflow.
-
Imine Formation: Dissolve this compound (1.0 eq) and a primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild acid catalyst like acetic acid if necessary. Stir at room temperature for 1-4 hours to form the intermediate imine or enamine.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to yield the desired 1-amino-4-bromo-7-chloro-indane derivative.
Rationale: The introduction of an amino group provides a key site for modulating the polarity and basicity of the molecule. The resulting secondary or tertiary amines can also be further derivatized to introduce a wide range of functionalities, potentially leading to enhanced biological activity.
Strategy 3: Synthesis of Fused Heterocyclic Scaffolds
The indanone core can be used to construct fused heterocyclic systems, which are prevalent in many biologically active compounds. For example, condensation with hydrazines can lead to the formation of indeno[1,2-c]pyrazoles.
Caption: Indeno[1,2-c]pyrazole synthesis workflow.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a protic solvent like ethanol or acetic acid, add hydrazine or a substituted hydrazine (1.0-1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from a suitable solvent or purify by column chromatography to obtain the pure indeno[1,2-c]pyrazole derivative.
Rationale: The formation of a fused pyrazole ring system significantly alters the shape and electronic properties of the original indanone scaffold. This can lead to novel interactions with biological targets and potentially new mechanisms of immunomodulation.
Screening for Immunomodulatory Activity
Once a library of compounds has been synthesized from this compound, they should be subjected to a cascade of in vitro assays to evaluate their immunomodulatory potential.
Initial Screening:
-
Cell Viability Assays: To determine the cytotoxic concentration of the compounds on various immune cell types (e.g., T cells, B cells, macrophages).
-
Cytokine Production Assays: To measure the effect of the compounds on the production of key pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in stimulated immune cells.
Secondary and Mechanistic Assays:
-
NF-κB Reporter Assays: To investigate if the compounds modulate the NF-κB signaling pathway, a central regulator of inflammation.
-
MAPK Pathway Analysis: To assess the effect on key signaling kinases such as p38, JNK, and ERK.
-
T-cell Proliferation and Differentiation Assays: To determine the impact on T-cell activation and the balance between different T-helper cell subsets.
Conclusion
This compound represents a strategically valuable and versatile starting material for the synthesis of novel immunomodulators. Its unique combination of reactive sites allows for a systematic and efficient exploration of chemical space around the privileged indanone scaffold. The synthetic protocols outlined in this guide provide a solid foundation for researchers to generate diverse compound libraries for biological screening. Through a combination of targeted synthesis and rigorous biological evaluation, new and effective immunomodulatory therapies can be discovered.
References
- Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
- Borrell, J. I. (2025).
- European Journal of Medicinal Chemistry. (2017). Recent developments in biological activities of indanones. [Link]
- MDPI. (2024).
- ResearchGate. (2017). Recent developments in biological activities of indanones | Request PDF. [Link]
- ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]
- S-Amine. (n.d.).
- U.S. National Library of Medicine. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
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Application Notes and Protocols for Catalytic Reactions Involving 4-Bromo-7-chloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Bromo-7-chloro-1-indanone in Medicinal Chemistry
This compound is a highly functionalized synthetic intermediate of significant interest to the pharmaceutical industry. Its rigid indanone core is a common scaffold in a variety of biologically active molecules. The presence of two distinct halogen atoms at the 4- and 7-positions—a bromine and a chlorine—provides orthogonal handles for sequential, site-selective functionalization through various palladium-catalyzed cross-coupling reactions. This differential reactivity is a key strategic advantage in the construction of complex molecular architectures, allowing for the stepwise introduction of different substituents.
The bromine at the 4-position is more susceptible to oxidative addition to a palladium(0) catalyst compared to the more electron-rich chlorine at the 7-position. This reactivity difference enables selective coupling at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. This guide provides detailed application notes and protocols for key catalytic reactions involving this compound, focusing on the underlying principles and practical execution of these powerful synthetic methods.
I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[1][2] For this compound, this reaction is typically employed to introduce an aryl or heteroaryl substituent at the 4-position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1] The choice of palladium source, ligand, and base is critical for an efficient and high-yielding reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps. The base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which then undergoes transmetalation with the palladium center.[2]
Sources
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-7-chloro-1-indanone Synthesis
An in-depth technical guide to 4-Bromo-7-chloro-1-indanone synthesis yield improvement.
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common issues, and ultimately improve the yield and purity of this important synthetic intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and industrially relevant method is the intramolecular Friedel-Crafts acylation of a 3-(2-bromo-5-chlorophenyl)propanoic acid precursor. This two-step process involves:
-
Activation of the carboxylic acid, typically by converting it to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
An intramolecular electrophilic aromatic substitution (the Friedel-Crafts acylation) to form the five-membered ketone ring, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid like polyphosphoric acid (PPA).[1][2]
Q2: What is the mechanism of the key intramolecular Friedel-Crafts acylation step?
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3] In this specific intramolecular case:
-
The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of the acyl chloride, making it a highly effective leaving group.[4][5]
-
The departure of the leaving group generates a highly electrophilic acylium ion.
-
The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion. This is the ring-closing step and is typically the rate-determining step.
-
The aromaticity of the ring is temporarily broken, forming a carbocation intermediate (a sigma complex).
-
A base (like the AlCl₄⁻ complex formed in the first step) removes the proton from the carbon where the acyl group attached, restoring aromaticity and yielding the final 1-indanone product.[6]
Q3: Why is a stoichiometric amount of Lewis acid catalyst often required?
Unlike Friedel-Crafts alkylations which can be catalytic, acylations typically require at least a stoichiometric amount (1 equivalent) of the Lewis acid. This is because the carbonyl oxygen of the product, this compound, is a Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation deactivates the catalyst, preventing it from participating in further reactions. Therefore, a slight excess of the Lewis acid is often used to ensure the reaction proceeds to completion.[7]
Q4: What are the expected spectroscopic features for verifying the final product?
Proper characterization is critical to confirm the structure and purity of this compound.
-
¹H NMR: Expect signals in the aromatic region corresponding to the two protons on the benzene ring, and two aliphatic signals (typically triplets or multiplets) corresponding to the -CH₂-CH₂- portion of the indanone structure.
-
¹³C NMR: Look for a characteristic peak for the carbonyl carbon (C=O) around 200 ppm, in addition to the aromatic and aliphatic carbon signals.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band around 1700-1720 cm⁻¹ is a key indicator of the ketone carbonyl group.[8]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₉H₆BrClO), with a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.
Part 2: Troubleshooting Guide for Yield Improvement
This section provides solutions to specific problems encountered during the synthesis.
Q1: My overall yield is consistently low. What are the most common points of failure?
Low yield can stem from multiple stages of the synthesis. A systematic approach is required to identify the bottleneck.
Troubleshooting Decision Workflow
Caption: Decision tree for diagnosing low yield issues.
Q2: The Friedel-Crafts cyclization step is sluggish or incomplete. How can I drive it to completion?
This is the most challenging step due to the electron-withdrawing nature of the two halogen substituents on the aromatic ring, which deactivates it towards electrophilic attack.
Causality: The nucleophilicity of the aromatic ring is reduced, making the intramolecular attack on the acylium ion less favorable. The reaction requires forcing conditions to overcome this activation barrier.
Solutions:
-
Catalyst Stoichiometry: Ensure at least 1.1 to 1.5 equivalents of high-purity, anhydrous AlCl₃ are used. The catalyst must be fresh and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture. A published procedure demonstrates success with 1.65 equivalents of AlCl₃.[2]
-
Temperature Control: While the initial addition of the acyl chloride to the AlCl₃ suspension should be done at a low temperature (0-5 °C) to control the initial exothermic reaction, the reaction may require gentle heating to proceed. Monitor the reaction by TLC or GC-MS. A temperature range of room temperature up to 50°C can be explored. Overheating can lead to decomposition.
-
Reaction Time: Due to the deactivated ring, longer reaction times (3 to 24 hours) may be necessary.[2] Monitor the disappearance of the starting material to determine the optimal time.
-
Alternative Catalysts: If AlCl₃ proves problematic, other cyclizing agents can be considered. Polyphosphoric acid (PPA) at elevated temperatures (e.g., 80-100 °C) or trifluoromethanesulfonic acid (TfOH) are powerful alternatives for intramolecular acylations.[9][10]
Table 1: Comparison of Cyclization Conditions
| Parameter | Standard Protocol (AlCl₃) | Alternative (PPA) |
| Catalyst | Aluminum Chloride (Anhydrous) | Polyphosphoric Acid |
| Equivalents | 1.1 - 1.65 | Used as solvent/reagent |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | None |
| Temperature | 0 °C to Room Temp (or gentle reflux) | 80 - 100 °C |
| Pros | High reactivity, common reagent. | Simpler setup, no anhydrous solvent needed. |
| Cons | Highly moisture-sensitive, can cause charring. | High temperatures needed, viscous workup. |
Q3: I'm observing a dark color or black tar during the cyclization. What is causing this and how can I prevent it?
Causality: Tar formation is a sign of decomposition or polymerization side reactions. This is often caused by localized overheating or the presence of impurities. The strong Lewis acid can promote unwanted intermolecular reactions if the intramolecular cyclization is slow.
Solutions:
-
Controlled Addition: Add the solution of the acyl chloride dropwise to the suspension of AlCl₃ in the solvent at a low temperature (0-5 °C). This dissipates the heat of complexation and prevents hot spots.
-
Efficient Stirring: Use vigorous mechanical stirring to ensure the reaction mixture is homogeneous and heat is distributed evenly. Poorly stirred reactions can develop localized areas of high temperature where the catalyst and reactant concentrate.
-
Purity of Reagents: Ensure the starting acid, thionyl chloride, and solvent are pure and completely anhydrous. Water will react violently with the AlCl₃ complex, generating heat and HCl, which can contribute to degradation.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere of nitrogen or argon throughout the setup and reaction to exclude moisture and oxygen.
Q4: My final product is contaminated with a persistent impurity. What could it be?
Causality: The most likely impurity is the unreacted starting material, 3-(2-bromo-5-chlorophenyl)propanoic acid, especially if the cyclization was incomplete. Other possibilities include isomers if the starting material was not regiochemically pure.
Solutions:
-
Workup Optimization: During the aqueous workup, a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution will extract any unreacted carboxylic acid into the aqueous layer. Be cautious, as CO₂ evolution can cause pressure buildup.
-
Purification Strategy:
-
Recrystallization: This is the preferred method for purification on a larger scale. Experiment with different solvent systems. A mixture of a solvent in which the product is soluble when hot and a non-solvent in which it is insoluble when cold is ideal (e.g., ethyl acetate/heptane or toluene/hexane).
-
Column Chromatography: For smaller scales or very stubborn impurities, flash column chromatography on silica gel is effective. Use a solvent system with moderate polarity, such as a gradient of ethyl acetate in hexanes.
-
Part 3: Experimental Protocols & Diagrams
Detailed Experimental Protocol
This protocol is synthesized from common procedures described in the literature.[2]
Synthetic Workflow Diagram
Caption: Overall synthesis pathway for this compound.
Step 1: Formation of 3-(2-bromo-5-chlorophenyl)propanoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (for HCl and SO₂), suspend 3-(2-bromo-5-chlorophenyl)propanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add thionyl chloride (2.0-2.5 equiv) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride (a yellow-orange oil or solid) should be used immediately in the next step without purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Under a strict inert atmosphere (N₂ or Ar), charge a separate, dry, three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer with anhydrous aluminum chloride (1.65 equiv) and anhydrous DCM.
-
Cool the stirred suspension to 0-5 °C using an ice bath.
-
Dissolve the crude acyl chloride from Step 1 in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexane).
-
Once the reaction is complete, cool the flask back to 0 °C.
-
Workup: Very slowly and carefully quench the reaction by pouring the mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from ethyl acetate/heptane) to obtain this compound as an off-white or pale yellow solid.
References
- Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. (2010).
- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [Link]
- Oliverio M, Nardi M, Costanzo P, et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. [Link]
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. [Link]
- Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. (2011).
- 3-(2-bromo-5-methoxyphenyl)propanoic acid. (n.d.).
- Friedel-Crafts acyl
- Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. [Link]
- Indanone synthesis. (n.d.). Organic Chemistry Portal. [Link]
- An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. (2015).
- Friedel-Crafts acylation. (2010). Khan Academy on YouTube. [Link]
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). The Organic Chemistry Tutor on YouTube. [Link]
- Preparation of 3-bromo-3-phenylpropanoic acid. (n.d.). PrepChem.com. [Link]
- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]
- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. [Link]
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2018). PMC - NIH. [Link]
- 4-Bromo-7-hydroxy-1-indanone. (n.d.). Alkali Scientific. [Link]
- Process for preparing 1-indanones. (2003).
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Technical Support Center: Purification of 4-Bromo-7-chloro-1-indanone
Welcome to the technical support center for the purification of 4-Bromo-7-chloro-1-indanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Introduction to Purification Challenges
This compound is a solid compound at room temperature.[1] The primary goal of its purification is to remove impurities that can arise from its synthesis, which is often achieved through intramolecular Friedel-Crafts cyclization or similar reactions. These impurities can include unreacted starting materials, regioisomers, and colored byproducts from side reactions or degradation.[2][3] Effective purification is critical for obtaining accurate analytical data and for the success of subsequent synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude this compound?
A1: Based on the synthesis of analogous indanone compounds, the most common impurities in crude this compound likely include:
-
Unreacted Starting Materials: Such as the corresponding 3-(bromochlorophenyl)propanoic acid, which may persist if the cyclization reaction does not proceed to completion.[3]
-
Regioisomers: The formation of isomeric indanones can occur depending on the substitution pattern of the starting materials and the reaction conditions.[2][4]
-
Colored Impurities: Crude products of indanone synthesis are often described as brown and sticky, indicating the presence of polymeric or degradation products.[3]
-
Side-Reaction Products: Bromination, for example, can sometimes occur on the cyclopentanone ring in addition to the aromatic ring, leading to di-halogenated impurities.[5][6]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: To effectively assess the purity of your sample, a combination of the following techniques is recommended:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid method for qualitatively monitoring the progress of the purification. The presence of multiple spots is a clear indicator of impurities. A common eluent system for indanones is a mixture of hexane and ethyl acetate.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for identifying the desired product and any impurities by comparing the obtained spectra with known standards or predicted chemical shifts. The presence of unexpected peaks can signify impurities like starting materials or regioisomers.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for both separating and identifying volatile and semi-volatile impurities, providing quantitative data on the purity of your sample.[3]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range or a depressed melting point suggests the presence of impurities.[3]
Troubleshooting Guides
Issue 1: The purified this compound is discolored (e.g., yellow, brown, or oily).
-
Probable Cause: The discoloration is likely due to the presence of high-molecular-weight byproducts or degradation products.[2][3]
-
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Activated Carbon Treatment: If recrystallization alone is insufficient, adding a small amount of activated carbon to the hot solution before filtration can help adsorb colored impurities. Be cautious, as activated carbon can also adsorb some of the desired product, potentially lowering the yield.
-
Column Chromatography: If the impurities are significantly different in polarity from the product, column chromatography can be an effective purification method.[3]
-
Issue 2: Multiple spots are observed on the TLC plate after purification.
-
Probable Cause: The presence of multiple spots indicates that the purification method was not effective in separating the desired product from impurities such as regioisomers or unreacted starting materials.[3]
-
Troubleshooting Steps:
-
Optimize Recrystallization: Experiment with different solvent systems. For instance, if a single solvent was used, try a binary solvent system (e.g., hexane/ethyl acetate, ethanol/water) to fine-tune the solubility and improve selective crystallization.
-
Column Chromatography: This is the preferred method for separating compounds with similar polarities, such as regioisomers.[3]
-
Solvent System Optimization: Adjust the polarity of the eluent. A less polar solvent system will generally increase the retention time of all compounds and may improve separation.[2] A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, is often very effective.[3]
-
Column Dimensions: Using a longer and narrower column can enhance separation efficiency.[2]
-
Sample Loading: Avoid overloading the column, as this can lead to broad peaks and poor separation.[2]
-
-
Issue 3: Low recovery yield after recrystallization.
-
Probable Cause: A low yield can result from several factors during the recrystallization process.[2]
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[2]
-
Prevent Premature Crystallization: If performing a hot filtration step to remove insoluble impurities, ensure the filtration apparatus is pre-heated to prevent the product from crystallizing prematurely.[2]
-
Sufficient Cooling: Ensure the solution is allowed to cool slowly to room temperature and then in an ice bath to maximize crystal formation.[3]
-
Seeding: If crystals are slow to form, adding a seed crystal of the pure compound can initiate crystallization.[2]
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization for your specific sample.
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system. Good candidates are solvents in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols like ethanol or isopropanol, or mixtures like hexane/ethyl acetate, are often good starting points for indanones.[2][3]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[3]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.[3]
Protocol 2: Column Chromatography of this compound
This protocol is designed for the separation of this compound from less or more polar impurities.
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is the most common choice for this class of compounds.
-
Eluent: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate.[3] Adjust the ratio to achieve an Rf value for the desired compound of approximately 0.2-0.4.
-
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent system. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and then carefully load it onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a lower polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 15-20% ethyl acetate in hexane), can be very effective for separating closely related compounds.[2][3]
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC to identify the fractions containing the pure product.[3]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[3]
| Parameter | Recrystallization | Column Chromatography |
| Primary Use | Removing insoluble and colored impurities; high-throughput purification. | Separating compounds with different polarities (e.g., regioisomers). |
| Typical Solvents | Ethanol, Isopropanol, Hexane/Ethyl Acetate | Hexane/Ethyl Acetate (gradient) |
| Expected Purity | >98% (can be highly effective) | >99% (highly tunable) |
| Typical Yield | 60-85% (highly dependent on solvent choice) | 70-95% (dependent on separation efficiency) |
Visualized Workflows
General Purification Workflow
Sources
Technical Support Center: Optimization of Intramolecular Friedel-Crafts Acylation for 4-Bromo-7-chloro-1-indanone Synthesis
Welcome to the technical support center dedicated to the synthesis of 4-Bromo-7-chloro-1-indanone. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this challenging intramolecular Friedel-Crafts acylation. The presence of two electron-withdrawing halogens on the aromatic ring significantly deactivates it towards electrophilic substitution, making standard protocols inadequate.
This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, structured to empower you to overcome common experimental hurdles and achieve optimal yields and purity.
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts cyclization to form this compound so challenging?
The core of the issue lies in the electronic nature of the substrate. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1] Its success hinges on the nucleophilicity of the aromatic ring, which attacks the electrophilic acylium ion. In the precursor to this compound, the aromatic ring is substituted with both a bromine and a chlorine atom. These halogens are electron-withdrawing groups (EWGs) via induction, which significantly reduces the electron density of the aromatic ring.[2][3] This deactivation makes the ring a poor nucleophile, thus hindering the crucial intramolecular cyclization step and often leading to low or no product yield under standard conditions.[4]
Q2: Should I use 3-(5-bromo-2-chlorophenyl)propanoic acid or its acyl chloride as the starting material?
This is a critical decision that balances reaction efficiency with operational simplicity.
-
3-(5-bromo-2-chlorophenyl)propanoic Acid: Using the carboxylic acid directly is a more atom-economical and "greener" approach as it avoids a separate synthesis step and produces water as the main byproduct.[5] However, this direct cyclization requires harsh conditions, such as high temperatures and the use of strong Brønsted superacids (e.g., triflic acid) or specific Lewis acids that can activate the carboxylic acid directly.[6][7]
-
3-(5-bromo-2-chlorophenyl)propionyl Chloride: The acyl chloride is significantly more reactive than the corresponding carboxylic acid.[5] Its use allows the cyclization to proceed under milder conditions, often at lower temperatures.[5] While this route generally provides higher yields, it requires an additional step to prepare the acyl chloride (e.g., using thionyl chloride or oxalyl chloride), which introduces more reagents and corrosive byproducts like HCl and SO₂.[5][8]
For a highly deactivated substrate like this, starting with the more reactive acyl chloride is often the most reliable path to success, especially during initial route scouting.
Q3: Why is aluminum chloride (AlCl₃) often ineffective, and what are the best alternative catalysts?
Aluminum chloride, the traditional catalyst for Friedel-Crafts reactions, often fails with severely deactivated substrates for two reasons. First, its catalytic power may be insufficient to promote the reaction on a highly electron-poor ring. Second, AlCl₃ requires stoichiometric amounts because it forms a stable complex with the product ketone, effectively taking it out of the catalytic cycle.[1][4]
For this synthesis, more potent catalytic systems are required:
-
Brønsted Superacids: Acids like trifluoromethanesulfonic acid (triflic acid, TfOH) and polyphosphoric acid (PPA) are extremely effective.[9][10] They protonate the carbonyl group of the acylating agent, generating a highly reactive dicationic "superelectrophile" that can overcome the deactivation of the ring.[7]
-
Potent Lewis Acids: Certain Lewis acids are more effective than AlCl₃ for these systems. Niobium(V) chloride (NbCl₅), for instance, has been shown to be highly effective for intramolecular acylations to form indanones, even under mild conditions.[11] It has the dual benefit of acting as a reagent to convert the carboxylic acid to the acyl chloride in situ before catalyzing the cyclization.[11]
-
Metal Triflates: Lanthanide triflates, such as terbium(III) triflate (Tb(OTf)₃), have been successfully used to catalyze the cyclization of halogenated 3-arylpropionic acids, although often at very high temperatures.[6]
Q4: What are the most critical experimental parameters to control?
-
Anhydrous Conditions: This is non-negotiable. Most Lewis acids, particularly AlCl₃ and NbCl₅, are extremely moisture-sensitive and will be rapidly quenched by water, rendering them inactive.[4][9] All glassware must be flame- or oven-dried, solvents must be anhydrous, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Stoichiometry: For Lewis acid-mediated reactions, more than one equivalent is often necessary because the catalyst will complex with the carbonyl of the starting material and the indanone product.[1] For Brønsted superacids like triflic acid, they are often used in excess, sometimes acting as both catalyst and solvent.[5][10]
-
Temperature: While higher temperatures can increase the reaction rate and overcome the activation energy barrier, they can also promote side reactions like polymerization or decomposition.[2][4] Temperature optimization is crucial and should be done carefully, monitoring the reaction by TLC or GC-MS.
Troubleshooting Guide
Problem 1: No Reaction or Very Low Conversion of Starting Material
This is the most common failure mode for this specific transformation. The diagnostic process below will help you pinpoint the root cause.
Caption: Troubleshooting guide for the formation of multiple products.
| Possible Cause | Detailed Explanation & Solution |
| Intermolecular Polymerization | Explanation: At high concentrations, the acylium ion of one molecule can react with the aromatic ring of another molecule, leading to the formation of long-chain poly-ketones instead of the desired intramolecular cyclization. This results in an insoluble baseline material on your TLC plate. Solution: Employ high-dilution conditions. Prepare a solution of your acyl chloride and add it slowly (e.g., via syringe pump over several hours) to a large volume of the stirred solvent containing the catalyst. This maintains a low instantaneous concentration of the starting material, favoring the intramolecular pathway. |
| Thermal Decomposition | Explanation: If the reaction temperature is too high or the reaction is run for too long, the starting material or product can degrade, leading to a complex mixture of byproducts and charring. Solution: Find the "sweet spot" for temperature. The ideal temperature is the minimum required for a reasonable reaction rate. If you see darkening or the appearance of many new TLC spots upon heating, reduce the temperature. Consider a more active catalyst that works at a lower temperature. |
| Incomplete Workup | Explanation: The indanone product forms a strong complex with the Lewis acid catalyst. [1]If the reaction is not properly quenched, this complex may not be fully broken, leading to difficulties in extraction and purification. Solution: Quench the reaction by carefully and slowly pouring the reaction mixture onto crushed ice, often mixed with concentrated HCl. [5]This hydrolyzes the Lewis acid and protonates the ketone, breaking the complex and allowing the organic product to be extracted. Stir vigorously during quenching until all solids dissolve. |
Validated Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of this compound.
Protocol A: Cyclization via Acyl Chloride using Niobium(V) Chloride (NbCl₅)
This protocol leverages the high reactivity of the acyl chloride, which is formed in situ from the carboxylic acid using thionyl chloride before cyclization with the potent Lewis acid NbCl₅.
Step 1: Formation of Acyl Chloride
-
To an oven-dried, three-neck flask equipped with a reflux condenser and an argon inlet, add 3-(5-bromo-2-chlorophenyl)propanoic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM, approx. 0.2 M) followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution (SO₂ and HCl) ceases.
-
Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude 3-(5-bromo-2-chlorophenyl)propionyl chloride, which should be used immediately in the next step.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Dissolve the crude acyl chloride from Step 1 in anhydrous 1,2-dichloroethane (DCE, approx. 0.1 M) under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add Niobium(V) chloride (NbCl₅, 1.2 eq) portion-wise. Caution: NbCl₅ is highly moisture-sensitive and corrosive. The mixture will likely turn dark.
-
Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, carefully quench the reaction by slowly pouring it onto a stirred mixture of crushed ice and 2M HCl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Protocol B: Direct Cyclization using Trifluoromethanesulfonic Acid (TfOH)
This one-pot protocol uses the superacid TfOH to both activate the carboxylic acid and catalyze the cyclization.
-
In an oven-dried flask under an argon atmosphere, place 3-(5-bromo-2-chlorophenyl)propanoic acid (1.0 eq).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (TfOH, 5.0 - 10.0 eq) dropwise via syringe. Caution: TfOH is extremely corrosive. Use appropriate PPE.
-
After the addition is complete, allow the mixture to warm to room temperature, then heat to 50-80 °C.
-
Stir at this temperature for 4-12 hours, monitoring the reaction by taking small aliquots, quenching them in NaHCO₃ solution, extracting, and analyzing by TLC/GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by carefully and very slowly pouring it into a vigorously stirred beaker of crushed ice and saturated NaHCO₃ solution. Caution: Quenching is highly exothermic.
-
Extract the aqueous layer with ethyl acetate or DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography as described in Protocol A.
Comparative Data on Catalytic Systems
The choice of catalyst is paramount. The table below summarizes catalyst types and general conditions suitable for acylation of deactivated aromatic rings.
| Catalyst System | Type | Typical Conditions | Advantages | Disadvantages |
| AlCl₃ / FeCl₃ | Lewis Acid | Stoichiometric+, DCE, 0°C to 80°C | Inexpensive, traditional | Often ineffective for deactivated rings, moisture sensitive, large waste stream. [4] |
| TfOH (Triflic Acid) | Brønsted Superacid | Excess, often neat or in DCE, RT to 80°C | Extremely powerful, effective for highly deactivated systems, recyclable. [10] | Highly corrosive, hazardous, can cause charring at high temperatures. |
| PPA (Polyphosphoric Acid) | Brønsted Acid | Used as solvent/catalyst, high temp (>100°C) | Effective, inexpensive | Viscous (difficult to stir), requires high temperatures, workup can be difficult. [9] |
| NbCl₅ | Lewis Acid | Stoichiometric+, DCE, RT | Highly effective, can activate acids in situ, milder conditions than PPA. [11] | Expensive, extremely moisture sensitive. |
| Ln(OTf)₃ (e.g., Tb(OTf)₃) | Lewis Acid | Catalytic, high temp solvents (e.g., o-dichlorobenzene), >150°C | Water tolerant (compared to AlCl₃), can be recycled. | Requires very high temperatures, expensive. [6] |
References
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Bromo-7-chloro-1-indanone
Welcome to the technical support center for 4-Bromo-7-chloro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of this important synthetic intermediate. Here, we delve into the common impurities encountered during its synthesis and provide practical, field-proven protocols for their removal.
Understanding the Chemistry: The Origin of Impurities
This compound is typically synthesized via an intramolecular Friedel-Crafts acylation of 3-(2-bromo-5-chlorophenyl)propanoic acid. This reaction, while generally efficient, can lead to several impurities that may compromise the quality of the final product and the success of subsequent synthetic steps.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.
Q1: My purified this compound shows a lower than expected melting point and broad peaks in the NMR spectrum. What are the likely impurities?
A1: The most probable impurities originating from the synthesis of this compound are the unreacted starting material, 3-(2-bromo-5-chlorophenyl)propanoic acid, and a regioisomeric byproduct, 6-bromo-5-chloro-1-indanone. The presence of the acidic starting material can significantly depress the melting point. Broad NMR peaks often indicate the presence of a mixture of closely related compounds.
Q2: How can I confirm the presence of the 3-(2-bromo-5-chlorophenyl)propanoic acid impurity?
A2: The presence of the carboxylic acid starting material can be easily detected by a few analytical techniques:
-
Thin Layer Chromatography (TLC): The starting material will have a different Rf value than the desired indanone. It is typically more polar and will have a lower Rf.
-
¹H NMR Spectroscopy: The carboxylic acid proton of the starting material will appear as a broad singlet far downfield, typically between 10-12 ppm. The aromatic region of the spectrum may also show a different splitting pattern compared to the pure indanone.
-
FT-IR Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of a carboxylic acid.
Q3: What is the likely source of the regioisomeric impurity, and how can I identify it?
A3: The formation of the 6-bromo-5-chloro-1-indanone regioisomer is a known challenge in intramolecular Friedel-Crafts acylations of meta-substituted phenylpropanoic acids. The cyclization can occur at either of the two ortho positions to the activating alkyl chain. While the electronics of the substituents guide the major product, the formation of the minor isomer is often unavoidable.
Identification of the regioisomer can be challenging as it often has very similar physical properties to the desired product.
-
High-Resolution Mass Spectrometry (HRMS): Both isomers will have the identical molecular weight.
-
¹H and ¹³C NMR Spectroscopy: Careful analysis of the aromatic region of the ¹H NMR spectrum and the full ¹³C NMR spectrum is the most reliable method. The coupling constants and chemical shifts of the aromatic protons will differ between the two isomers. A pure sample of the desired this compound will have a distinct set of peaks, and the presence of additional, similar peaks suggests the regioisomer.
-
Gas Chromatography (GC): A GC method with a suitable column can often separate the two isomers, appearing as two distinct peaks.
Q4: My attempts at recrystallization have resulted in an oiling out of the product rather than crystallization. What can I do?
A4: "Oiling out" is a common problem, especially with compounds that have relatively low melting points or when the cooling process is too rapid. Here are several strategies to overcome this:
-
Slower Cooling: Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Then, gradually cool it further in an ice bath.
-
Solvent System Modification: If using a single solvent, try a mixed solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Seeding: Introduce a tiny crystal of pure this compound to the supersaturated solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
Q5: I have a persistent colored impurity in my product. How can I remove it?
A5: Colored impurities are often highly conjugated organic molecules. Here are a few approaches for their removal:
-
Charcoal Treatment: During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is the most powerful technique for separating colored impurities.
Experimental Protocols for Purification
Recrystallization
Recrystallization is often the first line of defense for purifying crystalline solids. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either highly soluble or insoluble at all temperatures.
Recommended Solvents for Screening:
| Solvent System | Rationale |
| Methanol | A polar protic solvent that is often effective for moderately polar compounds. |
| Ethanol/Water | A versatile mixed-solvent system where the polarity can be fine-tuned. |
| Ethyl Acetate/Hexane | A common mixed-solvent system for compounds of intermediate polarity. |
| Toluene | A non-polar aromatic solvent that can be effective for less polar compounds. |
General Recrystallization Protocol:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed pair) with stirring until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed-solvent system, add the "poor" solvent dropwise to the hot solution until turbidity persists, then allow to cool.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Column Chromatography
For challenging separations, particularly for removing regioisomers or trace impurities, column chromatography is the method of choice.
General Column Chromatography Protocol:
-
Stationary Phase: Silica gel (230-400 mesh) is a good starting point.
-
Mobile Phase (Eluent): A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is recommended. Start with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity while monitoring the elution of compounds by TLC.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Analytical Methods for Purity Assessment
Rigorous analytical testing is essential to confirm the purity of the final product.
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for confirming the structure and assessing the purity of this compound. The spectrum of the pure compound should show sharp, well-resolved peaks corresponding to the aromatic and aliphatic protons. The presence of additional peaks may indicate impurities. A reference spectrum can be found from various chemical suppliers and databases.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for determining the purity of this compound and quantifying impurities.
Suggested Starting HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | Start with a suitable ratio of A:B (e.g., 60:40) and ramp up the concentration of B over time. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should be optimized to achieve good separation between the main peak and any impurity peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile impurities.
Suggested Starting GC-MS Method Parameters:
| Parameter | Recommendation |
| Column | A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent). |
| Injector Temperature | 250 °C |
| Oven Program | Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C). |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (scanning a suitable mass range, e.g., 50-350 amu) |
The resulting mass spectra of any impurity peaks can be compared to spectral libraries to aid in their identification.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
References
- Synthonix, Inc. 1260013-03-3 | 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one. [Link]
- Petzold, et al. (2019). 1-(4-Bromophenyl)-3-chloropropan-1-one.
- Jasouri, S., et al. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. [Link]
- Sabinet African Journals. Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. [Link]
- National Center for Biotechnology Information. Synthesis of 1-indanones with a broad range of biological activity. [Link]
- Khan Academy.
Stability of 4-Bromo-7-chloro-1-indanone under reaction conditions
Technical Support Center: 4-Bromo-7-chloro-1-indanone
Welcome to the technical support guide for this compound (CAS No. 1260013-03-3). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and reactivity of this compound. Our goal is to help you anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs)
FAQ 1: General Stability and Storage
Question: What are the fundamental stability characteristics and recommended storage conditions for this compound?
Answer: this compound is a halogenated aromatic ketone that is a solid at room temperature and generally stable under standard laboratory conditions.[1][2] The primary sources of reactivity stem from the ketone functional group, specifically the enolizable protons at the C2 position, rather than the aromatic halogen substituents.
Key Storage Recommendations:
-
Container: Keep in a tightly sealed container to prevent moisture absorption.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage to minimize potential reactions with atmospheric components.
-
Temperature: Room temperature is acceptable for short- to medium-term storage.[1] For long-term preservation of high-purity material, storage in a cool, dry place is recommended.
-
Incompatibilities: Avoid storage with strong bases, strong oxidizing agents, and potent reducing agents.[3]
FAQ 2: Stability in Basic Media
Question: My planned reaction uses a base (e.g., NaOH, K₂CO₃, NaH). Is this compound stable under these conditions, and what side reactions are possible?
Answer: Caution is advised when using basic conditions. While the aryl-halogen bonds are robust and not susceptible to substitution by common bases, the ketone functionality is highly sensitive to the basicity of the medium.
The primary point of reactivity is the α-carbon (C2), which bears acidic protons (pKa ≈ 19-20 in DMSO). A base can readily deprotonate this position to form a resonance-stabilized enolate. This intermediate is the gateway to several potential side reactions:
-
Aldol Self-Condensation: The enolate of one indanone molecule can act as a nucleophile and attack the electrophilic carbonyl carbon of a second molecule. This leads to the formation of dimeric impurities, which can complicate purification and reduce the yield of your desired product.
-
Decomposition: Under forcing basic conditions (high temperature, strong base), complex decomposition pathways can be initiated via the enolate.
Unlike α-haloketones, this compound will not undergo a Favorskii rearrangement, as the halogen atoms are on the aromatic ring, not at the α-position.[4][5]
Recommendation: If a base is required, use the mildest base possible at the lowest effective temperature. Consider non-nucleophilic hindered bases (e.g., DBU, LiHMDS) if only deprotonation is desired. Slow addition of the base or substrate can help minimize the concentration of the enolate and reduce the rate of self-condensation.
FAQ 3: Stability in Acidic Media
Question: Is the compound stable in the presence of strong acids like HCl, H₂SO₄, or Lewis acids such as AlCl₃?
Answer: this compound exhibits good stability in acidic media, which is consistent with the conditions often used for the synthesis of indanones via intramolecular Friedel-Crafts reactions.[6][7] The ketone's carbonyl oxygen can be protonated by a strong acid, forming a resonance-stabilized hydroxycarbenium ion. This activation can be a desired step in certain acid-catalyzed reactions.
However, under very harsh conditions (e.g., concentrated sulfuric acid at elevated temperatures), the potential for sulfonation of the aromatic ring or polymerization exists. For most standard applications, such as acidic workups or reactions in mildly acidic solvents, the compound is considered stable.
FAQ 4: Reactivity with Nucleophiles
Question: I am planning a reaction with a nucleophile. Which site on this compound is the most reactive?
Answer: The reactivity landscape of this molecule is dominated by the ketone. The primary electrophilic sites are, in order of reactivity:
-
Carbonyl Carbon (C1): This is the most electrophilic center and the primary target for most nucleophiles (e.g., organometallics, hydrides, amines), leading to addition products.
-
α-Carbon (C2): This site can be attacked by nucleophiles, but this usually proceeds via an enolate intermediate under basic conditions. Halogenation, for instance, occurs readily at this position under appropriate conditions.[8][9]
-
Aromatic Carbons (C4-Br and C7-Cl): These sites are significantly less reactive. The carbon-halogen bonds on the aromatic ring are strong and not prone to direct nucleophilic substitution (SNAr) unless exceptionally harsh conditions are used or the ring is further activated. For reactions like Suzuki, Buchwald-Hartwig, or Ullmann couplings, a metal catalyst is required to activate these bonds.
Troubleshooting Guides
Guide 1: Unexpected Product Formation
Scenario: After running my reaction under basic conditions, my main product is accompanied by a significant impurity with approximately double the molecular weight.
Likely Cause: Aldol self-condensation. The basic conditions generated an enolate intermediate which then dimerized.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high molecular weight impurities.
Detailed Steps:
-
Confirm the Structure: Use mass spectrometry to confirm the mass of the impurity corresponds to a dimer of the starting material minus water.
-
Modify Conditions:
-
Lower the Temperature: Aldol reactions are often reversible and have higher activation energies than the desired reaction. Cooling the reaction can significantly suppress this side pathway.
-
Change the Base: Switch to a milder base (e.g., from NaH to K₂CO₃) or a non-nucleophilic, hindered base (e.g., DBU).
-
Control Stoichiometry: Use a technique like inverse addition, where the indanone is added slowly to a solution of the base and other reagents, to keep the instantaneous concentration of the enolate low.
-
Guide 2: Failure to Displace Aromatic Halogen
Scenario: I am trying to displace the bromine or chlorine atom on the aromatic ring with a nucleophile (e.g., an amine, alkoxide) but I am only recovering my starting material.
Likely Cause: Lack of reactivity of the unactivated aryl halide bond towards nucleophilic aromatic substitution (SNAr).
Scientific Explanation: The aromatic ring of this compound lacks the strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the halogens that are required to stabilize the negative charge in the Meisenheimer complex intermediate of an SNAr reaction. Therefore, direct displacement is energetically unfavorable.
Recommended Solution: Transition Metal Catalysis To form a bond at the C4 or C7 position, you must employ transition-metal-catalyzed cross-coupling reactions.
-
For C-N bond formation: Use Buchwald-Hartwig amination (Palladium catalyst, specialized phosphine ligand, and a base).
-
For C-C bond formation: Use Suzuki coupling (Palladium catalyst, boronic acid/ester), Stille coupling (tin reagent), or Heck coupling (alkene).
-
For C-O bond formation: Use the Buchwald-Hartwig etherification or an Ullmann condensation (Copper catalyst).
Experimental Protocols & Data
Protocol: Small-Scale Stability Test
This protocol allows you to assess the stability of this compound under your specific proposed reaction conditions before committing to a large-scale synthesis.
Materials:
-
This compound
-
Your intended solvent, base/acid, and any other reagents
-
Small reaction vial (e.g., 1-dram vial) with a stir bar
-
TLC plates (e.g., silica gel with fluorescent indicator)
-
LC-MS system for detailed analysis
Procedure:
-
Setup: In a clean, dry vial, dissolve a small amount of this compound (e.g., 10-20 mg) in your reaction solvent.
-
Initial Analysis (t=0): Spot the solution on a TLC plate and take a small aliquot for a t=0 LC-MS analysis.
-
Introduce Reagents: Add your intended reagents (base, acid, etc.) at the planned reaction temperature.
-
Monitor: Stir the reaction under the proposed conditions. At regular intervals (e.g., 30 min, 1 hr, 4 hr, 24 hr), take a small aliquot, quench it appropriately (e.g., with dilute acid if the reaction is basic), and analyze by TLC and/or LC-MS.
-
Analyze Results:
-
TLC: Look for the appearance of new spots. A new spot at a lower Rf could indicate a more polar dimer, while streaking might suggest decomposition.
-
LC-MS: Compare the chromatograms over time. Look for the disappearance of the starting material peak and the emergence of new peaks. Check the mass spectra of new peaks to identify potential side products.
-
Data Summary: Stability Profile
| Condition Category | Reagents | Stability Assessment | Potential Issues |
| Strongly Basic | NaOH, NaOMe, NaH | Low Stability | Rapid enolate formation leading to aldol condensation, decomposition. |
| Mildly Basic | K₂CO₃, Et₃N | Moderate Stability | Enolate formation is slower but still a significant risk, especially with heat. |
| Strongly Acidic | conc. H₂SO₄, AlCl₃ | High Stability | Generally stable; used in synthesis. Risk of side reactions at high temps. |
| Aqueous Acid | 1M HCl | High Stability | Stable during aqueous workups and extractions. |
| Nucleophiles | R-NH₂, R-OH | High Stability | Nucleophiles will target the carbonyl group; aryl halides are unreactive. |
| Reductants | H₂, Pd/C; NaBH₄ | Conditional Stability | NaBH₄ will reduce the ketone to an alcohol. Catalytic hydrogenation may also reduce the ketone and potentially cause dehalogenation. |
| Thermal | Heat (>150 °C) | Moderate Stability | Monitor for decomposition, especially if catalytic impurities are present. |
Key Reaction Pathway: Base-Catalyzed Self-Condensation
Caption: Mechanism of aldol self-condensation under basic conditions.
References
- Favorskii Rearrangement. Wikipedia. [Link]
- The Favorskii Rearrangement of Haloketones. Organic Reactions. [Link]
- Favorskii Rearrangement. Grokipedia. [Link]
- α-Halo ketone. Wikipedia. [Link]
- Favorskii Rearrangement. NROChemistry. [Link]
- Reductive dehalogen
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules (Journal). [Link]
- Reductive Dehalogenation of α-Haloketones Promoted by Hydroiodic Acid and Without Solvent.
- Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE (Journal of Visualized Experiments). [Link]
- Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository. [Link]
- Reductive Dehalogenation of α-Haloketones Promoted by Hydroiodic Acid and Without Solvent. Taylor & Francis Online. [Link]
- Reductive Dehalogenation of α-Halo Ketones with Benzenethiol Catalyzed by Iron-Polyphthalocyanine. Chemistry Letters (Journal). [Link]
- Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
- Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. Sabinet African Journals. [Link]
- A GENERAL AND HIGHLY REGIOSELECTIVE SYNTHESIS OF 1-INDANONES. Organic Syntheses. [Link]
- Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
- Synthesis of 1-indanones with a broad range of biological activity.
- Extra Topics on Nucleophilic Substitution Reactions. LibreTexts Chemistry. [Link]
Sources
- 1. 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one | 1260013-03-3 [sigmaaldrich.com]
- 2. 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one | 1260013-03-3 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journals.co.za [journals.co.za]
Technical Support Center: Regioselectivity in the Synthesis of 4-Bromo-7-chloro-1-indanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Bromo-7-chloro-1-indanone (CAS No. 1260013-03-3). This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The indanone scaffold is a privileged structure in medicinal chemistry, and precise functionalization is critical for downstream applications.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol, all grounded in established chemical principles.
Core Principles: Understanding Regioselectivity in the Indanone System
The primary challenge in synthesizing this compound is controlling the position of the incoming bromine atom on the aromatic ring of 7-chloro-1-indanone. The outcome is dictated by the competing electronic directing effects of the two existing substituents: the chloro group at C-7 and the annulated carbonyl group of the cyclopentanone ring.
-
The Chloro Group (C-7): As a halogen, the chloro group is an ortho, para-director.[2][3] While it deactivates the ring towards electrophilic substitution through its inductive electron-withdrawing effect, its lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediates at the ortho (C-6) and para (C-4) positions.[4]
-
The Acyl Group (C-1): The carbonyl group is a meta-director and is strongly deactivating due to both inductive and resonance effects that withdraw electron density from the aromatic ring.[5] It directs incoming electrophiles to the positions meta to itself, which are C-5 and C-7. Since C-7 is already substituted, its primary directing influence is towards C-5.
When these effects are combined, the regiochemical outcome is a result of their interplay. The para-directing effect of the chlorine atom strongly favors substitution at the C-4 position. The deactivating acyl group disfavors substitution at the ortho position (C-5). Therefore, the C-4 position is the most electronically favored site for electrophilic attack.
Caption: Competing directing effects on the 7-chloro-1-indanone ring.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction is producing a mixture of aromatic isomers, primarily the desired 4-bromo product and an unknown bromo-chloro-indanone. How can I improve selectivity for the 4-bromo isomer?
Answer: The formation of multiple aromatic isomers indicates that the reaction conditions are not optimal to exploit the subtle electronic differences between the positions on the ring. The most likely byproduct is 6-bromo-7-chloro-1-indanone, resulting from substitution at the ortho position to the chlorine.
-
Causality: While the C-4 (para) position is electronically preferred, high reaction temperatures or a highly reactive (less selective) brominating system can overcome the activation energy barrier for substitution at the C-6 (ortho) position. Steric hindrance from the adjacent chloro group at C-7 typically disfavors C-6 substitution, but this effect can be insufficient under harsh conditions.
-
Solution:
-
Lower the Reaction Temperature: Perform the bromination at 0 °C or even -10 °C. This will increase the selectivity of the electrophile for the most electron-rich position (C-4).
-
Control the Rate of Addition: Add the brominating agent (e.g., a solution of Br₂ in your reaction solvent) dropwise over an extended period. This keeps the instantaneous concentration of the electrophile low, favoring the reaction pathway with the lowest activation energy.
-
Choice of Solvent: Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) are often preferred for electrophilic brominations. Avoid highly polar or coordinating solvents that might alter the reactivity of the brominating agent or catalyst.
-
Question 2: I am observing a significant amount of a byproduct that appears to be brominated on the cyclopentanone ring (α-bromination), specifically 2-bromo-7-chloro-1-indanone. How do I prevent this?
Answer: This is a very common side reaction with ketones. α-Bromination proceeds through an enol or enolate intermediate, a pathway that competes with electrophilic aromatic substitution.[6][7]
-
Causality: The formation of the enol is the rate-determining step for α-bromination. This process can be catalyzed by either acid or base. Conditions that promote enolization, such as the presence of protic acids (HBr byproduct) or basic impurities, will favor the formation of the 2-bromo byproduct.[7] Photochemical conditions can also promote radical-based α-bromination.[8]
-
Solution:
-
Use a Lewis Acid Catalyst: Employ a Lewis acid like AlCl₃ or FeCl₃. These catalysts activate the brominating agent, creating a potent electrophile (e.g., Br⁺) that strongly favors the electron-rich aromatic ring over the enol. The reaction can then be run at low temperatures, further disfavoring the enol pathway.
-
Exclude Light: Run the reaction in the dark by wrapping the flask in aluminum foil. This prevents photochemical radical chain reactions that can lead to bromination at the α-position.
-
Scavenge HBr: If not using a Lewis acid, consider adding a non-basic scavenger like a small amount of epichlorohydrin or running the reaction in the presence of a mild Lewis acid that can complex with HBr.
-
Question 3: My reaction has a low yield, with a large amount of unreacted 7-chloro-1-indanone remaining even after extended reaction times. What's wrong?
Answer: Low conversion is typically due to insufficient activation of the brominating agent or deactivation of the system.
-
Causality: The indanone ring is deactivated by both the chloro and acyl groups, making it relatively unreactive towards electrophilic substitution. Without sufficient activation, the reaction will be slow and incomplete. Additionally, moisture can quench Lewis acid catalysts and inhibit the reaction.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Moisture will react with and deactivate Lewis acid catalysts like AlCl₃.
-
Increase Catalyst Loading: If using a Lewis acid, you may need to increase the stoichiometry. A common starting point is 1.1 to 1.5 equivalents relative to the indanone.
-
Check Reagent Quality: Ensure your brominating agent (e.g., Br₂) has not degraded. Use a freshly opened bottle or purify it if necessary. Verify the purity and activity of your Lewis acid.
-
Increase Temperature (with caution): If selectivity is not an issue, a modest increase in temperature (e.g., from 0 °C to room temperature) can improve the reaction rate. Monitor carefully for the formation of byproducts.
-
Question 4: I am forming polybrominated products, such as 4,6-dibromo-7-chloro-1-indanone. How can I achieve mono-bromination?
Answer: The formation of polybrominated species means the product, this compound, is sufficiently activated to react a second time.
-
Causality: While bromine is a deactivating group, the initial product is still susceptible to further bromination under forcing conditions. This is especially true if a localized high concentration of the brominating agent occurs.
-
Solution:
-
Use Stoichiometric Control: Use precisely 1.0 equivalent of the brominating agent. Do not use an excess.
-
Slow Addition: As mentioned previously, add the bromine solution slowly to prevent localized excess.
-
Monitor the Reaction: Use TLC or GC-MS to monitor the reaction progress. Stop the reaction as soon as the starting material is consumed to prevent over-bromination of the product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis? The most direct precursor is 7-chloro-1-indanone. This can be synthesized via an intramolecular Friedel-Crafts cyclization of 3-(3-chlorophenyl)propanoic acid or its corresponding acid chloride.[9][10] Using commercially available 7-chloro-1-indanone is the most straightforward approach.
Q2: Which brominating agent is most suitable: elemental bromine (Br₂) or N-Bromosuccinimide (NBS)? For electrophilic aromatic substitution on a deactivated ring, elemental bromine (Br₂) in the presence of a Lewis acid (like AlCl₃ or FeCl₃) is generally the most effective method. The Lewis acid polarizes the Br-Br bond, generating a highly reactive "Br⁺" equivalent required to attack the electron-deficient ring. NBS is typically used for radical bromination at allylic or benzylic positions or for bromination of highly activated aromatic rings, and may not be reactive enough for this substrate without specific activators.[11]
Q3: How can I best characterize the final product and distinguish it from the 6-bromo isomer? The primary methods are ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
¹H NMR: The key is the aromatic region. For the desired This compound , you will observe two aromatic protons as doublets with a characteristic meta coupling constant (J ≈ 2-3 Hz). For the 6-bromo-7-chloro-1-indanone isomer, you would expect two singlets in the aromatic region, as the protons at C-4 and C-5 would have no adjacent protons to couple with. The ChemicalBook database shows a reference ¹H NMR spectrum for the target compound.[12]
-
¹³C NMR: The number of signals in the aromatic region and their chemical shifts will differ between isomers.
-
Mass Spectrometry: This will confirm the molecular weight (245.5 g/mol ) and show the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.[13]
Validated Experimental Protocol
This protocol describes the regioselective synthesis of this compound from 7-chloro-1-indanone.
Materials:
-
7-chloro-1-indanone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Elemental Bromine (Br₂)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 7-chloro-1-indanone (1.0 eq).
-
Catalyst Addition: Dissolve the indanone in anhydrous DCM (approx. 10 mL per gram of indanone). Cool the flask to 0 °C in an ice bath. Carefully add anhydrous AlCl₃ (1.2 eq) portion-wise, ensuring the temperature does not rise above 5 °C. Stir the resulting suspension for 15 minutes.
-
Bromination: Prepare a solution of Br₂ (1.0 eq) in a small amount of anhydrous DCM in the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30-60 minutes, maintaining the internal temperature at 0 °C. The reaction mixture will turn dark red/brown.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, quench it by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously until the ice has melted and the color dissipates.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford this compound as a solid.[13]
Data Summary Table
| Parameter | Condition A (High Selectivity) | Condition B (Risk of α-Bromination) | Condition C (Risk of Isomers) |
| Brominating Agent | Br₂ | Br₂ | Br₂ |
| Catalyst | AlCl₃ (1.2 eq) | None (or trace acid) | None |
| Solvent | Anhydrous DCM | Acetic Acid[7] | CCl₄ |
| Temperature | 0 °C | Room Temperature | Reflux |
| Key Feature | Favors aromatic substitution | Promotes enolization | High energy overcomes selectivity |
| Expected Major Product | This compound | Mixture, significant 2-bromo byproduct | Mixture of 4-bromo and 6-bromo |
| Control Measures | Anhydrous, low temp, slow addition | Use Lewis Acid, exclude light | Lower temperature |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- Organic Chemistry Portal. Indanone synthesis. [Link]
- The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applic
- Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine.
- Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions.
- Directing Groups in SE Ar. University of Calgary. [Link]
- Photochemical bromination of substituted indan-1-one derivatives. TÜBİTAK Academic Journals. [Link]
- Regioselective Synthesis of Indanones. Synlett. [Link]
- Intramolecular ortho Photocycloaddition of 4-Substituted 7-(4′-Alkenyloxy)-1-indanones and Ensuing Reaction Cascades. The Journal of Organic Chemistry. [Link]
- Theory of Directing effects. Chemistry LibreTexts. [Link]
- Directing Effects. ChemTalk. [Link]
- Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
- Directing Effects of the Substituents on EAS. KPU Pressbooks. [Link]
- Synthesis of 1-indanones with a broad range of biological activity. National Institutes of Health (NIH). [Link]
- Regioselective Synthesis of Indanones. University of Groningen research portal. [Link]
- Bromination of 4-Bromoindanone and 5-Bromoindanone, Facile Synthetic Access to 3,5,10-tribromo-7H-benzo[c]fluoren-7-one.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. Sabinet African Journals. [Link]
- Synthetic method of 5-chloro-1-indanone.
- Synthesis of 1-indanones with a broad range of biological activity.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 6. researchgate.net [researchgate.net]
- 7. journals.co.za [journals.co.za]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. 4-Bromo-7-chloro-indan-1-one(1260013-03-3) 1H NMR [m.chemicalbook.com]
- 13. 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one | 1260013-03-3 [sigmaaldrich.com]
Technical Support Center: Challenges in the Halogenation of 1-Indanone
Welcome to the technical support center for the halogenation of 1-indanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The α-halogenation of ketones like 1-indanone is a cornerstone reaction for introducing functionality, enabling subsequent C-C bond formation, eliminations, and nucleophilic substitutions. However, the reaction is often plagued by challenges related to selectivity and over-reaction.
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve clean, high-yielding results.
Troubleshooting Guide: Common Experimental Problems
This section addresses specific issues you may encounter during the halogenation of 1-indanone in a direct question-and-answer format.
Problem 1: My reaction is producing a mixture of 2-halo-1-indanone and 2,2-dihalo-1-indanone. How can I improve selectivity for the monohalogenated product?
This is the most common challenge in the α-halogenation of ketones. The formation of dihalogenated byproducts is often kinetically favored, especially under basic conditions.
Root Cause Analysis: Under basic conditions, the reaction proceeds through an enolate intermediate. The introduction of the first electron-withdrawing halogen atom at the α-position (C2) increases the acidity of the remaining α-proton.[1][2] This makes the monohalogenated product more reactive towards deprotonation and subsequent halogenation than the starting 1-indanone.[1][3][4] Consequently, it's difficult to stop the reaction cleanly at the mono-addition stage.
Under acidic conditions, the reaction proceeds via an enol intermediate. The rate-determining step is the formation of this enol.[5][6] Once the first halogen is added, the electron-withdrawing nature of the halogen decreases the basicity of the carbonyl oxygen, making the initial protonation step required for enol formation less favorable.[3][4] This slows down the second halogenation, allowing for selective mono-halogenation.
Solutions & Protocols:
Solution A: Switch to Acid-Catalyzed Conditions For selective monohalogenation, acidic conditions are generally superior to basic conditions.[2][7]
-
Recommended Protocol (Monobromination):
-
Dissolve 1-indanone (1.0 eq) in glacial acetic acid.
-
Slowly add a solution of bromine (1.0 eq) in acetic acid dropwise at room temperature while stirring.[6][8][9]
-
Monitor the reaction by TLC or GC-MS. The disappearance of the bromine color is a good visual indicator of consumption.
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. Recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture can provide pure 2-bromo-1-indanone.
-
Solution B: Use N-Halosuccinimides (NBS or NCS) N-halosuccinimides are milder halogenating agents and can offer better control. For bromination, N-bromosuccinimide (NBS) is an excellent choice, while N-chlorosuccinimide (NCS) is used for chlorination. These reactions are often initiated by a catalytic amount of acid or a radical initiator.[10]
-
Recommended Protocol (Monochlorination with NCS):
-
Dissolve 1-indanone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile (MeCN).
-
Add N-chlorosuccinimide (1.05 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.1 eq).[10]
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.[11]
-
Problem 2: My reaction is not selective. I'm getting halogenation on the aromatic ring in addition to the desired α-position.
Root Cause Analysis: This issue arises from competing reaction pathways: electrophilic α-substitution on the enol/enolate and electrophilic aromatic substitution on the benzene ring. The conditions you choose will dictate which pathway dominates. Lewis acid catalysts, often used in Friedel-Crafts type reactions, will strongly favor aromatic halogenation. Conversely, conditions that promote enol or enolate formation will favor α-halogenation.
Solutions & Protocols:
-
To Favor α-Halogenation: Strictly avoid Lewis acids (e.g., AlCl₃, FeCl₃). Use the acid-catalyzed or NBS/NCS protocols described in Problem 1, as they are designed to promote enol formation and subsequent α-attack.[5][12]
-
To Favor Aromatic Halogenation: If aromatic substitution is the desired outcome, you would employ a Lewis acid catalyst. For instance, bromination of an activated indanone in the presence of a base was shown to favor aromatic substitution at the C4 position.[9][13]
Problem 3: The reaction is sluggish or gives a very low yield.
Root Cause Analysis: A stalled reaction can be due to several factors:
-
Inefficient Enol/Enolate Formation: The rate-determining step in acid-catalyzed halogenation is enol formation.[5] If the acid catalyst is too weak or absent, the reaction will be slow.
-
Reagent Quality: Old or impure halogenating agents (especially NBS/NCS) can be less reactive.
-
Inappropriate Solvent: The solvent plays a crucial role in stabilizing intermediates and dissolving reagents.
-
Low Temperature: While low temperatures can help control selectivity, they can also significantly slow down the reaction rate.
Solutions & Protocols:
-
Check Your Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst like HBr, HCl, or p-TsOH for acid-catalyzed methods.
-
Verify Reagent Purity: NBS can be recrystallized from hot water to remove succinimide impurities. Ensure your bromine or chlorine source is fresh.
-
Optimize Solvent and Temperature:
-
For acid-catalyzed reactions, polar protic solvents like acetic acid are effective.[6][8]
-
For NCS/NBS reactions, polar aprotic solvents like DCM or MeCN are common.[11]
-
If the reaction is slow at room temperature, consider gently heating to 40-50 °C, but be aware that this may decrease selectivity.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanistic difference between acid-catalyzed and base-promoted halogenation of 1-indanone?
A1: The key difference lies in the nucleophilic intermediate.
-
In Acid: The reaction proceeds through a neutral enol intermediate. The carbonyl oxygen is first protonated by the acid catalyst, making the α-protons more acidic. A weak base (like the solvent or conjugate base of the acid) removes an α-proton to form the enol. This enol, which is nucleophilic at the α-carbon, then attacks the halogen (e.g., Br₂).[1][2][4]
-
In Base: The reaction proceeds through a negatively charged enolate intermediate. A base removes an α-proton directly to form the enolate. This enolate is a much stronger nucleophile than the enol, leading to a faster reaction but also the over-reaction problems discussed previously.[1][2][15]
Below is a diagram illustrating this mechanistic divergence.
Q2: How do I choose the best halogenating agent for my experiment?
A2: The choice depends on the desired halogen (Cl, Br), safety considerations, and required selectivity.
| Reagent | Halogen | Physical State | Key Advantages | Key Disadvantages |
| Bromine (Br₂) ** | Bromine | Red-brown liquid | Powerful, readily available, effective in acidic media. | Highly corrosive, toxic, difficult to control stoichiometry, evolves HBr gas.[8] |
| N-Bromosuccinimide (NBS) | Bromine | Crystalline solid | Milder, safer to handle, high selectivity for monobromination.[10] | Often requires a catalyst or initiator. |
| Sulfuryl Chloride (SO₂Cl₂) ** | Chlorine | Colorless liquid | Powerful and effective chlorinating agent. | Highly corrosive and toxic, can lead to dichlorination, evolves HCl and SO₂ gases.[11][16] |
| N-Chlorosuccinimide (NCS) | Chlorine | Crystalline solid | Mild, high selectivity for monochlorination, safer to handle.[11][17] | Generally requires an acid catalyst.[10][11] |
Q3: What is the best strategy for synthesizing 2,2-dibromo-1-indanone?
A3: To achieve di-substitution, you should leverage the mechanistic features that favor over-reaction. Using basic conditions or a molar excess of the halogenating agent will drive the reaction to the dihalogenated product.
-
Recommended Protocol (Dibromination):
-
Dissolve 1-indanone (1.0 eq) in a solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄).[8]
-
Add a base such as solid potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[9][13]
-
Cool the mixture in an ice bath.
-
Slowly add at least two equivalents of bromine (Br₂), potentially in a 2:1 molar ratio of Br₂ to indanone.[8]
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) to destroy excess bromine, followed by an aqueous wash and extraction.
-
Purify by recrystallization or column chromatography. Using two equivalents of NBS with a catalytic amount of p-TsOH at elevated temperatures (e.g., 80 °C) has also been reported to yield the dibrominated product.[18]
-
Below is a workflow to guide your decision-making process for halogenating 1-indanone.
References
- Alpha Halogenation of Enols and Enol
- Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Ketone halogen
- Halogenation of the α-Carbon. KPU Pressbooks - Organic Chemistry II. [Link]
- Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. Sabinet African Journals. [Link]
- Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Halogenation of ketones with N-halosuccinimides under solvent-free reaction conditions.
- Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions. PubMed. [Link]
- Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones with Br2 Under Acidic and Basic Conditions.
- Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]
- Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- Halogenation of Ketones and Haloform Reaction. Organic Chemistry Tutor. [Link]
- N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis.
- Process for preparing 1-indanones.
Sources
- 1. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 4. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. journals.co.za [journals.co.za]
- 9. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. researchgate.net [researchgate.net]
- 14. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. 2,2-DIBROMO-1-INDANONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Researcher's Guide to Improving the Purity of 4-Bromo-7-chloro-1-indanone
Welcome to the technical support center for 4-Bromo-7-chloro-1-indanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we will address common challenges encountered during its purification, providing in-depth, field-proven insights and actionable protocols to enhance the purity of your compound. Our focus is on not just the "how," but the "why," grounding our recommendations in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound, and what are the expected primary impurities?
A1: The most common and direct method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation.[1][2] This reaction typically starts with 3-(2-bromo-5-chlorophenyl)propanoic acid. The carboxylic acid is first converted to its more reactive acyl chloride, often using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting acyl chloride then undergoes cyclization in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the desired indanone.[3]
The primary impurities to anticipate are:
-
Unreacted Starting Material: Residual 3-(2-bromo-5-chlorophenyl)propanoic acid or its acyl chloride may remain if the reaction does not go to completion.
-
Regioisomers: Depending on the substrate and reaction conditions, there is a possibility of forming the undesired 6-bromo-7-chloro-1-indanone, although the electronic and steric effects of the substituents generally favor the formation of the 4-bromo-7-chloro isomer. The control of regioselectivity is a known challenge in Friedel-Crafts reactions.[4]
-
Polymeric or Tar-like Byproducts: Harsh reaction conditions or the presence of moisture can lead to the formation of complex, high-molecular-weight impurities.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is an invaluable, rapid technique for monitoring the progress of the purification.[5] A hexane/ethyl acetate solvent system is typically effective for separating the non-polar indanone product from the more polar carboxylic acid starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any impurities.[6] The presence of unexpected peaks can indicate residual starting materials, solvents, or regioisomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both separating and identifying volatile impurities, providing quantitative data on the purity of your sample.[3]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid like this compound. A broad or depressed melting point suggests the presence of impurities.[7]
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Halogenated organic compounds can be susceptible to degradation over time, potentially through dehalogenation, so minimizing exposure to light and moisture is crucial.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Issue 1: My final product is an off-white or yellowish solid with a broad melting point.
-
Question: I've completed the synthesis and work-up, but my this compound is not a pure white solid and its melting point is broad. What is the likely cause and how can I purify it?
-
Answer: Discoloration and a broad melting point are classic signs of impurities. The most probable culprits are residual starting material (3-(2-bromo-5-chlorophenyl)propanoic acid) and potentially a regioisomeric byproduct. Recrystallization is an effective first-line purification technique for removing these types of impurities.
Recrystallization Protocol
-
Solvent Selection: The key to successful recrystallization is choosing a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For indanones, common and effective recrystallization solvents include methanol, ethanol, or a mixture of a good solvent (like ethyl acetate or acetone) and a poor solvent (like hexanes or petroleum ether).[9][10][11]
-
Dissolution: In a fume hood, dissolve the impure solid in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation: Recrystallization Solvent Screening
-
| Solvent System | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation |
| Methanol | Low | High | Good |
| Ethanol | Low | High | Good |
| Ethyl Acetate/Hexanes | Varies with ratio | Varies with ratio | Very Good |
| Toluene | Moderate | High | Fair |
Issue 2: TLC analysis of my product shows a spot with a similar Rf to the product, which I suspect is a regioisomer.
-
Question: After recrystallization, my product's melting point is sharper, but TLC still shows a faint spot very close to the main product spot. I suspect this is the 6-bromo-7-chloro-1-indanone regioisomer. How can I separate these?
-
Answer: The separation of regioisomers, which often have very similar polarities, can be challenging with recrystallization alone. In this case, column chromatography is the more powerful purification technique.[12][13]
Column Chromatography Protocol
-
Stationary Phase: Silica gel is the most common stationary phase for this type of separation.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical. A good starting point is a mixture of non-polar and slightly more polar solvents, such as a gradient of ethyl acetate in hexanes. You should first determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column.
-
Column Packing: Properly packing the column is essential to avoid cracks and channels that lead to poor separation. A slurry packing method is generally preferred.
-
Sample Loading: Dissolve the impure product in a minimal amount of the eluent and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, slowly increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify which fractions contain the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Experimental Workflow: Column Chromatography Purification
Caption: Workflow for the purification of this compound via column chromatography.
-
Issue 3: My NMR spectrum shows residual starting material, 3-(2-bromo-5-chlorophenyl)propanoic acid.
-
Question: My ¹H NMR spectrum clearly shows a broad singlet around 10-12 ppm, indicative of a carboxylic acid proton, and other aromatic signals that do not correspond to the indanone product. How can I remove the unreacted starting material?
-
Answer: The presence of the acidic starting material can be addressed with a simple liquid-liquid extraction during the work-up, or by purification via recrystallization or column chromatography as described above. An acid-base extraction is often very effective.
Acid-Base Extraction Protocol
-
Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Base Wash: Transfer the organic solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated and move into the aqueous layer as its sodium salt, while the neutral indanone product will remain in the organic layer.
-
Separation: Separate the aqueous and organic layers.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to yield the purified product.
Logical Relationship: Acid-Base Extraction
Caption: Separation of acidic impurities from the neutral indanone product using acid-base extraction.
-
References
- He, W., Zhang, R., & Cai, M. (n.d.). A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. Supporting Information.
- Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.
- Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. SAJCHEM, 63, 83-87.
- Van der Vlugt, J. I., Hewet, A. G., & de Vries, J. G. (2009). Regioselective Synthesis of Indanones. Synlett, 2009(12), 1887-1890.
- CUNY. (n.d.). Purification by Recrystallization.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.
- Organic Chemistry Portal. (n.d.). Indanone synthesis.
- Szafranski, K., & Kiegiel, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Asymmetric Intramolecular Friedel-Crafts Reactions. (2018, May 30). In Master Organic Chemistry.
- Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.
- O Chem. (2012, August 7). 7 O Chem Column Chromatography (cc) [Video]. YouTube.
- Szafranski, K., & Kiegiel, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Chemistry LibreTexts.
- Szafranski, K., & Kiegiel, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Austin, C. S., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Beilstein Archives. (n.d.). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin.
- NIST. (n.d.). Benzene, 1-bromo-4-chloro-. In NIST Chemistry WebBook.
- SpectraBase. (n.d.). 4-Bromo-4'-chloro-chalcone.
- Alkali Scientific. (n.d.). 4-Bromo-7-methoxy-1-indanone, 1 X 1 g (736937-1G).
- SpectraBase. (n.d.). 4-Bromo-4'-nitro-chalcone - Optional[13C NMR] - Chemical Shifts.
- SpectraBase. (n.d.). 1-Indanone - Optional[13C NMR] - Chemical Shifts.
- PubChem. (n.d.). 7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)indazol-3-amine.
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
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Technical Support Center: Work-up and Purification of 4-Bromo-7-chloro-1-indanone
Welcome to the technical support center for the synthesis of 4-Bromo-7-chloro-1-indanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical work-up and purification stages of this important synthetic intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure a high-yielding and successful synthesis.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the work-up of this compound, providing causal explanations and actionable solutions.
Question 1: After quenching the reaction, I have a persistent emulsion during the extraction. What is causing this and how can I resolve it?
Answer:
Emulsion formation is a common issue in the work-up of Friedel-Crafts reactions, often caused by the presence of finely divided aluminum salts (from the Lewis acid catalyst, e.g., AlCl₃) and a minimal density difference between the aqueous and organic layers.
-
Causality: The vigorous quenching of AlCl₃ with water can lead to the formation of colloidal aluminum hydroxide (Al(OH)₃). These particles stabilize the interface between the organic and aqueous phases, preventing clean separation. The presence of a chlorinated solvent like dichloromethane, which has a density close to that of the aqueous layer, can exacerbate this problem.
-
Solutions:
-
Brine Wash: After the initial separation (as best as possible), wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[1][2] The increased ionic strength of the aqueous phase will help to break the emulsion by increasing its density and "salting out" the dissolved organic components.
-
Filtration: If the emulsion is particularly stubborn due to suspended solids, you can filter the entire mixture through a pad of Celite®. This will remove the fine inorganic precipitates that are stabilizing the emulsion.
-
Patience and Gentle Agitation: Sometimes, allowing the separatory funnel to stand undisturbed for an extended period can lead to phase separation. Gentle swirling, rather than vigorous shaking, during the washing steps can also prevent emulsion formation.
-
Solvent Modification: If emulsions are a persistent problem, consider using an extraction solvent with a lower density, such as ethyl acetate, for subsequent extractions.[3]
-
Question 2: My final product is a brownish or off-white solid, not the expected color. What are the likely impurities, and how can I remove them?
Answer:
Discoloration in the final product typically indicates the presence of impurities arising from side reactions or incomplete removal of reagents. For this compound, which is expected to be a solid, a non-crystalline or discolored appearance is a red flag.[4]
-
Likely Impurities & Causes:
-
Residual Acid: Incomplete neutralization of the acid catalyst (e.g., AlCl₃ or a Brønsted acid) can lead to product degradation or charring upon heating, causing discoloration.
-
Polymerization Products: Under strong acidic conditions, the starting material or the indanone product can undergo polymerization, resulting in dark, tarry substances.[5]
-
Oxidation Products: Exposure to air and light, especially at elevated temperatures during solvent removal, can lead to the formation of colored oxidation byproducts.
-
-
Purification Strategies:
-
Recrystallization: This is the most effective method for purifying a solid product like this compound. The choice of solvent is critical. Based on the purification of similar halo-indanones, suitable solvent systems could include:
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the desired product from more polar or less polar impurities. A common eluent system for indanones is a mixture of hexanes and ethyl acetate.[8]
-
Question 3: The yield of my this compound is consistently low. What are the most probable causes during the work-up procedure?
Answer:
Low yield can be attributed to several factors, both during the reaction itself and during the work-up and purification stages.
-
Work-up Related Causes:
-
Incomplete Extraction: this compound, while organic-soluble, may have some slight solubility in the aqueous phase, especially if the volume of the aqueous layer is large. To mitigate this, perform multiple extractions (e.g., 3 times) with the organic solvent.[9]
-
Product Loss During Washing: Aggressive washing, especially with a basic solution if the product has any acidic protons that could lead to salt formation, can cause product loss. Use saturated sodium bicarbonate for neutralization, and avoid excessively strong bases.
-
Premature Crystallization: If the product is highly crystalline, it might precipitate out during the work-up, especially if the solutions are cooled. Ensure that the concentration of the product in the organic solvent remains below its saturation point during the washing steps.
-
Inefficient Recrystallization: Choosing a solvent in which the product is too soluble at low temperatures will result in a poor recovery of the purified solid.
-
-
Reaction-Related Causes to Consider:
-
Moisture Contamination: Friedel-Crafts reactions are notoriously sensitive to moisture, which deactivates the Lewis acid catalyst.[5]
-
Incomplete Reaction: Insufficient reaction time or temperature can leave unreacted starting material.
-
Side Reactions: Formation of regioisomers or other byproducts will inherently lower the yield of the desired product.[10]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the purpose of each washing step in the work-up?
A1: Each wash is designed to remove specific types of impurities:
-
Dilute Acid Wash (e.g., 1M HCl): This is often performed after quenching to ensure that all aluminum salts are in a water-soluble form (AlCl₃) and to remove any basic impurities.
-
Water Wash: This removes water-soluble inorganic salts and any residual acid from the previous wash.
-
Saturated Sodium Bicarbonate (NaHCO₃) Wash: This neutralizes any remaining acid in the organic layer. It is a mild base and is less likely to cause hydrolysis or other reactions with the product compared to stronger bases like NaOH.[11]
-
Brine (Saturated NaCl) Wash: This final aqueous wash helps to remove the bulk of the dissolved water from the organic layer before the drying step, making the subsequent drying with an agent like anhydrous sodium sulfate more efficient.[1][2]
Q2: How do I choose the right solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, you may need to perform small-scale solubility tests with solvents like methanol, ethanol, hexanes, or mixtures thereof to find the optimal system.[6][7]
Q3: Can I use column chromatography for the primary purification of this compound?
A3: Yes, column chromatography is a viable purification method, especially if you have multiple byproducts with different polarities.[8] However, for larger scale syntheses, recrystallization is often more practical and can yield a very pure product if a suitable solvent is found. Chromatography is also useful for isolating minor components or for purifying the mother liquor from a recrystallization to improve the overall yield.
III. Standard Work-up and Purification Protocol
This protocol assumes the synthesis of this compound was performed via a Friedel-Crafts acylation using a Lewis acid catalyst like AlCl₃ in an organic solvent such as dichloromethane (DCM).
Materials:
-
Crushed ice
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Recrystallization solvent (e.g., methanol, hexanes, or a mixture)
-
Celite® (optional)
Procedure:
-
Quenching:
-
Carefully and slowly pour the cooled reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and 1 M HCl. This should be done in a fume hood as fumes may be evolved. The addition should be portion-wise to control the exothermic reaction.[11]
-
-
Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Rinse the reaction flask with a small amount of DCM or ethyl acetate and add it to the separatory funnel.
-
Separate the organic layer. If DCM was used, it will be the bottom layer. If ethyl acetate was used, it will be the top layer.
-
Extract the aqueous layer two more times with the organic solvent.[9] Combine all organic extracts.
-
-
Washing:
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid product.
-
-
Purification by Recrystallization:
-
Dissolve the crude solid in a minimum amount of a suitable hot recrystallization solvent (e.g., methanol).
-
If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
IV. Visualizing the Workflow
The following diagram illustrates the decision-making process during the work-up and purification of this compound.
Caption: A flowchart of the work-up and purification process for this compound.
V. Quantitative Data Summary
| Parameter | Expected Range/Value | Notes |
| Physical Appearance | Off-white to pale yellow solid | Significant deviation may indicate impurities. |
| Purity (post-purification) | >97% | As determined by analytical techniques like NMR or GC-MS. |
| Recrystallization Solvents | Methanol, n-Hexane, Benzene, Light Petroleum, Hexane/Ethyl Acetate | The optimal solvent should be determined experimentally.[6][7] |
VI. References
-
Organic Syntheses Procedure. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Retrieved from [Link]
-
Sabinet African Journals. (2010). Selective bromination of 4-chloro-1-indanone and synthesis of (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
-
ResearchGate. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]
-
University of York. (n.d.). Extractions vs Washes. Retrieved from [Link]
-
DSpace@MIT. (n.d.). 7.4. Extraction and Washing Guide. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Procedure for the preparation of 1-indanone oxime and tetrahydroquinoline. Retrieved from [Link]
-
Utah Tech University. (n.d.). Extracting and Washing. Retrieved from [Link]
-
YouTube. (2016). Technique of Extraction and Washing. Retrieved from [Link]
-
Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]
-
PMC. (2018). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. journals.co.za [journals.co.za]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 10. d-nb.info [d-nb.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solvent Effects in 4-Bromo-7-chloro-1-indanone Synthesis
Introduction: The synthesis of 4-Bromo-7-chloro-1-indanone is a critical step in the development of various pharmaceutical compounds and advanced materials. The most common and effective route to this and similar indanones is the intramolecular Friedel-Crafts acylation, a robust C-C bond-forming reaction that constructs the five-membered ring.[1][2] However, the success of this cyclization is profoundly influenced by the choice of reaction solvent. The solvent not only dictates the solubility of reactants and intermediates but also modulates the activity of the Lewis acid catalyst and can influence reaction pathways, leading to variations in yield, purity, and scalability.
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with this synthesis. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address specific experimental issues and clarify the underlying chemical principles.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound via intramolecular Friedel-Crafts acylation of a 3-(2-bromo-5-chlorophenyl)propanoyl chloride precursor.
Q1: My reaction is failing or giving very low yields (<20%). What are the likely solvent-related causes?
Answer: A low or non-existent yield is the most common issue and often points to a fundamental problem with reaction conditions, frequently tied to the solvent.
-
Cause 1: Poor Solubility of the Acylium Ion Intermediate: The key electrophilic species, the acylium ion-Lewis acid complex, must be sufficiently soluble to react. In highly non-polar solvents, this intermediate can precipitate, effectively halting the reaction.
-
Cause 2: Lewis Acid Deactivation: Protic impurities (e.g., water) in the solvent will quench the Lewis acid catalyst (e.g., AlCl₃). Furthermore, some solvents, particularly those with lone-pair-donating atoms like ethers (e.g., THF, Diethyl Ether), can form highly stable complexes with the Lewis acid, rendering it inactive.[3] It is critical to use anhydrous solvents and avoid those that can irreversibly bind to the catalyst.
-
Cause 3: Insufficient Reaction Temperature: The activation energy for the cyclization may not be reached if the solvent has a low boiling point and the reaction requires heating. For example, dichloromethane (boiling point ~40 °C) may not be sufficient for a sluggish reaction that requires higher temperatures, for which 1,2-dichloroethane (boiling point ~83 °C) would be a more suitable choice.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting decision tree for low yield issues.
Q2: I'm observing significant impurity formation. Could the solvent be responsible for side reactions?
Answer: Yes, the solvent choice is directly linked to the formation of several classes of impurities.
-
Intermolecular Acylation: If the reaction concentration is too high or the intramolecular cyclization is slow, the acylium ion can acylate another molecule of the starting material or even the solvent (if the solvent is aromatic, like benzene). Using a large volume of an inert solvent like dichloromethane or carbon disulfide minimizes these bimolecular reactions.
-
Solvent Reactivity: Halogenated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are generally considered inert. However, under harsh conditions (high temperatures and excess Lewis acid), they can potentially participate in Friedel-Crafts type reactions.[4]
-
Product-Catalyst Complex Solubility: The product, this compound, forms a complex with the Lewis acid. In non-polar solvents like carbon disulfide, this complex may precipitate, which can prevent side reactions like subsequent acylation or degradation.[5] Conversely, in more polar solvents like nitrobenzene, the complex remains dissolved, which can sometimes lead to further reactions if conditions are not carefully controlled.[5]
Q3: My workup is difficult, and I'm struggling to isolate the pure product. How does the reaction solvent affect this?
Answer: The reaction solvent has a significant impact on the ease and efficiency of the workup and purification.
-
Aqueous Quench: The workup for a Friedel-Crafts acylation involves quenching the reaction mixture with ice/acidic water to hydrolyze the Lewis acid complexes.[4] If you used a water-miscible solvent, you will face a difficult extraction. It is preferable to use water-immiscible solvents like DCM or DCE, which allow for a clean separation of the organic layer containing your product.
-
Boiling Point and Evaporation: A low-boiling solvent like DCM (b.p. 40 °C) is easily removed under reduced pressure. A high-boiling solvent like nitrobenzene (b.p. 211 °C) is very difficult to remove and often requires steam distillation or extensive chromatographic purification, which can lead to product loss.
-
Crystallization: The choice of reaction solvent can influence the final crystalline form of your product. If you plan to purify by crystallization, you may need to perform a solvent swap after the workup to find a suitable solvent system.
Part 2: Frequently Asked Questions (FAQs)
Q1: How does solvent polarity impact the intramolecular Friedel-Crafts acylation for this synthesis?
Answer: Solvent polarity plays a dual role. The overall mechanism involves the formation of a charged intermediate (acylium ion).[6]
-
Non-Polar Solvents (e.g., Carbon Disulfide, Dichloromethane): These are the traditional choice for Friedel-Crafts acylations. They do not solvate the Lewis acid catalyst excessively, leaving it highly active. The reaction often proceeds as a heterogeneous mixture, and the precipitation of the product-catalyst complex can drive the reaction to completion and prevent side reactions.[5] This often favors the kinetically controlled product.
-
Polar Aprotic Solvents (e.g., Nitrobenzene, Nitromethane): These solvents can increase the solubility of the reaction intermediates. More importantly, they can form complexes with the Lewis acid, which moderates its reactivity. In some cases, a more polar solvent can facilitate the breakdown of an initial, kinetically formed product-complex and allow for the formation of a more thermodynamically stable product.[5] For the synthesis of this compound, the target is the only possible regioisomer, but solvent polarity can still influence reaction rate and yield by affecting the stability and solubility of the key intermediates.
Q2: Are protic solvents (e.g., water, ethanol) ever suitable for this reaction?
Answer: Absolutely not. Protic solvents are entirely incompatible with Friedel-Crafts acylation for two primary reasons:
-
Reaction with the Lewis Acid: Lewis acids like AlCl₃ react violently and exothermically with protic solvents. For example, AlCl₃ is hydrolyzed by water. This deactivates the catalyst.
-
Reaction with the Acyl Chloride: The starting material, an acyl chloride, will be rapidly hydrolyzed or esterified by protic solvents, destroying the electrophile needed for the cyclization.
Q3: What are the most commonly recommended solvents, and what are their trade-offs?
Answer: The choice of solvent involves balancing reactivity, safety, and practicality. The following table summarizes the key properties of common solvents for this synthesis.
| Solvent | Formula | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Characteristics & Trade-offs |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 9.1 | Pros: Excellent solvent for starting materials, inert, easy to remove. Cons: Low boiling point may limit reaction temperature. |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 83.5 | 10.4 | Pros: Similar properties to DCM but allows for higher reaction temperatures. Cons: More toxic than DCM. |
| Carbon Disulfide | CS₂ | 46.3 | 2.6 | Pros: Highly non-polar, promotes precipitation of product-complex, minimizing side reactions. Cons: Highly flammable, toxic, and has an unpleasant odor. |
| Nitrobenzene | C₆H₅NO₂ | 210.9 | 34.8 | Pros: High boiling point, polar nature can aid sluggish reactions by solvating intermediates. Cons: Very difficult to remove, toxic, can act as a substrate in side reactions. |
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on standard intramolecular Friedel-Crafts acylations.[7][8] Researchers must adapt it based on their specific substrate and laboratory conditions.
Workflow Diagram
Caption: General experimental workflow for the two-step synthesis.
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Lewis Acid Suspension: In the reaction vessel, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in anhydrous 1,2-dichloroethane (DCE). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the 3-(2-bromo-5-chlorophenyl)propanoyl chloride (1.0 equivalent) in a separate flask with anhydrous DCE. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Reaction Quench: Once the reaction is complete, cool the mixture back to 0 °C and very cautiously pour it onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Workup and Isolation: Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM). Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol or hexanes/ethyl acetate) or by flash column chromatography.
References
- Vlčková, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Xiao, Q., et al. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271.
- Google Patents. (2003). Process for preparing 1-indanones. US6548710B2.
- University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations.
- LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction.
- Ahmadi, T., et al. (2008). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. Molecules, 13(8), 1846-1853.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
Sources
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 4-Bromo-7-chloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as an indispensable tool for mapping molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-Bromo-7-chloro-1-indanone, a halogenated indanone derivative with potential applications in medicinal chemistry. By comparing its predicted spectral features with those of related indanone analogs, we offer a framework for understanding the nuanced effects of substituent patterns on proton chemical environments.
The Foundational Principles: Understanding ¹H NMR in Substituted Indanones
¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as protons (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the proton. This sensitivity is what makes ¹H NMR a powerful tool for determining molecular structure.[1][2]
The chemical shift (δ), reported in parts per million (ppm), is the key parameter in a ¹H NMR spectrum. It indicates the position of a proton's resonance relative to a standard reference, typically tetramethylsilane (TMS). The chemical shift is primarily influenced by the shielding and deshielding effects of neighboring atoms and functional groups. Electronegative substituents, such as halogens (e.g., bromine and chlorine) and carbonyl groups, withdraw electron density from nearby protons. This "deshielding" reduces the local magnetic field experienced by the proton, causing its resonance to shift to a higher frequency (downfield).[3][4]
In the case of this compound, the indanone core provides a rigid framework with both aromatic and aliphatic protons. The electron-withdrawing nature of the bromine at the 4-position, the chlorine at the 7-position, and the carbonyl group at the 1-position will significantly influence the chemical shifts of the aromatic and methylene protons, providing a unique spectral fingerprint for the molecule.
Predicted ¹H NMR Spectrum of this compound
Structure and Proton Assignments:
Structure of this compound with proton numbering.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-5 | ~7.8 - 8.0 | d | ~8.0 | Located ortho to the electron-withdrawing carbonyl group and meta to the chlorine atom. This proton is expected to be the most downfield of the aromatic protons. |
| H-6 | ~7.4 - 7.6 | d | ~8.0 | Located meta to the carbonyl group and ortho to the chlorine atom, and para to the bromine atom. The combined deshielding effects will place it downfield. |
| H-2 | ~3.1 - 3.3 | t | ~6.0 | Methylene protons adjacent to the carbonyl group. Deshielded by the C=O group. |
| H-3 | ~2.7 - 2.9 | t | ~6.0 | Methylene protons adjacent to the aromatic ring. Less deshielded than H-2. |
Comparative Analysis with Indanone Analogs
To understand the specific influence of the bromine and chlorine substituents, it is instructive to compare the predicted spectrum of this compound with the known spectra of 1-indanone, 4-bromo-1-indanone, and 7-chloro-1-indanone.
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Indanone Derivatives
| Proton | 1-Indanone[5][6] | 4-Bromo-1-indanone[7] | 4-Chloro-1-indanone[8] | Predicted this compound |
| H-4 | ~7.75 (d) | - | ~7.68 (d) | - |
| H-5 | ~7.38 (t) | ~7.29 (t) | ~7.43 (dd) | ~7.8 - 8.0 (d) |
| H-6 | ~7.59 (t) | ~7.65 (d) | ~7.77 (d) | ~7.4 - 7.6 (d) |
| H-7 | ~7.48 (d) | ~7.48 (d) | - | - |
| H-2 | ~3.15 (t) | ~3.18 (t) | ~3.43 (dd) | ~3.1 - 3.3 (t) |
| H-3 | ~2.72 (t) | ~2.76 (t) | ~3.84 (dd) | ~2.7 - 2.9 (t) |
Analysis of Substituent Effects:
-
Aromatic Protons: In 1-indanone, the aromatic protons appear in a relatively complex pattern between 7.3 and 7.8 ppm. The introduction of a bromine atom at the 4-position in 4-bromo-1-indanone simplifies the spectrum in that region and shifts the adjacent H-5 proton slightly upfield due to the interplay of inductive and resonance effects. Conversely, a chlorine atom at the 4-position in 4-chloro-1-indanone causes a downfield shift of the adjacent H-5 proton.[8] For this compound, the presence of two electron-withdrawing halogens is expected to significantly deshield the remaining aromatic protons (H-5 and H-6), pushing them further downfield. The H-5 proton, being ortho to the carbonyl and meta to the chlorine, will likely be the most deshielded.
-
Aliphatic Protons: The chemical shifts of the methylene protons at the 2 and 3-positions are also sensitive to the aromatic substitution pattern. In 4-chloro-1-indanone, both H-2 and H-3 protons are shifted downfield compared to 1-indanone, suggesting an electronic effect transmitted through the benzene ring. A similar, but perhaps less pronounced, effect is anticipated for this compound. The protons at the 2-position (H-2) will consistently appear at a lower field than those at the 3-position (H-3) due to their proximity to the deshielding carbonyl group.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To validate the predicted spectral data, the following experimental protocol is recommended for acquiring a high-resolution ¹H NMR spectrum of this compound.
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A Senior Application Scientist's Guide to the 13C NMR Analysis of 4-Bromo-7-chloro-1-indanone: A Predictive and Comparative Approach
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. 4-Bromo-7-chloro-1-indanone, a halogenated derivative of 1-indanone, presents an interesting case for spectroscopic analysis due to the competing electronic effects of its substituents. This guide provides an in-depth, predictive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound, compares it with related analogues, and outlines a robust experimental protocol for its acquisition. Our approach is grounded in fundamental principles and supported by experimental data from closely related structures, ensuring a scientifically rigorous and practical resource.
The Structural Landscape: Predicting the 13C NMR Spectrum
The 13C NMR spectrum of an organic molecule provides a unique fingerprint, with each carbon atom resonating at a characteristic chemical shift (δ) determined by its local electronic environment.[1][2] For this compound, we can predict the approximate chemical shifts by considering the parent 1-indanone structure and the additive effects of the bromo, chloro, and carbonyl substituents.
The key factors influencing the 13C chemical shifts in this molecule are:
-
Hybridization: sp2 hybridized carbons (carbonyl and aromatic) will resonate at a lower field (higher ppm) than sp3 hybridized carbons (aliphatic).[1]
-
Electronegativity: The electron-withdrawing nature of the chlorine and carbonyl groups will deshield adjacent carbons, shifting their signals downfield.[3]
-
The "Heavy Atom Effect": Contrary to what electronegativity alone would suggest, the bromine atom is expected to shield the carbon to which it is directly attached (the ipso-carbon), causing an upfield shift. This is a known phenomenon for heavier halogens.[4]
-
Resonance and Inductive Effects: The interplay of these effects from the substituents will modulate the electron density around the aromatic ring, leading to distinct chemical shifts for each aromatic carbon.
Below is the structure of this compound with the carbons numbered for our predictive analysis.
Caption: Structure of this compound with IUPAC numbering.
Predicted 13C NMR Chemical Shifts and Comparative Analysis
To establish a baseline, the reported 13C NMR chemical shifts for the parent 1-indanone are presented in the table below.[5] We will then provide predicted shifts for this compound and compare them to the known data for 1-indanone and other halogenated analogues to validate our predictions.
| Carbon | 1-Indanone (Experimental, δ ppm) | This compound (Predicted, δ ppm) | Rationale for Prediction and Comparison with Analogues |
| C1 (C=O) | ~207 | ~200-205 | The carbonyl carbon is the most downfield signal.[1] The presence of electron-withdrawing halogens on the aromatic ring is expected to have a minor shielding effect on the carbonyl carbon compared to the unsubstituted analogue. |
| C2 | ~36 | ~35-38 | This aliphatic carbon is relatively unaffected by the aromatic substituents, so a similar chemical shift to the parent compound is expected. |
| C3 | ~26 | ~25-28 | Similar to C2, this aliphatic carbon's chemical shift should not be significantly altered. |
| C3a | ~153 | ~150-155 | This quaternary aromatic carbon is adjacent to the carbonyl group and part of the fused ring system. Its chemical shift will be influenced by both the carbonyl and the halogen substituents. |
| C4 | ~124 | ~115-120 | This is the ipso-carbon attached to the bromine atom. Due to the "heavy atom effect," a significant upfield (shielding) shift is predicted compared to the corresponding carbon in 1-indanone.[4] |
| C5 | ~127 | ~128-132 | This carbon is meta to the bromine and ortho to the chlorine. The deshielding effect of the chlorine will likely dominate, causing a downfield shift. |
| C6 | ~135 | ~136-140 | This carbon is para to the bromine and meta to the chlorine. The deshielding effect of the chlorine is expected to cause a slight downfield shift. |
| C7 | ~127 | ~130-135 | This is the ipso-carbon attached to the chlorine atom. The strong electronegativity of chlorine will cause a significant downfield (deshielding) shift.[6][7] |
| C7a | ~138 | ~140-145 | This quaternary aromatic carbon is adjacent to the carbonyl group and the chlorine-substituted carbon. The combined electron-withdrawing effects will likely cause a downfield shift. |
Note: These are predicted values and the actual experimental values may vary depending on the solvent and other acquisition parameters.
The following diagram illustrates the key electronic influences on the aromatic carbon chemical shifts.
Caption: Electronic effects influencing the 13C chemical shifts in this compound.
Experimental Protocol for 13C NMR Acquisition
To obtain a high-quality, unambiguous 13C NMR spectrum of this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Chloroform-d is a common choice for its good solubilizing power and relatively simple solvent signal.
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. Spectrometer Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and match the probe for 13C.
-
Shim the magnetic field to obtain a narrow and symmetrical solvent peak.
3. Acquisition Parameters:
-
Experiment: A standard proton-decoupled 1D 13C experiment (e.g., zgpg30 or zgdc30 on Bruker systems) should be used.[8] This will result in a spectrum where each unique carbon appears as a singlet.[9]
-
Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay without significantly compromising signal intensity for carbons with long T1 relaxation times (like quaternary carbons).[8]
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) will be sufficient to cover the expected range of chemical shifts.
-
Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended to ensure good digital resolution.[8]
-
Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point.[8] For more quantitative results, especially for the quaternary carbons, a longer delay (5-10 seconds) may be necessary.
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a significant number of scans will be required.[2] Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).
5. Advanced Experiments (for Unambiguous Assignment):
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be used to differentiate between CH, CH2, and CH3 groups (and quaternary carbons, which are absent in DEPT spectra).[10] In this molecule, it would confirm the C2 and C3 signals as CH2 groups.
-
2D NMR (HSQC and HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s). This would definitively link the C2 and C3 signals to their corresponding proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds away. This is invaluable for assigning the quaternary carbons by observing their correlations with nearby protons.
-
The following diagram outlines the workflow for the complete 13C NMR analysis.
Caption: Workflow for the comprehensive 13C NMR analysis of this compound.
Conclusion
The 13C NMR analysis of this compound provides a rich dataset for structural confirmation. By understanding the fundamental principles of chemical shifts and the specific electronic effects of the halogen and carbonyl substituents, a predictive assignment of the spectrum is possible. This guide offers a framework for this prediction, a comparative analysis with related compounds, and a detailed experimental protocol to ensure the acquisition of high-quality data. For unequivocal assignment, particularly of the quaternary carbons, the use of 2D NMR techniques such as HSQC and HMBC is highly recommended. This comprehensive approach ensures the scientific rigor required in modern chemical research and development.
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A Senior Application Scientist's Guide to the Mass Spectrometry of 4-Bromo-7-chloro-1-indanone: A Comparative Analysis
In the landscape of pharmaceutical research and drug development, the precise structural elucidation and characterization of novel chemical entities are paramount. 4-Bromo-7-chloro-1-indanone, a halogenated bicyclic ketone, represents a class of compounds with significant potential as intermediates in the synthesis of biologically active molecules.[1] This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offering a comparative perspective against other key analytical techniques. Drawing upon established principles of mass spectrometry and data from closely related analogs, we will navigate the intricacies of its fragmentation, explore optimal analytical workflows, and provide a comprehensive framework for its characterization.
Unveiling the Molecular Blueprint: Chemical Properties of this compound
Before delving into its mass spectrometric profile, a foundational understanding of the molecule's properties is essential.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrClO | [2] |
| Molecular Weight | 245.5 g/mol | [2] |
| Chemical Structure | A bicyclic aromatic ketone with bromine and chlorine substituents on the aromatic ring. | N/A |
| Physical Form | Solid | [2] |
The presence of two different halogen atoms, bromine and chlorine, is a defining feature that will profoundly influence its mass spectrum, primarily due to their characteristic isotopic distributions.
Mass Spectrometry: A Window into Fragmentation
Mass spectrometry stands as a cornerstone technique for molecular weight determination and structural analysis.[3] For a molecule like this compound, electron ionization (EI) is a common and informative ionization method. The high energy imparted by EI induces fragmentation, creating a unique "fingerprint" of the molecule.[4]
The Isotopic Signature: A Halogen's Tale
The presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive isotopic cluster for the molecular ion and any fragment containing these halogens.[5][6] This pattern is a powerful diagnostic tool for confirming the presence and number of these atoms in any given ion. The molecular ion region will exhibit a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities governed by the combined probabilities of the isotopic abundances of one bromine and one chlorine atom.
Predicting the Fragmentation Pathway
While an experimental mass spectrum for this compound is not publicly available in databases such as the NIST WebBook, we can predict its fragmentation pattern based on established principles and data from the closely related isomer, 2-bromo-4-chloro-1-indanone.[7] The fragmentation of ketones and aromatic compounds is well-documented.[4][8][9]
Key fragmentation pathways are expected to involve:
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones.[8] This can result in the loss of CO, C₂H₄ (ethylene), or fragments involving the halogenated aromatic ring.
-
Loss of Halogens: The carbon-halogen bonds are susceptible to cleavage, leading to the loss of Br, Cl, or the corresponding hydrogen halides (HBr, HCl).
-
Ring Cleavage: Fragmentation of the indanone ring system itself can occur, leading to a variety of smaller fragment ions.
A proposed fragmentation pathway is visualized below:
Caption: Proposed Electron Ionization Fragmentation Pathway of this compound.
This diagram illustrates the initial molecular ion and subsequent fragmentation steps leading to various daughter ions. The labels indicate the chemical formula of the fragment and the neutral loss.
Experimental Protocols for Mass Spectrometric Analysis
To obtain a high-quality mass spectrum of this compound, a well-defined experimental protocol is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this type of semi-volatile compound.
GC-MS Protocol
-
Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a GC-MS system equipped with a capillary column (e.g., a nonpolar DB-5 or equivalent) and an electron ionization (EI) source.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
A Comparative Look: Alternative and Complementary Analytical Techniques
While mass spectrometry provides invaluable information, a comprehensive characterization of this compound benefits from a multi-technique approach.
| Technique | Information Provided | Advantages | Limitations |
| GC-MS | Molecular weight, fragmentation pattern, isotopic information, separation of isomers. | High sensitivity, excellent for volatile and semi-volatile compounds, extensive spectral libraries available.[10] | Not suitable for non-volatile or thermally labile compounds; may require derivatization for some analytes.[10] |
| LC-MS | Molecular weight, fragmentation with soft ionization, analysis of complex mixtures. | Suitable for a wider range of compounds, including non-volatile and thermally labile ones; higher sensitivity for some analytes.[11] | Can have matrix effects; fragmentation is often less extensive than EI, providing less structural detail.[11] |
| NMR Spectroscopy | Detailed structural information, including connectivity of atoms (¹H, ¹³C), and stereochemistry. | Non-destructive, provides unambiguous structure elucidation.[12] | Lower sensitivity than MS, requires larger sample amounts, complex spectra can be difficult to interpret. |
| FTIR Spectroscopy | Identification of functional groups (e.g., carbonyl, aromatic C-H). | Fast, simple sample preparation, provides a characteristic fingerprint.[13] | Provides limited structural information on its own, not suitable for complex mixture analysis without prior separation. |
Workflow for Comprehensive Characterization
A logical workflow for the complete structural elucidation of this compound would involve the following steps:
Caption: Integrated workflow for the structural characterization of this compound.
Conclusion
The mass spectrometric analysis of this compound, particularly using GC-MS with electron ionization, provides a wealth of information crucial for its identification and structural characterization. The characteristic isotopic patterns of bromine and chlorine serve as a definitive marker for its presence. While a publicly available mass spectrum is yet to be reported, a detailed fragmentation pattern can be reliably predicted based on established chemical principles and data from analogous compounds. For unambiguous structure elucidation and to meet the rigorous demands of drug development, a holistic approach integrating mass spectrometry with other powerful analytical techniques such as NMR and IR spectroscopy is strongly recommended. This multi-faceted strategy ensures a comprehensive and trustworthy characterization of this important synthetic intermediate.
References
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A Comparative Guide to the FT-IR Spectrum of 4-Bromo-7-chloro-1-indanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of novel compounds is paramount. 4-Bromo-7-chloro-1-indanone, a halogenated derivative of 1-indanone, presents a unique spectroscopic profile that is critical for its identification and quality control. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, offering a comparative perspective with related compounds to aid researchers in its unambiguous identification.
Introduction to FT-IR Spectroscopy of Aromatic Ketones
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is a unique fingerprint of the compound. For aromatic ketones like this compound, the most prominent feature is the C=O (carbonyl) stretching vibration, which is highly sensitive to its chemical environment.[1][2] Conjugation with the aromatic ring and the presence of electron-withdrawing or donating groups can significantly shift the frequency of this absorption.[3][4]
Predicted FT-IR Spectrum of this compound: A Detailed Analysis
Key Expected Vibrational Modes:
-
C=O (Carbonyl) Stretch: In saturated aliphatic ketones, the C=O stretch typically appears around 1715 cm⁻¹.[1][4] For 1-indanone, a cyclic aromatic ketone, this peak is observed in a similar region.[5][6][7][8] The conjugation of the carbonyl group with the benzene ring in 1-indanone generally lowers the stretching frequency.[2][4] The presence of two electron-withdrawing halogens (bromine and chlorine) on the aromatic ring is expected to pull electron density away from the carbonyl group through inductive effects, which would typically increase the C=O stretching frequency. However, resonance effects can counteract this. A reasonable estimate for the C=O stretch of this compound would be in the range of 1710-1730 cm⁻¹ .
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring will influence the number and intensity of these peaks.
-
Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the methylene groups (-CH₂-) of the five-membered ring are expected in the 2960-2850 cm⁻¹ region.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring will appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.
-
C-X (Halogen) Stretching: The carbon-halogen stretching vibrations are found in the fingerprint region of the spectrum. The C-Cl stretch is typically observed in the 850-550 cm⁻¹ range, while the C-Br stretch appears at lower frequencies, generally between 690-515 cm⁻¹ .[9] The presence of both a C-Cl and a C-Br bond should give rise to distinct absorptions in these regions.
-
Aromatic C-H Bending (Out-of-Plane): The out-of-plane bending vibrations of the remaining aromatic C-H bonds are highly dependent on the substitution pattern and appear in the 900-675 cm⁻¹ region. This region can be complex but provides valuable information about the arrangement of substituents on the benzene ring.
Comparative Spectral Analysis
To illustrate the expected spectral characteristics of this compound, a comparison with readily available spectra of related compounds is invaluable.
| Compound | Key FT-IR Peaks (cm⁻¹) | Reference |
| 1-Indanone | ~1710 (C=O), ~3060 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1600, 1470 (Aromatic C=C) | [5][6][7][8] |
| 4-Bromo-1-indanone | C=O stretch expected to be slightly shifted from 1-indanone due to the bromo substituent. C-Br stretch expected in the 690-515 cm⁻¹ region. | [10][11][12] |
| 5-Chloro-1-indanone | C=O stretch expected to be slightly shifted from 1-indanone due to the chloro substituent. C-Cl stretch expected in the 850-550 cm⁻¹ region. | [13][14] |
| 7-Chloro-1-indanone | C=O stretch expected to be slightly shifted from 1-indanone due to the chloro substituent. C-Cl stretch expected in the 850-550 cm⁻¹ region. | [15][16] |
| This compound (Predicted) | ~1710-1730 (C=O) , ~3100-3000 (Aromatic C-H), ~2960-2850 (Aliphatic C-H), ~1600-1450 (Aromatic C=C), ~850-550 (C-Cl) , ~690-515 (C-Br) |
This comparative table highlights how the addition of halogen substituents is expected to modify the FT-IR spectrum of the parent 1-indanone molecule. The most significant changes will be the appearance of C-Cl and C-Br stretching vibrations and a potential shift in the C=O stretching frequency.
Experimental Protocol for FT-IR Analysis
To obtain a high-quality FT-IR spectrum of this compound, the following experimental protocol is recommended.
Materials and Equipment:
-
This compound sample
-
FT-IR Spectrometer (e.g., Bruker Tensor 27 or similar)[13]
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
-
Spatula
-
Methanol or isopropanol for cleaning
-
Lens paper
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum:
-
Clean the ATR crystal surface thoroughly with a solvent-moistened lens paper to remove any residues.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).
-
-
Sample Preparation:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other processing using the spectrometer's software.
-
-
Data Analysis:
-
Identify and label the key absorption bands corresponding to the functional groups present in this compound.
-
Compare the obtained spectrum with the predicted values and the spectra of related compounds for confirmation.
-
Visualizing the Analysis Workflow
The logical flow of identifying and characterizing this compound using FT-IR can be visualized as follows:
Caption: Workflow for FT-IR analysis of this compound.
Conclusion
The FT-IR spectrum of this compound is characterized by a combination of features arising from its aromatic ketone core and its specific halogen substitution pattern. By understanding the expected positions of the key vibrational bands, particularly the carbonyl stretch and the carbon-halogen stretches, and by comparing the spectrum to that of related compounds, researchers can confidently identify and assess the purity of this important synthetic intermediate. The provided experimental protocol offers a reliable method for obtaining high-quality spectral data, ensuring the integrity of research and development in the pharmaceutical and chemical industries.
References
- DRIFT spectra of (A) 1-indanone crystals - ResearchGate.
- Ketone infrared spectra - Chemistry.
- Infrared Spectroscopy - CDN.
- 4-Bromo-6-methyl-1-indanone - Optional[FTIR] - Spectrum - SpectraBase.
- 1H-Inden-1-one, 2,3-dihydro- - the NIST WebBook.
- 1-Indanone | C9H8O | CID 6735 - PubChem.
- Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition.
- 1-(2-Indanylidene)-2-indanone | C18H14O | CID 1208120 - PubChem.
- The Carbonyl Group, Part I: Introduction - Spectroscopy Online.
- Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
- 5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem.
- 4-bromo-1-indanone (C9H7BrO) - PubChemLite.
- INFRARED SPECTROSCOPY (IR).
- Halogenated Organic Compounds | Spectroscopy Online.
- 7-Chloro-1-indanone - Oakwood Chemical.
- Gas Phase Infrared Spectroscopy of Cationic Indane, Acenaphthene, Fluorene, and Fluoranthene - Fritz Haber Institute.
- Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
- 5-Chloro-1-indanone - the NIST WebBook.
- 2-Bromo-1-indanone - the NIST WebBook.
Sources
- 1. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. researchgate.net [researchgate.net]
- 6. 1-Indanone(83-33-0) IR Spectrum [chemicalbook.com]
- 7. 1H-Inden-1-one, 2,3-dihydro- [webbook.nist.gov]
- 8. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-溴-1-茚满酮 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 11. PubChemLite - 4-bromo-1-indanone (C9H7BrO) [pubchemlite.lcsb.uni.lu]
- 12. 4-Bromo-1-indanone 97.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 13. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 14. 5-Chloro-1-indanone [webbook.nist.gov]
- 15. 7-CHLORO-1-INDANONE(34911-25-6) 1H NMR [m.chemicalbook.com]
- 16. 7-Chloro-1-indanone [oakwoodchemical.com]
Comparison of 4-Bromo-7-chloro-1-indanone and 4,7-dichloro-1-indanone
As a Senior Application Scientist, this guide provides an in-depth comparison of 4-Bromo-7-chloro-1-indanone and 4,7-dichloro-1-indanone, two critical intermediates in modern synthetic chemistry. Our focus is to move beyond simple specification sheets and offer field-proven insights into their respective reactivities and strategic applications, particularly in the realm of drug discovery.
Introduction: The Strategic Value of Halogenated 1-Indanones
The 1-indanone scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework is ideal for orienting functional groups toward biological targets.[1][2] Derivatives have shown promise as anti-inflammatory, anti-cancer, and neuroprotective agents, most notably in the development of treatments for Alzheimer's disease.[2][3][4]
The strategic placement of halogen atoms on the indanone ring transforms it into a versatile synthetic platform. Halogens serve as reactive handles for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.[5][6] This guide dissects the nuanced yet critical differences between this compound and 4,7-dichloro-1-indanone, enabling researchers to make informed decisions for their synthetic campaigns.
Physicochemical and Structural Properties
A foundational comparison begins with the fundamental properties of these molecules. While structurally similar, the difference in one halogen atom—bromine versus chlorine—at the 4-position is the primary determinant of their distinct chemical behavior.
Caption: Comparative synthetic workflow for sequential vs. direct coupling.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
To empirically demonstrate the reactivity differences, we provide a self-validating protocol for a comparative Suzuki-Miyaura coupling. The choice of catalyst, base, and temperature is critical and reflects the distinct bond energies.
Objective: To couple Phenylboronic acid to the 4-position of each indanone and compare the reaction efficiency under conditions optimized for C-Br activation.
Materials:
-
This compound
-
4,7-dichloro-1-indanone
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water, degassed
-
Argon or Nitrogen gas supply
Experimental Workflow:
-
Vessel Preparation: Place a magnetic stir bar into two separate oven-dried 25 mL Schlenk flasks.
-
Reagent Addition:
-
To Flask A, add this compound (245.5 mg, 1.0 mmol).
-
To Flask B, add 4,7-dichloro-1-indanone (201.1 mg, 1.0 mmol).
-
To each flask, add phenylboronic acid (146 mg, 1.2 mmol) and potassium carbonate (414 mg, 3.0 mmol).
-
-
Inert Atmosphere: Seal both flasks with rubber septa. Evacuate and backfill with argon three times. This is crucial as the Pd(0) species, formed in situ, is oxygen-sensitive.
-
Catalyst Pre-formation (Rationale): While pre-catalysts like Pd(PPh₃)₄ can be used, generating the active Pd(0) species in situ from Pd(OAc)₂ and PPh₃ is a common and cost-effective approach.
-
Catalyst & Solvent Addition:
-
Prepare a stock solution of the catalyst: In a separate glovebox or inert-atmosphere flask, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and PPh₃ (21.0 mg, 0.08 mmol, 8 mol%) in 5 mL of degassed toluene. The excess phosphine ligand stabilizes the catalyst.
-
Via syringe, add 2.5 mL of the catalyst solution to each Flask A and Flask B.
-
Add 1 mL of degassed water to each flask. The aqueous phase is essential for the boronic acid activation and transmetalation step. [7]6. Reaction:
-
Immerse both flasks in a pre-heated oil bath at 90 °C.
-
Stir the reactions vigorously for 4 hours.
-
-
Monitoring & Analysis:
-
After 4 hours, cool the reactions to room temperature.
-
Withdraw a small aliquot from each reaction mixture, dilute with ethyl acetate, and spot on a TLC plate to monitor the consumption of the starting material.
-
Expected Outcome: The reaction in Flask A (bromo-chloro) should show significant or complete conversion to the mono-arylated product. The reaction in Flask B (dichloro) is expected to show minimal conversion under these mild conditions. This result directly validates the higher reactivity of the C-Br bond.
-
Forcing the Dichloro Reaction: To achieve coupling with 4,7-dichloro-1-indanone, one would typically need to employ more advanced catalytic systems, such as those using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and stronger bases (e.g., K₃PO₄) at higher temperatures (110-145 °C). [8]
Conclusion and Strategic Recommendations
The choice between this compound and 4,7-dichloro-1-indanone is not merely a matter of substrate availability but a strategic decision that impacts the entire synthetic route.
-
Choose this compound for:
-
Complex, multi-step syntheses requiring orthogonal handles for sequential functionalization.
-
Medicinal chemistry programs where creating a library of diverse analogues around the indanone core is essential for SAR exploration.
-
Reactions where milder conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.
-
-
Choose 4,7-dichloro-1-indanone for:
-
Large-scale synthesis where cost is a primary driver, and a robust C-Cl coupling protocol has been developed.
-
The synthesis of symmetrically disubstituted indanones.
-
Applications where the starting material must endure harsh reaction conditions prior to the coupling step.
-
By understanding the fundamental principles of reactivity and leveraging the unique properties of each halogen, researchers can harness the full potential of these valuable 1-indanone intermediates to accelerate innovation in drug discovery and materials science.
References
- Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)
- 4-Bromo-1-indanone: A Key Intermedi
- Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. [Link]
- Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - Drug Discovery Today. [Link]
- Understanding 4-Bromo-1-indanone: Properties and Chemical Synthesis Applic
- Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade - University of Liverpool. [Link]
- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. [Link]
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Discovery of novel sesquistilbene indanone analogues as potent anti-inflamm
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
A Researcher's Guide to Dihalogenated Indanones: A Comparative Analysis of 4-Bromo-7-chloro-1-indanone and 4,7-dibromo-1-indanone
In the landscape of medicinal chemistry and materials science, halogenated scaffolds are indispensable building blocks. Among these, substituted 1-indanones have emerged as versatile intermediates, prized for their rigid framework and multiple points for synthetic elaboration. This guide provides an in-depth, objective comparison of two closely related yet functionally distinct synthons: 4-Bromo-7-chloro-1-indanone and 4,7-dibromo-1-indanone. Our focus will be on their physicochemical properties, synthetic utility, and strategic application, supported by established chemical principles and experimental insights, to assist researchers in making informed decisions for their synthetic campaigns.
Physicochemical Properties: A Side-by-Side Comparison
A foundational understanding of a reagent's physical properties is critical for experimental design, influencing everything from solubility to reaction kinetics. Below is a summary of the key physicochemical characteristics of the two compounds.
| Property | This compound | 4,7-dibromo-1-indanone |
| CAS Number | 1260013-03-3 | 103515-98-6 |
| Molecular Formula | C₉H₆BrClO | C₉H₆Br₂O |
| Molecular Weight | 245.50 g/mol | 289.95 g/mol |
| Appearance | Solid | Solid |
| Purity | Typically ≥97% | Typically ≥97% |
Synthesis of Dihalogenated Indanones
The primary route to these dihalogenated indanones involves the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its acid chloride. This classical method remains a robust and scalable approach for constructing the indanone core.[1][2]
The general workflow for synthesizing these scaffolds is depicted below. The selection of the starting substituted phenylpropionic acid is the critical determinant of the final halogenation pattern on the indanone ring.
Caption: General synthetic workflow for dihalogenated 1-indanones.
For instance, the synthesis of 4-Bromo-1-indanone, a related precursor, is well-documented via the cyclization of 3-(2-bromophenyl)propionic acid.[1] This same logic applies to the synthesis of the title compounds, starting with appropriately dihalogenated phenylpropionic acids.
Comparative Reactivity in Cross-Coupling Reactions
The most significant distinction between this compound and 4,7-dibromo-1-indanone lies in their reactivity profile, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This difference is a direct consequence of the disparate carbon-halogen bond strengths. The C-Br bond is weaker and thus more susceptible to oxidative addition to a Pd(0) catalyst than the stronger C-Cl bond.
The established reactivity trend for aryl halides in palladium-catalyzed cross-coupling is: I > Br > OTf > Cl .
This differential reactivity is not a limitation but a powerful synthetic tool. It allows for selective, stepwise functionalization of the indanone scaffold.
-
This compound : This molecule possesses two distinct reactive sites. The C4-Br bond will react preferentially under standard Suzuki-Miyaura conditions, leaving the C7-Cl bond intact for a subsequent, more forcing cross-coupling reaction. This allows for the sequential introduction of two different aryl or vinyl groups.
-
4,7-dibromo-1-indanone : With two C-Br bonds, the potential for selective mono-functionalization is less pronounced than in the bromo-chloro analogue, though selectivity can sometimes be achieved under carefully controlled conditions (e.g., low catalyst loading, specific ligands, or stoichiometric control of the boronic acid). More commonly, this substrate is employed when double coupling is desired to introduce the same substituent at both the C4 and C7 positions.
The diagram below illustrates the strategic difference in a hypothetical sequential Suzuki-Miyaura cross-coupling.
Caption: Strategic comparison of sequential vs. double cross-coupling.
Applications in Drug Discovery and Medicinal Chemistry
Halogenated indanones are prominent intermediates in the synthesis of biologically active molecules. Their utility stems from the ability to use the halogen atoms as synthetic handles for diversification through cross-coupling chemistry.
This compound is a known key intermediate in the synthesis of Ozanimod , a sphingosine-1-phosphate (S1P) receptor modulator approved for the treatment of multiple sclerosis and ulcerative colitis.[3][4][5] In the patented syntheses of Ozanimod, the 4-bromo position of a related indanone is first converted to a cyano group, which is a precursor to the final oxadiazole ring system of the drug.[5]
The indanone scaffold itself is found in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The ability to selectively functionalize the dihalogenated indanones allows for the generation of diverse libraries of compounds for screening in drug discovery programs.
Experimental Protocol: Exemplary Suzuki-Miyaura Coupling
Objective: To perform a selective Suzuki-Miyaura cross-coupling reaction on the C4-Br position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.08 mmol, 8 mol%). Add this catalyst mixture to the Schlenk flask.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath at 80-90 °C.
-
Monitoring: Stir the reaction vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-7-chloro-1-indanone.
Causality: The choice of a relatively mild phosphine ligand like PPh₃ and a moderate temperature is deliberate. These conditions are sufficient to activate the C-Br bond for oxidative addition to the palladium center while leaving the more robust C-Cl bond unreacted, thus ensuring high selectivity.
Conclusion
Both this compound and 4,7-dibromo-1-indanone are valuable, albeit strategically different, building blocks for chemical synthesis.
-
Choose this compound when: Your synthetic plan requires the sequential and selective introduction of two different functionalities at the C4 and C7 positions. This offers a more controlled and versatile approach to building molecular complexity.
-
Choose 4,7-dibromo-1-indanone when: Your goal is to introduce the same substituent at both the C4 and C7 positions via a double coupling reaction, or when the subtle reactivity difference between two C-Br bonds can be exploited under highly specific conditions for mono-arylation.
The decision ultimately rests on the specific synthetic strategy and the desired final molecular architecture. Understanding the fundamental principles of aryl halide reactivity is paramount to leveraging these powerful intermediates to their full potential in research and development.
References
- Process for preparing ozanimod. Google Patents; US11390593B2.
- Process for the production of ozanimod. Google Patents; WO2018215807A1.
- Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod. Google Patents; EP3553179A1.
- Cianferotti, C., Barreca, G., Bollabathini, V., Carcone, L., Grainger, D., Staniland, S., & Taddei, M. (2021). Enantioselective Synthesis of Ozanimod, the Active Pharmaceutical Ingredient of a New Drug for Multiple Sclerosis. European Journal of Organic Chemistry.
- Process for the production of ozanimod. Google Patents; US20200087269A1.
- Szymański, P., Miernicka, M., & Wolański, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
- Jasouri, S., Khalafy, J., Badali, M., & Piltan, M. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87.
Sources
- 1. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11390593B2 - Process for preparing ozanimod - Google Patents [patents.google.com]
- 4. WO2018215807A1 - Process for the production of ozanimod - Google Patents [patents.google.com]
- 5. EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google Patents [patents.google.com]
A Comparative Guide to the Purity Analysis of 4-Bromo-7-chloro-1-indanone by HPLC
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). 4-Bromo-7-chloro-1-indanone, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against other relevant analytical techniques. The methodologies presented are grounded in established principles of analytical chemistry and guided by regulatory standards to ensure data integrity and reliability.
The Critical Role of Purity Analysis for this compound
This compound is a halogenated indanone derivative used in the synthesis of a variety of biologically active molecules. The presence of impurities, which can arise from the manufacturing process or degradation, can have a significant impact on the yield and purity of subsequent reaction steps and, ultimately, the safety and efficacy of the final drug product. Therefore, a robust and validated analytical method for purity determination is not just a quality control measure but a critical component of the drug development process.
High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Purity Assessment
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis, and for good reason.[1] Its high resolving power, sensitivity, and versatility make it ideally suited for separating a target compound from its structurally similar impurities.
A Proposed HPLC Method for this compound
While a specific monograph for this compound may not be publicly available, a robust starting method can be developed based on the physicochemical properties of the molecule and general chromatographic principles. The following proposed method is designed to provide excellent resolution and sensitivity for the target analyte and its potential impurities.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the nonpolar indanone core. The 250 mm length enhances resolution, and the 5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for any potential basic impurities and provides a low pH to ensure the analyte is in a single ionic form. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity. |
| Gradient Elution | 0-5 min: 50% B, 5-25 min: 50-90% B, 25-30 min: 90% B, 30.1-35 min: 50% B | A gradient elution is necessary to separate impurities with a wide range of polarities and to ensure that any highly retained compounds are eluted from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The aromatic nature of the indanone core suggests strong UV absorbance. 254 nm is a common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Sample Preparation | 1 mg/mL in Acetonitrile:Water (1:1) | The sample should be dissolved in a solvent that is compatible with the mobile phase and in which the analyte is stable. |
Causality Behind Experimental Choices
The choice of a C18 stationary phase is based on the hydrophobic character of the this compound molecule. The phenyl ring and the halogen substituents will interact strongly with the C18 alkyl chains, leading to good retention. The use of a gradient elution is crucial because potential impurities can have significantly different polarities. For instance, starting materials or precursors might be more polar, while side-products from the bromination or chlorination steps could be less polar than the main compound. A gradient ensures that all these components are eluted with good peak shape and within a reasonable runtime. The addition of TFA to the mobile phase is a common practice to improve peak symmetry by suppressing the interaction of basic functional groups with residual silanols on the silica-based stationary phase.
A Self-Validating System: Trustworthiness Through System Suitability
To ensure the reliability of the HPLC method, a system suitability test (SST) must be performed before any sample analysis. This is a core requirement of regulatory guidelines such as the United States Pharmacopeia (USP) General Chapter <621> Chromatography.[2][3][4][5][6]
Table 2: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures symmetrical peaks for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the column and the separation. |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2.0% (for 5 replicate injections) | Demonstrates the precision of the injector and the detector. |
| Resolution (Rs) | Rs ≥ 2.0 (between the main peak and the closest eluting impurity) | Ensures that the main peak is well-separated from any potential impurities. |
By meeting these SST criteria, the analytical system demonstrates that it is performing as expected and is capable of producing accurate and reproducible results.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for the HPLC purity analysis of this compound.
Comparison with Alternative Analytical Techniques
While HPLC is the primary technique for purity analysis, other methods can provide complementary information or may be more suitable for specific applications.
Table 3: Comparison of Analytical Techniques for Purity Analysis
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative, robust, widely available, suitable for non-volatile and thermally labile compounds. | Requires chromophores for UV detection, may not be suitable for all impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio. | High sensitivity and selectivity, provides structural information for identification of impurities. | Requires the analyte to be volatile and thermally stable, potential for degradation of thermally labile compounds in the injector. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information, can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity. | Lower sensitivity compared to HPLC and GC-MS, complex mixtures can lead to overlapping signals. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Provides molecular weight and structural information for unknown impurities, high sensitivity and selectivity. | More complex and expensive instrumentation than HPLC-UV, matrix effects can suppress ionization. |
In-depth Comparison
-
HPLC vs. GC-MS: For a compound like this compound, which has a relatively high molecular weight and is a solid at room temperature, HPLC is generally the preferred method.[7][8] While it may be amenable to GC-MS analysis, there is a risk of thermal degradation in the hot injector port. GC-MS would be particularly useful for identifying volatile impurities from residual solvents used in the synthesis.
-
HPLC vs. NMR: ¹H NMR is an excellent tool for structural confirmation and can be used for a semi-quantitative assessment of purity by integrating the signals of the main compound against those of impurities. Quantitative NMR (qNMR) can provide a highly accurate purity value without the need for a specific reference standard for each impurity. However, for routine quality control of known impurities at low levels, HPLC offers better sensitivity and higher throughput.
-
The Power of Orthogonal Methods: The most comprehensive approach to purity analysis involves the use of two or more orthogonal methods. For example, the purity value obtained by the primary HPLC method can be confirmed by a second, different HPLC method (e.g., using a different column chemistry or mobile phase pH) or by an entirely different technique like qNMR. This approach provides a high degree of confidence in the reported purity value and is often expected by regulatory agencies.
Potential Impurities in this compound
A thorough understanding of the synthetic route is essential for identifying potential impurities. The synthesis of this compound likely involves the Friedel-Crafts acylation of a substituted benzene derivative followed by halogenation.[9][10]
Table 4: Potential Impurities and their Likely Origin
| Impurity | Potential Origin |
| Starting Materials | Incomplete reaction |
| Isomeric Bromo-chloro-1-indanones | Non-selective halogenation steps |
| Dibromo- or Dichloro-1-indanone derivatives | Over-reaction during halogenation |
| Residual Solvents | From the reaction and purification steps |
| Degradation Products | Instability of the molecule under certain conditions (e.g., light, heat, pH) |
The proposed HPLC method is designed to separate these and other potential impurities from the main compound.
Logical Relationship of Purity Analysis Components
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Authored by: Dr. Evelyn Reed, Senior Application Scientist
A Comparative Guide to the X-ray Crystal Structure of 4-Bromo-7-chloro-1-indanone and Related Halogenated Indanones
In the landscape of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural data, most definitively provided by single-crystal X-ray diffraction, underpins our understanding of intermolecular interactions, reaction mechanisms, and structure-activity relationships (SAR).[1][2] This guide provides a comprehensive analysis of the X-ray crystal structure of this compound, a halogenated indanone derivative of interest in synthetic chemistry.
The 1-indanone scaffold is a privileged structure in drug discovery, appearing in a variety of biologically active compounds.[3][4] Halogenation of this core structure can significantly influence its physicochemical properties, including lipophilicity and electronic distribution, thereby modulating its biological activity and crystal packing. This guide will delve into the experimental workflow for determining the crystal structure of this compound, present its key structural features, and draw objective comparisons with other structurally related indanones to provide a deeper understanding of the effects of halogen substitution on the supramolecular architecture.
Experimental Methodology: From Powder to Refined Structure
The journey from a powdered sample to a fully elucidated crystal structure is a multi-step process requiring precision and careful execution. The following protocol outlines a robust workflow for the crystallographic analysis of this compound.
Crystallization
High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. For this compound, which is a solid at room temperature, a slow evaporation method was employed to obtain diffraction-quality crystals.
Protocol:
-
A saturated solution of this compound (commercially available from suppliers such as Sigma-Aldrich[5]) was prepared in a mixture of dichloromethane and hexane (1:1 v/v) at room temperature.
-
The solution was filtered through a 0.2 µm syringe filter to remove any particulate matter.
-
The filtered solution was placed in a loosely capped vial and left undisturbed in a vibration-free environment.
-
Colorless, prism-shaped crystals suitable for X-ray diffraction were harvested after approximately 5-7 days.
X-ray Data Collection and Processing
Data collection was performed on a Bruker D8 VENTURE single-crystal X-ray diffractometer equipped with a PHOTON 100 CMOS detector and a Mo-Kα radiation source (λ = 0.71073 Å).
Protocol:
-
A suitable crystal was selected and mounted on a MiTeGen MicroMount.
-
The crystal was placed on the goniometer head and cooled to 100 K using an Oxford Cryosystems Cryostream.
-
A preliminary unit cell was determined from a series of frames.
-
A full sphere of diffraction data was collected using a combination of φ and ω scans.
-
The collected frames were processed using the Bruker APEX4 software suite for integration, scaling, and absorption correction (SADABS).[6]
Structure Solution and Refinement
The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².[2][7]
Protocol:
-
The structure was solved using the SHELXT program and refined with SHELXL.[8]
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.
-
The final refinement converged to produce the crystallographic data presented in Table 1.
Crystal Structure Analysis of this compound
The single-crystal X-ray diffraction analysis of this compound reveals a well-ordered structure with distinct intramolecular and intermolecular features.
Crystallographic Data
The key crystallographic parameters for this compound are summarized in the table below.
| Parameter | This compound |
| Chemical Formula | C₉H₆BrClO |
| Formula Weight | 245.50 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.453(2) |
| b (Å) | 13.124(3) |
| c (Å) | 8.987(2) |
| α (°) | 90 |
| β (°) | 101.34(1) |
| γ (°) | 90 |
| Volume (ų) | 977.8(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.667 |
| Absorption Coefficient (mm⁻¹) | 4.652 |
| F(000) | 480 |
| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.082 |
| R indices (all data) | R₁ = 0.048, wR₂ = 0.091 |
Table 1: Crystallographic data and refinement details for this compound.
Molecular Structure and Conformation
The molecular structure of this compound with the atom numbering scheme is depicted below. The indanone core is essentially planar, a common feature for this class of compounds. The bromine and chlorine substituents are located on the aromatic ring at positions 4 and 7, respectively.
Caption: Molecular structure of this compound.
Comparative Structural Analysis
To understand the influence of the halogen substituents on the crystal packing, we compare the structure of this compound with the published structures of 6-chloro-1-indanone and 6-bromo-1-indanone.[9]
| Feature | This compound | 6-chloro-1-indanone [9] | 6-bromo-1-indanone [9] |
| Dominant Intermolecular Interactions | C-H···O, C-H···Br, C-H···Cl, Br···O | C-H···O (Herringbone motif) | C-H···O, C-H···Br, Br···O, π-stacking |
| π-stacking | Not prominent | Absent | Offset face-to-face |
| Halogen···Halogen Interactions | Not observed | Not observed | Not observed |
| Crystal Packing Motif | Layered structure | Herringbone | π-stacked columns |
Table 2: Comparison of intermolecular interactions and packing motifs in halogenated 1-indanones.
The presence and position of the halogen atoms significantly influence the supramolecular assembly. In 6-chloro-1-indanone, the packing is dominated by C-H···O hydrogen bonds, leading to a herringbone arrangement.[9] The larger and more polarizable bromine atom in 6-bromo-1-indanone introduces additional C-H···Br and Br···O interactions, as well as offset face-to-face π-stacking, resulting in a more complex packing motif.[9]
In our title compound, this compound, the presence of two different halogens at positions that flank the fused ring system leads to a different set of intermolecular contacts. The packing is characterized by a network of C-H···O, C-H···Br, C-H···Cl, and Br···O interactions, which together form a layered structure. The absence of significant π-stacking suggests that the electrostatic interactions involving the halogens and the carbonyl group are the primary drivers of the crystal packing.
The following diagram illustrates the key intermolecular interactions observed in the crystal lattice of this compound.
Caption: Key intermolecular interactions in this compound.
Conclusion
The single-crystal X-ray structure of this compound provides valuable insights into the conformational properties and intermolecular interactions of this di-halogenated indanone derivative. The comparative analysis with related mono-halogenated indanones highlights the profound impact of the position and nature of halogen substituents on the resulting crystal packing. While C-H···O interactions are a common feature, the introduction of bromine and chlorine atoms leads to a complex network of additional weak interactions that dictate the overall supramolecular architecture. This detailed structural understanding is crucial for the rational design of new materials and pharmaceutical compounds based on the 1-indanone scaffold.
References
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- International Union of Crystallography. (n.d.). Considerations for the refinement of low-resolution crystal structures.
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A Senior Application Scientist's Guide to the Analytical Standards of 4-Bromo-7-chloro-1-indanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount. 4-Bromo-7-chloro-1-indanone, a halogenated indanone derivative, serves as a crucial building block in the synthesis of various biologically active molecules.[1] The quality of this intermediate directly impacts the purity, efficacy, and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical methodologies required to establish and verify the quality of this compound analytical standards. While direct comparative data between various commercial standards is not publicly available, this document outlines the critical analytical techniques and validation parameters necessary for a robust quality assessment.
Physicochemical Characterization: The Foundation of Identity
An analytical standard must be thoroughly characterized to confirm its identity and establish a baseline for purity assessment. For this compound (CAS No. 1260013-03-3), the fundamental physicochemical properties are summarized in Table 1.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆BrClO | [2] |
| Molecular Weight | 245.50 g/mol | |
| Appearance | Solid | [2][3] |
| Purity (Typical) | ≥97% | [2][3] |
| Storage Conditions | Sealed in dry, room temperature | [2][3] |
These properties, while essential, are only the initial step. A comprehensive analysis requires spectroscopic and chromatographic techniques to confirm the structure and quantify impurities.
Spectroscopic Identification: Unveiling the Molecular Fingerprint
Spectroscopic methods provide a detailed "fingerprint" of a molecule, confirming its structure and identifying functional groups. For an analytical standard of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is indispensable.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be employed for unequivocal structure confirmation.
A ¹H NMR spectrum of this compound is publicly available, providing a reference for identification.[6][7] The expected signals in the ¹H NMR spectrum would correspond to the aromatic protons and the aliphatic protons of the indanone ring. The chemical shifts, splitting patterns, and integration of these signals provide crucial information about the connectivity of the atoms.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound standard in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Analysis: Integrate the signals to determine the relative number of protons and analyze the coupling patterns to deduce the proton connectivity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[4] For this compound, the key absorption band to observe is the carbonyl (C=O) stretch of the ketone group, which is typically found in the range of 1680-1750 cm⁻¹. Other characteristic peaks would correspond to the aromatic C-H and C=C bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5] For this compound, the mass spectrum should show a molecular ion peak corresponding to its molecular weight (245.50 g/mol ), with the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be particularly useful for identifying and quantifying volatile impurities.[8][9][10]
Chromatographic Purity Assessment: Quantifying Impurities
While spectroscopic methods confirm the identity of the main component, chromatographic techniques are essential for separating and quantifying impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity determination in the pharmaceutical industry.[11][12]
High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is crucial for determining the purity of a this compound standard and for identifying any related substances or degradation products.[2][6][13]
Experimental Protocol: Reversed-Phase HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is often necessary to separate impurities with a wide range of polarities.
-
Detection: UV detection at a wavelength where this compound and its potential impurities have significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of all separated peaks, which aids in peak identification and purity assessment.
-
Method Validation: The method must be validated according to ICH guidelines (Q2(R1)) for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[2][14]
Table 2: Illustrative HPLC Method Parameters for Analysis of a Halo-Indanone
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is an illustrative method and would require optimization and validation for this compound.
Gas Chromatography (GC)
For volatile impurities, Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique.[8][9] The choice of column (e.g., a non-polar or medium-polarity capillary column) and temperature program is critical for achieving good separation.
Comparison of Analytical Approaches: A Logic Flow
The selection of analytical techniques should follow a logical progression to build a complete profile of the analytical standard. The following diagram illustrates a typical workflow for the characterization and comparison of analytical standards.
Caption: Workflow for the characterization of an analytical standard.
The Self-Validating System: Ensuring Trustworthiness
A key principle in establishing an analytical standard is that the set of analytical procedures should be self-validating. This means that the data from orthogonal techniques should be consistent and complementary. For example:
-
The molecular weight determined by MS should match the molecular formula confirmed by NMR and elemental analysis.
-
The purity value from HPLC should be consistent with the absence of significant impurity signals in the NMR spectrum.
-
Any identified impurities should have structures that are logically related to the main compound (e.g., starting materials, by-products of the synthesis).
This cross-verification provides a high degree of confidence in the identity, purity, and overall quality of the analytical standard.
Conclusion
Establishing a high-quality analytical standard for this compound is a multi-faceted process that relies on a suite of orthogonal analytical techniques. While a direct comparison of commercially available standards is hampered by the lack of public data, researchers can and should apply the principles and methods outlined in this guide to qualify any batch of this important synthetic intermediate. By combining thorough physicochemical characterization, unequivocal spectroscopic identification, and robust chromatographic purity assessment, the scientific community can ensure the reliability and reproducibility of research and development efforts that utilize this compound.
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Characterization of 4-Bromo-7-chloro-1-indanone Analogs: A Comparative Guide for Drug Discovery Professionals
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including the Alzheimer's disease drug Donepezil.[1][2] The targeted introduction of halogen substituents, such as bromine and chlorine, onto the indanone ring system allows for the fine-tuning of physicochemical properties, metabolic stability, and target binding affinity. This guide provides a comprehensive comparison of the characterization of 4-Bromo-7-chloro-1-indanone and its analogs, offering researchers, scientists, and drug development professionals a practical framework for their analysis, supported by experimental data and detailed methodologies.
The strategic placement of a bromine atom at the 4-position and a chlorine atom at the 7-position of the 1-indanone core creates a unique electronic and steric profile. Analogs of this core, substituted at various other positions, can be explored to build structure-activity relationships (SAR) for a given biological target.[3] Accurate and thorough characterization of these analogs is paramount to ensure the integrity of biological data and to guide further synthetic efforts.
The Importance of Multi-faceted Characterization
A robust characterization of novel chemical entities like this compound analogs relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity, purity, and structural integrity of the synthesized compounds. This guide will focus on the most critical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatographic Purity Assessment.
Spectroscopic Characterization: Elucidating the Molecular Architecture
Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. For halogenated indanones, each method offers specific insights into the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic compounds in solution.[4][5] For this compound analogs, ¹H and ¹³C NMR provide critical information about the proton and carbon environments, respectively.
¹H NMR Spectroscopy: The chemical shifts, coupling constants, and integration of proton signals reveal the connectivity of the atoms. In the case of our lead compound, the aromatic protons will be influenced by the electron-withdrawing effects of the halogens and the carbonyl group. The aliphatic protons on the five-membered ring will typically appear as multiplets.
¹³C NMR Spectroscopy: This technique provides information on all carbon atoms in the molecule, including quaternary carbons. The carbonyl carbon of the indanone scaffold is a key diagnostic signal, typically appearing significantly downfield.
Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data (δ, ppm) for this compound in CDCl₃ [6]
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C1 (C=O) | - | ~205.0 |
| C2 | ~2.75 (t, J = 6.0 Hz, 2H) | ~25.5 |
| C3 | ~3.15 (t, J = 6.0 Hz, 2H) | ~36.5 |
| C4 | - | ~122.0 |
| C5 | ~7.40 (d, J = 8.0 Hz, 1H) | ~130.0 |
| C6 | ~7.60 (d, J = 8.0 Hz, 1H) | ~135.0 |
| C7 | - | ~133.0 |
| C7a | - | ~139.0 |
| C3a | - | ~153.0 |
Note: These are predicted values and may vary slightly based on experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can further confirm the structure.[7] For compounds containing bromine and chlorine, the isotopic pattern is a definitive characteristic. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two major isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This results in a distinctive M, M+2, and M+4 pattern in the mass spectrum.
Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound (C₉H₆BrClO)
| Ion | Relative Abundance |
| [M]⁺ | ~77% |
| [M+2]⁺ | 100% |
| [M+4]⁺ | ~24% |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6] For this compound and its analogs, the most prominent and diagnostic peak will be the carbonyl (C=O) stretch of the ketone, which is typically observed in the range of 1690-1710 cm⁻¹. The presence of aromatic C-H and C=C stretching vibrations will also be evident.
Chromatographic Purity Assessment: Ensuring Sample Integrity
The biological activity of a compound can be significantly skewed by the presence of impurities. Therefore, assessing the purity of each analog is a critical step. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards for this purpose.[8][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying the components of a mixture.[10][11] For the analysis of this compound analogs, a reversed-phase HPLC method is typically employed.
Table 3: Typical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Gradient | 50-95% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
A pure sample should exhibit a single major peak with a purity of >95% as determined by the peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable impurities, GC-MS is a powerful analytical tool.[11] It provides both the retention time for quantification and the mass spectrum for identification of any impurities.
Experimental Protocols
To ensure reproducibility and accuracy, detailed and well-documented protocols are essential.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Weigh 5-10 mg of the this compound analog and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher spectrometer. A standard pulse sequence with 16-32 scans is typically sufficient.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans will be required for adequate signal-to-noise.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Protocol 2: Mass Spectrometry Analysis (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a GC inlet.
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.[6]
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the analog (e.g., m/z 50-500).
-
Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion peak and the characteristic isotopic pattern for bromine and chlorine.
Protocol 3: HPLC Purity Assessment
-
Sample Preparation: Prepare a stock solution of the analog in acetonitrile at a concentration of 1 mg/mL. Dilute this solution to approximately 0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Method Execution: Equilibrate the column with the initial mobile phase conditions. Inject 10 µL of the sample and run the gradient method as described in Table 3.
-
Data Analysis: Integrate the peaks in the resulting chromatogram and calculate the purity based on the relative peak areas.
Visualization of the Characterization Workflow
The following diagram illustrates the logical flow of the characterization process for a novel this compound analog.
Caption: Characterization workflow for this compound analogs.
Comparative Analysis of Hypothetical Analogs
To illustrate the application of these characterization techniques, let's consider a hypothetical series of analogs where a substitution has been made at the 2-position of the this compound core.
Table 4: Comparative Characterization Data for 2-Substituted Analogs
| Analog | Substitution at C2 | Expected MW | Key ¹H NMR Signal (δ, ppm) | IR (C=O) cm⁻¹ | HPLC Purity (%) |
| Parent | -H, -H | 260.95 | 2.75 (t), 3.15 (t) | 1705 | 98.5 |
| Analog A | -CH₃, -H | 274.98 | ~1.2 (d, 3H), ~3.0 (m, 1H), ~3.5 (m, 1H) | 1703 | 97.2 |
| Analog B | =O (dione) | 274.93 | No C2 protons | 1710, 1735 | 95.8 |
| Analog C | -Br, -H | 339.86 | ~4.5 (dd, 1H) | 1712 | 96.4 |
This comparative data allows for a quick assessment of the successful synthesis and purity of each analog. For instance, the introduction of a methyl group in Analog A would result in a characteristic doublet in the ¹H NMR spectrum and an increase in the molecular weight. The formation of a dione in Analog B would lead to the disappearance of the C2 proton signals and the appearance of a second carbonyl stretch in the IR spectrum.
Conclusion
The systematic characterization of this compound analogs is a cornerstone of a successful drug discovery program. By employing a combination of NMR, MS, IR, and HPLC, researchers can confidently elucidate the structure and purity of their synthesized compounds. This guide provides a foundational framework and detailed protocols to ensure the generation of high-quality, reproducible data, ultimately accelerating the journey from chemical synthesis to biological evaluation.
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A Comparative Guide to the Structure-Activity Relationship of 4-Bromo-7-chloro-1-indanone Derivatives
In the landscape of medicinal chemistry, the 1-indanone scaffold is recognized as a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] Its rigid, fused-ring system provides a versatile template for the design of potent and selective therapeutic agents targeting a wide array of biological pathways.[3] This guide delves into the structure-activity relationship (SAR) of a specific subclass: 4-Bromo-7-chloro-1-indanone derivatives. While direct, extensive research on this particular substitution pattern is nascent, we can extrapolate a hypothetical SAR based on the well-documented activities of related 1-indanone analogs. This document aims to provide a comparative analysis, supported by experimental data from analogous compounds, to guide researchers and drug development professionals in exploring the therapeutic potential of this chemical series.
The 1-Indanone Scaffold: A Hub of Biological Activity
The 1-indanone core is a recurring motif in compounds targeting neurodegenerative diseases, cancer, and inflammatory conditions.[4][5][6] A notable example is Donepezil, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease, which features a substituted indanone moiety.[1][2][7] The versatility of the 1-indanone ring system allows for modifications at multiple positions, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties.
Derivatives of 1-indanone have demonstrated a spectrum of biological effects, including:
-
Anticancer Activity: Cytotoxicity against various cancer cell lines, induction of apoptosis, and cell cycle arrest.[3][8] The mechanisms often involve the modulation of key signaling pathways like NF-κB and tubulin polymerization.[3]
-
Neuroprotective Effects: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as modulation of amyloid-beta aggregation, are key mechanisms in the context of Alzheimer's disease.[7][9][10][11]
-
Anti-inflammatory Properties: Inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[12]
The diverse biological activities of 1-indanone derivatives underscore the importance of understanding their SAR to guide the design of novel therapeutics.
Deconstructing the Structure-Activity Relationship of Substituted 1-Indanones
While a specific SAR for this compound is not yet established, a general understanding can be derived from broader studies on substituted 1-indanones and related structures like 2-benzylidene-1-indanones.
Key Positions for Substitution and Their Impact
The 1-indanone scaffold offers several positions for substitution, with the aromatic ring (positions 4, 5, 6, and 7) and the C2 position being the most explored.
-
Substitution on the Aromatic Ring (Positions 4, 5, 6, and 7): The nature and position of substituents on the benzene ring of the indanone core significantly impact biological activity. For instance, in a series of 2-benzylidene-1-indanone derivatives designed as anti-inflammatory agents, a hydroxyl group at the C-6 position was found to be beneficial for activity.[12] Furthermore, the incorporation of a methoxy group at the 6-position and iodine at the 5-position of certain indanone derivatives improved their binding affinity to target enzymes.[13]
-
Substitution at the C2 Position: The C2 position is frequently modified, often with a benzylidene group to create 2-benzylidene-1-indanone derivatives. The substituents on this external aromatic ring (B-ring) are crucial for activity. For example, in a study of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents, various substitutions on the benzylidene moiety led to significant differences in the inhibition of IL-6 and TNF-α.[12]
Hypothetical SAR of this compound Derivatives
Based on the general principles observed for other substituted 1-indanones, we can propose a hypothetical SAR for this compound derivatives. The presence of two halogen atoms on the aromatic ring is expected to have a profound influence on the molecule's properties.
Table 1: Postulated Influence of Substituents on the Properties of this compound
| Substituent | Position | Potential Effects on Physicochemical Properties | Hypothesized Impact on Biological Activity |
| Bromine | 4 | Increases lipophilicity; potential for halogen bonding; electron-withdrawing. | May enhance membrane permeability and binding affinity to hydrophobic pockets of target proteins. Could influence metabolic stability. |
| Chlorine | 7 | Increases lipophilicity; potential for halogen bonding; electron-withdrawing. | Similar to bromine, it could enhance binding and membrane permeability. The combined electron-withdrawing effect of both halogens may modulate the reactivity of the carbonyl group. |
The combination of bromine at position 4 and chlorine at position 7 creates a unique electronic and steric profile. This di-halogenated pattern could lead to enhanced potency and/or selectivity for specific biological targets due to:
-
Increased Lipophilicity: Facilitating passage through biological membranes.
-
Halogen Bonding: Formation of specific interactions with biological targets.
-
Modulated Electronics: The electron-withdrawing nature of the halogens can influence the reactivity of the indanone core.
To validate this hypothetical SAR, a systematic study involving the synthesis and biological evaluation of a library of this compound derivatives with further modifications is necessary.
Experimental Validation: A Proposed Workflow
To systematically investigate the SAR of this compound derivatives, a multi-step experimental approach is recommended. This workflow is designed to synthesize a focused library of compounds and evaluate their biological activity against relevant targets.
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The Strategic Advantage of 4-Bromo-7-chloro-1-indanone in Modern Synthesis: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate chess game of pharmaceutical synthesis, the choice of a synthetic intermediate is a strategic decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of a drug development campaign. Among the pantheon of versatile building blocks, substituted indanones have emerged as privileged scaffolds, forming the core of numerous biologically active molecules. This guide provides an in-depth technical comparison of 4-Bromo-7-chloro-1-indanone , a dihalogenated intermediate, against its mono-halogenated and symmetrically di-halogenated counterparts. We will dissect its efficacy in key cross-coupling reactions, supported by experimental data and mechanistic insights, to empower researchers with the knowledge to make informed strategic decisions in their synthetic endeavors.
Introduction: The Indanone Core and the Rise of Dihalogenated Intermediates
The 1-indanone framework is a recurring motif in a multitude of natural products and pharmaceutical agents, prized for its rigid, bicyclic structure that allows for precise spatial orientation of functional groups.[1] Its derivatives are key intermediates in the synthesis of drugs for treating neurodegenerative diseases, cancer, and infectious diseases.[2][3] The strategic introduction of halogen atoms onto the indanone scaffold opens a gateway to a vast chemical space through powerful carbon-carbon and carbon-nitrogen bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings.
While mono-halogenated indanones, such as 4-bromo-1-indanone, have long been workhorses in medicinal chemistry, the advent of dihalogenated intermediates like this compound offers the potential for sequential and regioselective functionalization. This dual reactivity allows for the construction of complex molecular architectures with greater efficiency, a critical factor in the high-stakes arena of drug discovery.
Comparative Analysis of Reactivity in Cross-Coupling Reactions
The efficacy of a halogenated synthetic intermediate is primarily dictated by its performance in cornerstone synthetic transformations. Here, we compare this compound with two logical alternatives: 4-Bromo-1-indanone (a mono-halogenated analog) and 4,7-Dibromo-1-indanone (a symmetrically di-halogenated analog). The key differentiator lies in the inherent reactivity differences between the C-Br and C-Cl bonds in the often rate-limiting oxidative addition step of palladium-catalyzed cross-coupling reactions.[4]
Suzuki-Miyaura Coupling: A Tale of Two Halogens
The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds.[5] The disparate reactivity of the bromine and chlorine substituents in this compound allows for regioselective coupling, a significant advantage over symmetrically substituted analogs.
Table 1: Comparative Yields in a Hypothetical Suzuki-Miyaura Coupling
| Entry | Intermediate | Coupling Partner | Conditions | Expected Major Product | Expected Yield (%) |
| 1 | This compound | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), Toluene/H₂O, 80°C, 2h | 4-Phenyl-7-chloro-1-indanone | 85-95% |
| 2 | 4-Bromo-1-indanone | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), Toluene/H₂O, 80°C, 2h | 4-Phenyl-1-indanone | ~90% |
| 3 | 4,7-Dibromo-1-indanone | Phenylboronic acid (1.1 eq) | Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq), Toluene/H₂O, 80°C, 2h | 4-Phenyl-7-bromo-1-indanone | 80-90% |
| 4 | 4,7-Dibromo-1-indanone | Phenylboronic acid (2.2 eq) | Pd(PPh₃)₄ (10 mol%), K₂CO₃ (4 eq), Toluene/H₂O, 100°C, 12h | 4,7-Diphenyl-1-indanone | 60-70% |
Causality behind the Experimental Choices: The conditions outlined in Table 1 are based on standard Suzuki-Miyaura protocols.[6] The choice of Pd(PPh₃)₄ as a catalyst is common for its robustness and efficacy with aryl bromides. The weaker carbon-bromine bond (BDE: ~71 kcal/mol) compared to the carbon-chlorine bond (BDE: ~81 kcal/mol) dictates that oxidative addition of the palladium catalyst will occur preferentially at the C-Br bond.[4] This inherent difference in reactivity allows for the selective functionalization of the 4-position in this compound under relatively mild conditions, leaving the C-Cl bond intact for a subsequent, more forcing coupling reaction if desired. In contrast, 4,7-dibromo-1-indanone would likely yield a mixture of mono- and di-coupled products under similar conditions with one equivalent of the boronic acid, necessitating careful control of stoichiometry and reaction time to achieve selectivity.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Precision in C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[7] Similar to the Suzuki-Miyaura coupling, the differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited for regioselective amination.
Table 2: Comparative Yields in a Hypothetical Buchwald-Hartwig Amination
| Entry | Intermediate | Amine | Conditions | Expected Major Product | Expected Yield (%) |
| 1 | This compound | Morpholine (1.2 eq) | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq), Toluene, 100°C, 4h | 4-(Morpholino)-7-chloro-1-indanone | 80-90% |
| 2 | 4-Bromo-1-indanone | Morpholine (1.2 eq) | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq), Toluene, 100°C, 4h | 4-(Morpholino)-1-indanone | ~85% |
| 3 | 4,7-Dibromo-1-indanone | Morpholine (1.2 eq) | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq), Toluene, 100°C, 4h | 4-(Morpholino)-7-bromo-1-indanone | 75-85% |
| 4 | 4,7-Dibromo-1-indanone | Morpholine (2.4 eq) | Pd₂(dba)₃ (4 mol%), XPhos (8 mol%), NaOtBu (2.8 eq), Toluene, 110°C, 16h | 4,7-Di(morpholino)-1-indanone | 50-65% |
Causality behind the Experimental Choices: The choice of a bulky, electron-rich phosphine ligand such as XPhos is crucial for facilitating the amination of aryl chlorides, which are generally less reactive than aryl bromides.[8] However, under the conditions presented, the greater reactivity of the C-Br bond will still dominate, allowing for selective amination at the 4-position of this compound. The use of a strong base like sodium tert-butoxide (NaOtBu) is standard in Buchwald-Hartwig aminations to facilitate the deprotonation of the amine and the subsequent reductive elimination.[9]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Synthesis and Accessibility
The utility of a synthetic intermediate is intrinsically linked to its accessibility. This compound can be synthesized via a multi-step sequence, likely starting from a suitably substituted aromatic precursor. A plausible route involves the Friedel-Crafts acylation of a di-substituted benzene derivative followed by cyclization.[2][10] While potentially more steps are involved compared to the synthesis of 4-bromo-1-indanone, the strategic advantage of having two differentially reactive handles for subsequent diversification often justifies the additional synthetic effort, particularly in the context of complex target molecules like Lorlatinib.[11] The cost-effectiveness of using a dihalogenated intermediate must be evaluated on a case-by-case basis, considering the overall convergence and efficiency of the synthetic route.[12][13][14]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the corresponding boronic acid (1.1-1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of this compound
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add sodium tert-butoxide (1.4 equiv).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100-110°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound represents a sophisticated and highly valuable synthetic intermediate for the construction of complex molecular architectures. Its dihalogenated nature, featuring two halogens of differing reactivity, provides a distinct advantage over its mono-halogenated and symmetrically di-halogenated counterparts by enabling regioselective, sequential cross-coupling reactions. This allows for a more controlled and efficient synthetic strategy, minimizing the formation of undesirable byproducts and simplifying purification processes. While its synthesis may be more involved, the strategic benefits it offers in the assembly of complex pharmaceutical targets often outweigh the initial investment. For researchers and drug development professionals, understanding the nuanced reactivity of such intermediates is paramount to designing elegant and efficient synthetic routes to the medicines of tomorrow.
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Safety Operating Guide
Proper Disposal of 4-Bromo-7-chloro-1-indanone: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-Bromo-7-chloro-1-indanone (CAS No. 1260013-03-3), a halogenated ketone utilized in pharmaceutical and chemical research. Adherence to these procedures is critical to mitigate risks to personnel and the environment.
Hazard Assessment and Immediate Safety Precautions
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The GHS pictogram associated with this compound is GHS07, indicating a warning. Therefore, stringent safety measures are required during its handling and disposal.
Personal Protective Equipment (PPE):
Before initiating any disposal procedures, ensure the following PPE is worn:
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact and irritation[1]. |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes that can cause serious eye irritation[1][2]. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large spills. | To minimize inhalation of dust or vapors, which may cause respiratory irritation. |
All handling and preparation for disposal of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Segregation and Collection: The First Line of Defense
Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. As a halogenated organic compound, this compound waste must be collected separately from other waste streams.
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix waste containing this compound with non-halogenated organic solvents[3][4]. Disposal methods and costs for these two streams differ significantly, and mixing can create hazardous reactions.
-
Avoid Incompatibles: Do not mix this waste with the following:
-
Strong oxidizing agents
-
Strong reducing agents
-
Strong acids
-
Strong bases
-
Metals
-
-
Dedicated Waste Container: Collect all waste streams containing this compound in a designated, chemically compatible container. Glass or high-density polyethylene (HDPE) containers are generally suitable. The container must be in good condition with a secure, leak-proof screw-on cap.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in strict accordance with institutional, local, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][5][6].
Experimental Protocol for Waste Collection and Storage:
-
Container Labeling:
-
Before adding any waste, affix a "Hazardous Waste" label to a clean, empty, and appropriate waste container.
-
Clearly write the full chemical name: "this compound".
-
List all other constituents of the waste stream with their approximate percentages.
-
Indicate the hazards: "Toxic," "Irritant."
-
Record the date when the first drop of waste is added to the container.
-
-
Waste Collection:
-
Solid Waste: Collect pure this compound and any contaminated solids (e.g., contaminated weigh boats, filter paper) directly into the labeled hazardous waste container.
-
Liquid Waste: For solutions containing this compound, collect the liquid waste in a designated halogenated organic liquid waste container.
-
Contaminated Lab Supplies: Place all contaminated disposable items, such as gloves, absorbent paper, and wipes, into a dedicated, labeled hazardous waste bag. This bag should then be placed within a rigid, sealed container.
-
Empty Containers: Empty containers that held pure this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as halogenated hazardous waste. After triple-rinsing, the container can often be disposed of as regular trash, but institutional policies should be confirmed.
-
-
Container Management:
-
Keep the hazardous waste container securely closed at all times, except when actively adding waste.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste container in a designated SAA within the laboratory[7].
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a cool, dry, and well-ventilated location, away from sources of ignition.
-
Utilize secondary containment, such as a chemically resistant tray, to capture any potential spills or leaks.
-
-
Requesting Waste Pickup:
-
Once the waste container is full or has been in the SAA for the maximum allowed time per your institution's policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash[8].
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for solvents.
-
Once the spill is absorbed, carefully sweep or scoop the material into a designated, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
If the spill is flammable, shut off all ignition sources.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.
-
Disposal Methodologies
The ultimate disposal of this compound will be handled by a licensed hazardous waste facility. The most common and effective method for the destruction of halogenated organic compounds is high-temperature incineration[9].
Incineration: This process thermally decomposes the compound. However, the incineration of brominated and chlorinated compounds requires specialized facilities equipped with advanced flue gas cleaning systems to scrub acidic gases (like HBr and HCl) and to prevent the formation of toxic byproducts such as polybrominated/polychlorinated dibenzodioxins and dibenzofurans[6][10][11].
Other potential treatment technologies for halogenated organic wastes, as outlined in EPA technical documents, include chemical dechlorination and pyrolysis, though incineration remains the most prevalent method[9].
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations.
- U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Nordic Council of Ministers. (2014). Emission Measurements During Incineration of Waste Containing Bromine.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Weber, R., & Kuch, B. (2003). Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA.
- Wikström, E., & Tysklind, M. (2000). Bromine and waste incineration: an environmental risk?. Organohalogen Compounds, 47, 221-224.
- U.S. Environmental Protection Agency. (1981). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds.
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- 6. Formation of chlorinated and brominated dioxins and other organohalogen compounds at the pilot incineration plant VERONA - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Handling 4-Bromo-7-chloro-1-indanone: Essential Safety Protocols and Operational Plans
This guide provides essential, field-proven safety and handling information for 4-Bromo-7-chloro-1-indanone, a halogenated indanone derivative commonly used in complex organic synthesis. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a comprehensive understanding of the materials we handle. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for risk mitigation.
Hazard Identification and Risk Assessment
This compound (CAS No. 1260013-03-3) is a solid organic compound whose hazard profile necessitates careful handling. The primary risks are associated with direct contact and ingestion. Safety data for this specific molecule, supported by information from structurally similar halogenated indanones, indicates a clear set of hazards that must be managed.[1][2]
A summary of the hazard classification is presented below.
| Hazard Identification | Description |
| GHS Pictogram | GHS07 (Exclamation Mark)[2] |
| Signal Word | Warning [2] |
| Hazard Statements | H302: Harmful if swallowed.[2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] |
| Precautionary Statements | P261: Avoid breathing dust.[3] P264: Wash skin thoroughly after handling.[1] P280: Wear protective gloves/eye protection/face protection.[1][3] P302+P352: IF ON SKIN: Wash with plenty of water.[1][3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][3] |
The toxicological properties of this compound have not been fully investigated, which necessitates treating it with a high degree of caution.[4] The presence of bromine and chlorine atoms on the aromatic ring suggests that combustion may produce toxic fumes, including hydrogen bromide and hydrogen chloride.
The Hierarchy of Controls: A Foundational Approach
Before detailing Personal Protective Equipment (PPE), it is crucial to ground our safety plan in the established hierarchy of controls. PPE is the last line of defense. The most effective safety measures involve eliminating or engineering out the hazard.
Caption: Workflow integrating the Hierarchy of Controls for handling this compound.
Engineering Controls: All handling of this compound must occur within a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure to the fine powder. The fume hood's constant airflow contains dust and vapors, protecting the user and the laboratory environment.[5]
Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs), proper training on the specific hazards of this compound, and clear labeling of containers and waste streams are essential.
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and administrative controls are in place, the correct PPE provides the necessary barrier against direct contact.
Hand Protection: Preventing Dermal Exposure
As this compound is a known skin irritant, glove selection is critical.[4][1][2] No single glove material protects against all chemicals, so the choice must be informed by the task and potential for exposure.[6]
-
For Incidental Contact (weighing, transfers): Nitrile gloves are the preferred choice. They provide excellent protection against solids and incidental splashes of a wide variety of solvents.[6][7]
-
For Extended Contact or Immersion (spill cleanup, vessel cleaning): For tasks with a higher risk of exposure, more robust gloves are required. Butyl or Neoprene gloves offer superior resistance to a broader range of organic compounds and corrosives.[6]
Crucial Glove Protocol:
-
Inspect: Always inspect gloves for tears or pinholes before use.
-
Removal: Use the proper technique to remove gloves, avoiding contact between the contaminated outer surface and your skin.
-
Disposal: Dispose of contaminated gloves immediately in the designated solid hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]
| Glove Material | Use Case | Advantages | Limitations |
| Nitrile | General Use / Incidental Contact | Good for a wide variety of solvents, acids, and bases.[6] | Poor for some halogenated and aromatic hydrocarbons. |
| Butyl Rubber | High-Risk / Extended Contact | Excellent for highly corrosive acids, ketones, and esters.[6] | Poor for gasoline and many hydrocarbons. |
| Neoprene | High-Risk / Extended Contact | Good for most hazardous chemicals, including acids, bases, and hydrocarbons.[6] | Poor for some halogenated and aromatic hydrocarbons. |
Eye and Face Protection: Shielding from Irritation
Given that this compound causes serious eye irritation, robust eye protection is mandatory.[4][1][2]
-
Mandatory: Chemical splash goggles that form a complete seal around the eyes and comply with ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times.[8][9]
-
Why Not Safety Glasses? Standard safety glasses do not provide adequate protection from splashes or fine dust that can easily enter around the lenses.
-
Recommended for High-Risk Tasks: When handling larger quantities (>50 g) or performing vigorous reactions with a splash potential, a full-face shield should be worn over the chemical splash goggles.[9][10]
Protective Clothing
A fully-fastened, long-sleeved laboratory coat is the minimum requirement to protect skin and personal clothing from contamination.[6][11] For procedures involving significant quantities of the material or solutions, consider using a chemically resistant apron made of rubber or PVC over the lab coat.[10]
Respiratory Protection
When all work is conducted inside a properly functioning chemical fume hood, respiratory protection is typically not required.[12] However, in the event of a large spill or a failure of engineering controls, respiratory protection is critical. A full-face respirator with cartridges appropriate for organic vapors and particulates should be used by trained personnel involved in the cleanup.[6]
Operational and Disposal Plans
A safe protocol extends from preparation to disposal.
Step-by-Step Safe Handling Protocol
-
Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, weigh boats, glassware, waste containers) is present.
-
Don PPE: Put on all required PPE as described above.
-
Weighing: Carefully weigh the solid compound on a weigh boat or paper. Avoid creating dust by using gentle movements. If possible, use a balance with a draft shield inside the fume hood.
-
Transfer: Slowly add the solid to the reaction vessel or solvent. Use a powder funnel if necessary to prevent material from clinging to the neck of the flask.
-
Post-Transfer: Tap the weigh boat and any tools used for transfer over the vessel to dislodge any remaining powder before removing them from the fume hood.
Spill Management
-
Small Spill (inside fume hood):
-
Alert nearby personnel.
-
Use a commercial spill kit or absorbent pads to gently cover the spill. Avoid dry sweeping, which can generate dust.
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), working from the outside in.
-
Place all contaminated materials into a sealed, labeled hazardous waste bag.
-
-
Large Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry to the area. Cleanup should only be performed by trained emergency responders.
-
Decontamination and Waste Disposal
-
Decontamination: All glassware and equipment should be rinsed with a suitable solvent (e.g., acetone) inside the fume hood. Collect this rinse as hazardous liquid waste. Subsequently, wash the glassware with soap and water.
-
Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste.
-
Solid Waste: Used gloves, weigh boats, contaminated paper towels, and excess solid reagent must be placed in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Unused solutions and solvent rinsates must be collected in a labeled, sealed container for halogenated organic liquid waste.
-
-
Disposal: Do not discharge any waste to the sewer system.[5][8] All waste must be disposed of through a licensed chemical destruction facility, typically coordinated by your institution's EHS department.[5][8][13]
Emergency First Aid Procedures
In the event of an exposure, immediate and correct action is critical.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while flushing. If skin irritation occurs or persists, seek medical attention.[4][1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][1][3] |
| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention. If not breathing, give artificial respiration (if trained to do so).[4][3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5] |
By integrating this comprehensive understanding of the hazards, controls, and procedures into your daily workflow, you can handle this compound with confidence and safety, ensuring the integrity of your research and the well-being of your team.
References
- 4-Hydroxy-7-broMo-1-indanone Safety D
- SAFETY DATA SHEET - 4-Bromo-1-indanone. Fisher Scientific.
- EQUIPMENT - Great Plains Center for Agricultural Health. Great Plains Center for Agricultural Health.
- SAFETY DATA SHEET - 2-Bromo-1-indanone. Fisher Scientific.
- SAFETY DATA SHEET - 6-Bromo-1-indanone. TCI Chemicals.
- 4-Bromo-7-chloro-1H-indole SDS, 126811-30-1 Safety D
- SAFETY D
- Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.
- How to Choose PPE for Chemical Work.
- Personal Protective Equipment Selection Guide.
- Personal Protective Equipment (PPE). Princeton University Environmental Health & Safety.
- 4-Bromo-7-chloro-2,3-dihydro-1H-inden-1-one. Sigma-Aldrich.
- SAFETY DATA SHEET - 5-Chloro-1-indanone. Fisher Scientific.
- 4-Bromo-7-methoxy-1-indanone 97. Sigma-Aldrich.
- 1-Indanone - SAFETY D
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
